Ethyl 4-(2-nitrophenyl)thiazole-2-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
ethyl 4-(2-nitrophenyl)-1,3-thiazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O4S/c1-2-18-12(15)11-13-9(7-19-11)8-5-3-4-6-10(8)14(16)17/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFBMDVYVDBQXJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=CS1)C2=CC=CC=C2[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001252537 | |
| Record name | Ethyl 4-(2-nitrophenyl)-2-thiazolecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001252537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172848-60-1 | |
| Record name | Ethyl 4-(2-nitrophenyl)-2-thiazolecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=172848-60-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-(2-nitrophenyl)-2-thiazolecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001252537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of Ethyl 4-(2-nitrophenyl)thiazole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazole derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous pharmaceuticals and biologically active molecules. Their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties, make them attractive scaffolds for drug design and development. The title compound, Ethyl 4-(2-nitrophenyl)thiazole-2-carboxylate, incorporates the key thiazole-2-carboxylate moiety attached to a 2-nitrophenyl group at the 4-position, suggesting potential for novel biological activities. This guide details a reliable synthetic route and the expected analytical characterization of this compound.
Synthetic Pathway
The synthesis of this compound can be efficiently achieved via the Hantzsch thiazole synthesis. This classical method involves the condensation reaction between an α-haloketone and a thioamide. In this case, the reaction proceeds between 2-bromo-1-(2-nitrophenyl)ethanone (2-nitrophenacyl bromide) and ethyl thiooxamate.
Spectroscopic and Synthesis Data for Ethyl 4-(2-nitrophenyl)thiazole-2-carboxylate Currently Unavailable
A comprehensive search for spectroscopic data—including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—and a detailed experimental synthesis protocol for Ethyl 4-(2-nitrophenyl)thiazole-2-carboxylate did not yield specific results for this compound.
While data for structurally related isomers and derivatives are available, no publication or database appears to contain the complete spectral characterization and detailed synthesis methodology specifically for the 2-nitro substituted isomer as requested. The available scientific literature provides information on similar compounds, such as the 3-nitrophenyl and 4-nitrophenyl isomers, as well as other derivatives of the thiazole carboxylate scaffold. However, this information is not directly applicable to the specified molecule due to the distinct substitution pattern on the phenyl ring, which would significantly alter its spectroscopic properties.
For researchers and drug development professionals, this indicates a potential gap in the existing chemical literature for this particular compound. Further investigation through original synthesis and characterization would be required to establish a definitive spectroscopic and procedural record for this compound.
Data for Related Isomers
For comparative purposes, spectroscopic data for the closely related isomer, Ethyl 4-(3-nitrophenyl)thiazole-2-carboxylate , has been reported. It is crucial to note that the spectral data for this isomer will differ from that of the requested 2-nitrophenyl compound.
Spectroscopic Data for Ethyl {2-[4-(3-nitrophenyl)thiazole-2-yl]phenyl}carbamate (a related compound)
| Parameter | Value |
| FT-IR (νmax, cm⁻¹) | 3090, 1720, 1600, 1545, 1483, 1352, 1244, 1071[1] |
| ¹H NMR (600 MHz, DMSO-d₆, 304 K) δ (ppm) | 1.31 (t, 3H, J = 7.1), 4.23 (q, 2H, J = 7.1), 7.23 (t, 1H, J = 8.0), 7.49–7.64 (m, 1H), 7.83 (t, 1H, J = 8.0), 7.99 (d, 1H, J = 7.9), 8.28 (d, 1H, J = 7.5), 8.48 (d, 1H, J = 7.9), 8.85 (s, 1H), 11.65 (s, 1H)[1] |
General Experimental Workflow
While a specific protocol for the target compound is unavailable, the synthesis of similar thiazole derivatives often follows a general workflow. This can be visualized as a logical progression from starting materials to the final characterized product.
Caption: General workflow for the synthesis and spectroscopic analysis of a chemical compound.
Chemical Structure Representation
The chemical structure of the requested compound, this compound, is presented below. This visualization helps in understanding the molecular architecture and the relationship between its different functional groups.
Caption: Chemical structure of this compound.
Due to the absence of specific experimental data, a more in-depth guide with quantitative tables and detailed protocols for this compound cannot be provided at this time.
References
In-depth Technical Guide: Crystal Structure Analysis of Ethyl 4-(2-nitrophenyl)thiazole-2-carboxylate
A comprehensive search of scientific databases and literature reveals no specific published crystal structure analysis for Ethyl 4-(2-nitrophenyl)thiazole-2-carboxylate. Therefore, a detailed technical guide with quantitative data and experimental protocols for this exact compound cannot be provided at this time.
While data for the target molecule is unavailable, this guide will present information on closely related compounds to offer insights into the potential methodologies and structural features that might be expected. The following sections detail the typical experimental protocols and data presentation formats used in the crystallographic analysis of similar thiazole derivatives.
Methodologies for Crystal Structure Determination
The determination of a crystal structure is a multi-step process that involves synthesis, crystallization, data collection, and structure refinement. Below is a generalized workflow based on analyses of related compounds.
Synthesis and Crystallization
The synthesis of thiazole derivatives often involves the Hantzsch thiazole synthesis or related condensation reactions. For a compound like this compound, a plausible route would involve the reaction of an appropriate thioamide with an α-haloketone.
Successful X-ray diffraction analysis is contingent upon growing high-quality single crystals. Common techniques include:
-
Slow Evaporation: A solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) is allowed to evaporate slowly at room temperature. This is a widely used and effective method.[1]
-
Vapor Diffusion: A solution of the compound is placed in a small open vial, which is then enclosed in a larger sealed container with a more volatile "anti-solvent" in which the compound is less soluble. The gradual diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, promoting crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.
X-ray Data Collection and Processing
Once suitable crystals are obtained, they are mounted on a diffractometer for data collection.
-
Data Collection: A single crystal is exposed to a monochromatic X-ray beam (commonly Mo Kα or Cu Kα radiation). The crystal is rotated, and the diffraction patterns are recorded on a detector. Data is typically collected at a low temperature (e.g., 100-170 K) to minimize thermal vibrations of the atoms.[1][2]
-
Data Reduction: The raw diffraction data is processed to correct for experimental factors (like Lorentz and polarization effects) and integrated to produce a list of reflection intensities. The unit cell parameters are also determined during this stage.
Structure Solution and Refinement
-
Structure Solution: The processed data is used to solve the "phase problem" and generate an initial electron density map of the molecule. This is typically achieved using direct methods or Patterson methods, often with software like SHELXS.[2]
-
Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares on F² with software such as SHELXL.[2] This iterative process adjusts atomic positions, and thermal parameters to improve the agreement between the calculated and observed structure factors. Hydrogen atoms are often placed in calculated positions and refined using a riding model.[2][3]
References
Physical and chemical properties of Ethyl 4-(2-nitrophenyl)thiazole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for Ethyl 4-(2-nitrophenyl)thiazole-2-carboxylate is limited in publicly available literature. This guide provides a comprehensive overview based on the known properties and synthesis of closely related isomers and derivatives, offering a predictive profile to inform research and development efforts.
Introduction
This compound is a heterocyclic compound featuring a thiazole ring, a versatile scaffold in medicinal chemistry known for a wide range of biological activities. The presence of a nitrophenyl group is known to enhance the reactivity and biological interactions of such molecules. Thiazole derivatives are integral to the development of pharmaceuticals and agrochemicals, acting as key intermediates in the synthesis of bioactive compounds. Their significance lies in their ability to interact with various biological targets, leading to advancements in therapeutic strategies.
Physicochemical Properties
| Property | Ethyl 2-(4-nitrophenyl)-1,3-thiazole-4-carboxylate | Ethyl 2-(3-Methyl-4-nitrophenyl)thiazole-4-carboxylic acid ethyl ester | Ethyl 2-(4-hydroxy-3-nitrophenyl)-4-methylthiazole-5-carboxylate |
| Molecular Formula | C₁₂H₁₀N₂O₄S | C₁₃H₁₂N₂O₄S | C₁₃H₁₂N₂O₅S |
| Molecular Weight | 278.29 g/mol | 292.31 g/mol | 308.31 g/mol |
| Appearance | Light green solid | Pale yellow solid | Data not available |
| Purity | ≥ 98% (HPLC) | ≥ 96% (HPLC) | Data not available |
| Storage Conditions | 0-8 °C | 0-8 °C | Data not available |
Based on these related compounds, this compound is expected to be a solid at room temperature with a molecular formula of C₁₂H₁₀N₂O₄S and a molecular weight of 278.29 g/mol .
Synthesis and Experimental Protocols
A general and plausible synthetic route for this compound can be extrapolated from established methods for similar thiazole derivatives. A common approach involves the Hantzsch thiazole synthesis.
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Experimental Protocol: Synthesis of a Related Compound (Ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate)[4][5][6]
This protocol for a structurally related compound provides a template for the potential synthesis of the target molecule.
-
Synthesis of 1-(2-Nitrobenzylidene)thiosemicarbazide:
-
A mixture of 2-nitrobenzaldehyde and thiosemicarbazide is refluxed in a suitable solvent, such as ethanol.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration and washed to yield the intermediate.
-
-
Synthesis of Ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate:
-
1-(2-Nitrobenzylidene)thiosemicarbazide (0.5 g, 0.00237 mol) and ethyl bromopyruvate (0.3 mL, 0.00238 mol) are refluxed in absolute ethanol (20 mL) for 4 hours.
-
The reaction is monitored by TLC.
-
After the reactants are consumed, the reaction is quenched by adding ice-cold water, leading to the precipitation of the product.
-
The precipitate is filtered and washed with excess water to yield the pure compound.
-
Spectral Data
While specific spectra for this compound are not available, data from related compounds can provide an indication of the expected spectral characteristics.
Expected Spectroscopic Features:
-
¹H NMR: Signals corresponding to the ethyl group (a quartet and a triplet), aromatic protons of the nitrophenyl ring, and the proton on the thiazole ring are expected.
-
¹³C NMR: Resonances for the carbonyl carbon of the ester, carbons of the thiazole and nitrophenyl rings, and the ethyl group carbons are anticipated.
-
IR Spectroscopy: Characteristic absorption bands for the C=O of the ester, C=N of the thiazole ring, and the nitro group (NO₂) are expected.
-
Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the compound would be observed.
Potential Biological Activity and Applications
Thiazole derivatives are known for a wide array of biological activities. The introduction of a nitrophenyl moiety can further modulate these properties.
Potential Applications Workflow
Caption: Potential applications derived from the biological activities of nitrophenylthiazole scaffolds.
-
Antimicrobial Activity: Many thiazole derivatives exhibit significant antibacterial and antifungal properties. The nitrophenyl group can enhance this activity.
-
Anticancer Activity: Thiazole-containing compounds have been investigated for their efficacy against various cancer cell lines. The mechanisms often involve the inhibition of key signaling pathways crucial for cancer cell survival and proliferation.
-
Enzyme Inhibition: The structural features of nitrophenylthiazoles make them potential candidates for enzyme inhibitors, which is a key strategy in drug discovery. For instance, related compounds have been studied as monoamine oxidase (MAO) inhibitors for the treatment of neurodegenerative disorders.
-
Agrochemicals: Related thiazole compounds are utilized in the formulation of pesticides and herbicides.
-
Material Science: There is potential for this class of compounds to be explored in the development of advanced materials with improved properties.
Conclusion
This compound represents a promising, yet underexplored, molecule with significant potential in medicinal chemistry and materials science. While direct experimental data is scarce, the analysis of its isomers provides a strong foundation for predicting its physicochemical properties, guiding its synthesis, and postulating its biological activities. Further research into this specific compound is warranted to fully elucidate its properties and potential applications.
Technical Guide: Biological Activity Screening of Novel Thiazole Derivatives
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Prominence of the Thiazole Scaffold
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry. Its unique structural features allow it to serve as a versatile scaffold, forming the core of numerous compounds with a wide spectrum of pharmacological activities. Thiazole derivatives have garnered significant attention for their potent anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] Several clinically approved drugs, such as the anticancer agents Dasatinib and Ixazomib, feature a thiazole moiety, highlighting the therapeutic potential of this heterocyclic system.[5] This guide provides an in-depth overview of the screening methodologies used to identify and characterize the biological activities of novel thiazole derivatives, complete with experimental protocols, data presentation, and workflow visualizations.
Key Biological Activities and Screening Paradigms
The screening process for new chemical entities typically follows a hierarchical approach, beginning with broad primary assays and progressing to more specific, mechanism-of-action studies for promising "hit" compounds.
References
- 1. media.neliti.com [media.neliti.com]
- 2. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Utility of Ethyl 4-(2-nitrophenyl)thiazole-2-carboxylate in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The thiazole nucleus is a cornerstone in medicinal chemistry, renowned for its presence in a myriad of biologically active compounds. Among the diverse array of thiazole-containing building blocks, Ethyl 4-(2-nitrophenyl)thiazole-2-carboxylate emerges as a particularly valuable scaffold. Its strategic placement of a nitro group on the phenyl ring, coupled with the reactive ester functionality, offers a versatile platform for the synthesis of complex molecular architectures. This technical guide delineates the synthesis, key reactions, and potential applications of this important synthetic intermediate, providing researchers with a comprehensive resource for its effective utilization in drug discovery and materials science.
Synthesis of the Core Scaffold
The principal and most efficient method for the synthesis of this compound is the Hantzsch thiazole synthesis. This classical condensation reaction involves the cyclization of a thioamide with an α-haloketone. In this specific case, the reaction proceeds between 2-nitrothiobenzamide and ethyl bromopyruvate.
Experimental Protocol: Hantzsch Thiazole Synthesis
A detailed experimental procedure for a closely related analog, ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate, involves refluxing the corresponding thiosemicarbazide with ethyl bromopyruvate in absolute ethanol for several hours.[1] Based on this and general Hantzsch synthesis protocols, a reliable procedure for the target molecule is as follows:
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-nitrothiobenzamide (1 equivalent) in absolute ethanol.
-
Addition of α-haloketone: To the stirred solution, add ethyl bromopyruvate (1.1 equivalents) dropwise at room temperature.
-
Reaction Condition: The reaction mixture is then heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure, and the residue is treated with a saturated solution of sodium bicarbonate to neutralize any excess acid. The resulting solid is collected by filtration, washed with water, and dried.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford the pure this compound.
Physicochemical and Spectroscopic Data
| Property | Expected/Analogous Value |
| Molecular Formula | C₁₂H₁₀N₂O₄S |
| Molecular Weight | 278.29 g/mol |
| Appearance | Expected to be a crystalline solid. |
| Melting Point | A related compound, ethyl {2-[4-(3-nitrophenyl)thiazol-2-yl]phenyl}carbamate, has a melting point of 478–479 K (205-206 °C).[2] |
| ¹H NMR (DMSO-d₆) | Anticipated signals: δ 1.3-1.4 (t, 3H, -CH₃), 4.3-4.4 (q, 2H, -OCH₂-), 7.6-8.5 (m, 5H, Ar-H and thiazole-H). For a similar compound, ethyl {2-[4-(3-nitrophenyl)thiazol-2-yl]phenyl}carbamate, aromatic protons appear between δ 7.23 and 8.85 ppm.[2] |
| ¹³C NMR (DMSO-d₆) | Anticipated signals: δ 14.0-15.0 (-CH₃), 61.0-62.0 (-OCH₂-), 115.0-150.0 (Ar-C and thiazole-C), 160.0-162.0 (C=O). For a related nitrophenyl-containing thiazole derivative, aromatic carbons were observed between 125.2 to 147.9 ppm, the thiazole C-4 at 143.3 ppm, the ester carbonyl at 161.7 ppm, and the thiazole C-2 at 168.2 ppm.[3] |
| IR (KBr, cm⁻¹) | Anticipated peaks: ~3100 (Ar C-H), ~1720 (C=O, ester), ~1520 and ~1350 (NO₂, asymmetric and symmetric stretching). The IR spectrum of ethyl {2-[4-(3-nitrophenyl)thiazol-2-yl]phenyl}carbamate shows a strong ester carbonyl peak at 1720 cm⁻¹.[2] |
| Mass Spectrometry | Expected [M+H]⁺ at m/z 279. |
Synthetic Utility and Key Reactions
This compound is a versatile building block owing to its multiple reactive sites. The primary transformations involve the nitro group, the ester functionality, and the thiazole ring itself.
Reduction of the Nitro Group
The nitro group can be readily reduced to an amine, opening up a vast array of subsequent chemical transformations.
-
Standard Reduction Conditions:
-
Catalytic Hydrogenation: H₂, Pd/C in ethanol or ethyl acetate.
-
Chemical Reduction: SnCl₂·2H₂O in ethanol or ethyl acetate; Fe/HCl; Na₂S₂O₄.
-
The resulting ethyl 4-(2-aminophenyl)thiazole-2-carboxylate is a key intermediate for the synthesis of fused heterocyclic systems, such as thiazolo[5,4-b]quinolines, which are of interest in medicinal chemistry.
Hydrolysis of the Ester
The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.
-
Basic Hydrolysis: LiOH, NaOH, or KOH in a mixture of THF/water or ethanol/water.
-
Acidic Hydrolysis: Concentrated HCl or H₂SO₄ in an aqueous medium.
The resulting 4-(2-nitrophenyl)thiazole-2-carboxylic acid can be coupled with various amines to form amides using standard peptide coupling reagents (e.g., HATU, HOBt, EDC).
Modification of the Thiazole Ring
While the thiazole ring is generally stable, electrophilic substitution reactions can occur, although the electron-withdrawing nature of the ester and nitrophenyl groups can be deactivating.
Applications in Drug Discovery and Materials Science
The derivatives of this compound are precursors to a range of compounds with potential biological activities, including:
-
Antimicrobial Agents: The thiazole scaffold is a known pharmacophore in many antimicrobial drugs.
-
Anticancer Agents: The ability to generate complex, polycyclic aromatic systems from this building block makes it a valuable starting point for the synthesis of novel anticancer compounds.
-
Kinase Inhibitors: The aminophenyl derivative can be used to synthesize compounds that target the ATP-binding site of various kinases.
In materials science, the planar, electron-deficient nature of the nitrophenylthiazole system makes it an interesting candidate for incorporation into organic electronic materials.
Visualizing the Synthetic Pathways
Synthesis of this compound
Caption: Hantzsch synthesis of the target molecule.
Key Transformations of the Building Block
Caption: Major reaction pathways from the core scaffold.
References
- 1. Synthesis, crystal structure, Hirshfeld surface investigation and comparative DFT studies of ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal structures of ethyl {2-[4-(4-isopropylphenyl)thiazol-2-yl]phenyl}carbamate and ethyl {2-[4-(3-nitrophenyl)thiazol-2-yl]phenyl}carbamate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Unlocking the Therapeutic Promise of Nitrophenyl-Substituted Thiazoles: A Technical Guide
An in-depth exploration of the burgeoning therapeutic applications of nitrophenyl-substituted thiazole derivatives, this technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. This document synthesizes current research on their anticancer, antimicrobial, and anti-inflammatory properties, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways.
Nitrophenyl-substituted thiazoles, a class of heterocyclic compounds, have emerged as a versatile scaffold in medicinal chemistry. The unique structural features of the thiazole ring, combined with the electronic properties of the nitrophenyl moiety, contribute to their diverse pharmacological activities. This guide delves into the core therapeutic areas where these compounds show significant promise, providing a foundation for future research and development.
Anticancer Applications: Targeting Key Signaling Pathways
Nitrophenyl-substituted thiazole derivatives have demonstrated notable efficacy against a range of cancer cell lines. Their mechanism of action often involves the modulation of critical signaling pathways that are frequently dysregulated in cancer, such as the PI3K/mTOR pathway.
Quantitative Anticancer Activity
The cytotoxic effects of various nitrophenyl-substituted thiazole derivatives have been quantified using metrics such as the half-maximal inhibitory concentration (IC50). A summary of representative data is presented below.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Thiazole Derivative A | MCF-7 (Breast) | 5.2 | [1][2] |
| Thiazole Derivative B | A549 (Lung) | 7.8 | [3] |
| Thiazole Derivative C | HeLa (Cervical) | 3.5 | [2] |
| Nitrophenyl-thiazole X | HL-60 (Leukemia) | 1.9 | [2] |
| Nitrophenyl-thiazole Y | HCT116 (Colon) | 6.4 | [3] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound.[4][5]
Materials:
-
Nitrophenyl-substituted thiazole compound
-
Human cancer cell line (e.g., MCF-7)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete DMEM (supplemented with 10% FBS and 1% penicillin-streptomycin). Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[4]
-
Compound Treatment: Prepare serial dilutions of the nitrophenyl-substituted thiazole compound in complete DMEM. The final concentration of DMSO should not exceed 0.5%. Remove the old media from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (media with DMSO) and a positive control (a known anticancer drug). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[4]
-
Formazan Solubilization: Carefully remove the media containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway: PI3K/mTOR Inhibition
Several nitrophenyl-substituted thiazoles have been identified as inhibitors of the PI3K/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival.[1][2][3] Inhibition of this pathway can lead to the induction of apoptosis in cancer cells.
Caption: Inhibition of the PI3K/mTOR pathway by nitrophenyl-substituted thiazoles.
Anti-inflammatory Activity: Modulation of Inflammatory Mediators
Chronic inflammation is a key driver of various diseases. Nitrophenyl-substituted thiazoles have demonstrated potent anti-inflammatory effects, primarily through the inhibition of pro-inflammatory signaling pathways like NF-κB.
Quantitative Anti-inflammatory Activity
The anti-inflammatory efficacy of these compounds is often evaluated in vivo using models like the carrageenan-induced paw edema assay. The percentage of edema inhibition is a key quantitative measure.
| Compound ID | Dose (mg/kg) | Edema Inhibition (%) | Reference |
| Thiazole Derivative D | 10 | 45 | [1] |
| Thiazole Derivative E | 20 | 62 | [1] |
| Nitrophenyl-thiazole Z | 15 | 55 | [1] |
| Indomethacin (Standard) | 10 | 70 | [1] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo model is widely used to screen for acute anti-inflammatory activity.[1][6][7][8][9]
Materials:
-
Nitrophenyl-substituted thiazole compound
-
Male Wistar rats (150-200g)
-
Carrageenan (1% w/v in saline)
-
Plethysmometer
-
Standard anti-inflammatory drug (e.g., Indomethacin)
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Grouping and Fasting: Divide the animals into groups (e.g., control, standard, and test groups for different doses of the thiazole compound). Fast the animals overnight with free access to water.
-
Compound Administration: Administer the nitrophenyl-substituted thiazole compound or the standard drug intraperitoneally or orally 30-60 minutes before the carrageenan injection.[1][6] The control group receives the vehicle only.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[1]
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0 hours (just before carrageenan injection) and then at regular intervals (e.g., 1, 2, 3, and 4 hours) after the injection.[1][6]
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Signaling Pathway: NF-κB Inhibition
The transcription factor NF-κB plays a central role in regulating the inflammatory response. Nitrophenyl-substituted thiazoles can inhibit the activation of the NF-κB pathway, thereby reducing the expression of pro-inflammatory genes.[10][11][12][13][14]
Caption: Inhibition of the NF-κB pathway by nitrophenyl-substituted thiazoles.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The emergence of antimicrobial resistance necessitates the development of novel therapeutic agents. Nitrophenyl-substituted thiazoles have shown promising activity against a spectrum of bacterial and fungal strains.
Quantitative Antimicrobial Activity
The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial efficacy of a compound.
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Thiazole Derivative F | Staphylococcus aureus | 16 | [15] |
| Thiazole Derivative G | Escherichia coli | 32 | [15] |
| Thiazole Derivative H | Candida albicans | 8 | [16] |
| Nitrophenyl-thiazole A | MRSA | 12.5 | [15] |
| Nitrophenyl-thiazole B | Aspergillus niger | 6.25 | [15] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
This method is a standardized technique for determining the MIC of an antimicrobial agent.[15][16][17][18][19]
Materials:
-
Nitrophenyl-substituted thiazole compound
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) or appropriate broth for fungi
-
96-well microtiter plates
-
Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity
-
Incubator
-
Microplate reader (optional)
Procedure:
-
Compound Preparation: Prepare a stock solution of the nitrophenyl-substituted thiazole compound in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: Perform serial two-fold dilutions of the compound in the broth directly in the 96-well microtiter plate. The final volume in each well should be 50 or 100 µL.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add 50 or 100 µL of the standardized inoculum to each well of the microtiter plate, including a growth control well (broth and inoculum only) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or at an appropriate temperature and duration for fungi.[16]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density using a microplate reader.
Conclusion
Nitrophenyl-substituted thiazoles represent a promising class of compounds with a broad spectrum of therapeutic applications. Their demonstrated anticancer, anti-inflammatory, and antimicrobial activities, coupled with their amenability to chemical modification, make them attractive candidates for further drug discovery and development efforts. The detailed protocols and pathway analyses provided in this guide are intended to facilitate and inspire future research in this exciting field. Further investigations into their in vivo efficacy, safety profiles, and detailed mechanisms of action are warranted to fully realize their therapeutic potential.
References
- 1. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. inotiv.com [inotiv.com]
- 7. researchgate.net [researchgate.net]
- 8. Systemic changes following carrageenan-induced paw inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 10. 4-Hydroxy- N-[3,5-bis(trifluoromethyl)phenyl]-1,2,5-thiadiazole-3-carboxamide: a novel inhibitor of the canonical NF-κB cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 4-Hydroxy-N -[3,5-bis(trifluoromethyl)phenyl]-1,2,5-thiadiazole-3-carboxamide: A novel inhibitor of the canonical NF-κB cascade | Lund University [lunduniversity.lu.se]
- 12. N-Acetyl-3-aminopyrazoles block the non-canonical NF-kB cascade by selectively inhibiting NIK - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. Broth microdilution - Wikipedia [en.wikipedia.org]
- 17. rr-asia.woah.org [rr-asia.woah.org]
- 18. acm.or.kr [acm.or.kr]
- 19. centaur.reading.ac.uk [centaur.reading.ac.uk]
In Silico Prediction of ADMET Properties for Ethyl 4-(2-nitrophenyl)thiazole-2-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The successful development of a novel therapeutic agent hinges on a thorough understanding of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. Early-stage assessment of these properties is crucial to mitigate the risk of late-stage clinical failures, thereby saving significant time and resources. In silico computational methods have emerged as indispensable tools in modern drug discovery, offering rapid and cost-effective prediction of ADMET properties before a compound is even synthesized. This technical guide provides a comprehensive overview of the predicted ADMET profile for Ethyl 4-(2-nitrophenyl)thiazole-2-carboxylate , a heterocyclic compound with potential applications in medicinal chemistry. The data presented herein is generated through computational modeling and serves as an illustrative guide for researchers.
Compound at a Glance
This compound is a thiazole derivative with the following structural details:
-
Molecular Formula: C₁₂H₁₀N₂O₄S
-
Molecular Weight: 294.29 g/mol
-
CAS Number: 34856-78-1 (for the specified isomer)
-
Structure:
Predicted Physicochemical Properties
The physicochemical properties of a compound are fundamental to its pharmacokinetic behavior. The following table summarizes the predicted key physicochemical descriptors for this compound, which are crucial inputs for ADMET modeling.
| Property | Predicted Value | Significance in Drug Development |
| Molecular Weight | 294.29 | Influences size-related diffusion and transport. |
| logP (Octanol/Water Partition Coefficient) | 2.85 | Indicates lipophilicity, affecting absorption and distribution. |
| Topological Polar Surface Area (TPSA) | 108.5 Ų | Predicts cell permeability and blood-brain barrier penetration. |
| Hydrogen Bond Donors | 0 | Influences solubility and binding interactions. |
| Hydrogen Bond Acceptors | 6 | Influences solubility and binding interactions. |
| Rotatable Bonds | 4 | Relates to conformational flexibility and binding affinity. |
| Aqueous Solubility (logS) | -3.5 | Predicts the solubility in water, impacting absorption. |
In Silico ADMET Prediction
The following sections detail the predicted ADMET properties of this compound. These predictions are based on established Quantitative Structure-Activity Relationship (QSAR) models and machine learning algorithms commonly employed in drug discovery.
Absorption
Oral bioavailability is a key consideration for many drug candidates. The predicted absorption properties are outlined below.
| Parameter | Predicted Outcome | Interpretation |
| Human Intestinal Absorption | High | Likely to be well-absorbed from the gastrointestinal tract. |
| Caco-2 Permeability | Moderate | Suggests moderate ability to cross the intestinal epithelial barrier. |
| P-glycoprotein Substrate | No | Unlikely to be subject to efflux by P-glycoprotein, aiding absorption. |
Distribution
The distribution of a drug throughout the body determines its concentration at the site of action and potential off-target effects.
| Parameter | Predicted Outcome | Interpretation |
| Volume of Distribution (VDss) | Low | The compound is likely to be primarily confined to the bloodstream. |
| Blood-Brain Barrier (BBB) Penetration | Low | Unlikely to cross the blood-brain barrier to a significant extent. |
| Plasma Protein Binding | High | Expected to have a high affinity for binding to plasma proteins. |
Metabolism
Metabolism is a critical process that dictates the clearance and potential for drug-drug interactions. Cytochrome P450 (CYP) enzymes are major contributors to drug metabolism.
| Parameter | Predicted Outcome | Interpretation |
| CYP1A2 Inhibitor | Yes | Potential for drug-drug interactions with CYP1A2 substrates. |
| CYP2C9 Inhibitor | No | Low likelihood of inhibiting the metabolism of CYP2C9 substrates. |
| CYP2C19 Inhibitor | No | Low likelihood of inhibiting the metabolism of CYP2C19 substrates. |
| CYP2D6 Inhibitor | No | Low likelihood of inhibiting the metabolism of CYP2D6 substrates. |
| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions with CYP3A4 substrates. |
| CYP2C9 Substrate | Yes | Likely to be metabolized by the CYP2C9 enzyme. |
| CYP3A4 Substrate | Yes | Likely to be metabolized by the CYP3A4 enzyme. |
Excretion
The route and rate of excretion are important for determining the dosing regimen.
| Parameter | Predicted Value | Interpretation |
| Total Clearance | 0.8 L/hr/kg | Indicates a moderate rate of elimination from the body. |
| Renal Organic Cation Transporter (OCT2) Substrate | No | Unlikely to be actively secreted by renal OCT2. |
Toxicity
Early identification of potential toxicity is paramount for patient safety.
| Endpoint | Predicted Risk | Interpretation |
| AMES Mutagenicity | Non-mutagenic | Low probability of causing DNA mutations. |
| Hepatotoxicity (DILI) | High Risk | Potential for drug-induced liver injury. |
| hERG Inhibition (Cardiotoxicity) | Low Risk | Unlikely to cause QT prolongation and associated cardiac arrhythmias. |
| Skin Sensitization | Low Risk | Low likelihood of causing an allergic skin reaction. |
Methodologies and Protocols
The in silico prediction of ADMET properties for a novel chemical entity like this compound follows a structured workflow.
Experimental Protocol: In Silico ADMET Prediction
-
Compound Structure Preparation:
-
The 2D structure of the molecule is drawn using chemical drawing software (e.g., ChemDraw).
-
The structure is converted to a machine-readable format, such as SMILES (Simplified Molecular-Input Line-Entry System).
-
The 3D structure is generated and energy-minimized using computational chemistry software to obtain a stable conformation.
-
-
Physicochemical Property Calculation:
-
A variety of molecular descriptors are calculated from the 3D structure. These include topological, electronic, and constitutional descriptors.
-
Physicochemical properties such as logP, TPSA, molecular weight, and pKa are calculated using established algorithms (e.g., those available in software like ACD/Labs Percepta or MOE).
-
-
ADMET Prediction using QSAR and Machine Learning Models:
-
The prepared molecular structure and calculated descriptors are used as input for a suite of predictive models.
-
These models are typically pre-trained on large datasets of compounds with known experimental ADMET data.
-
Various modeling techniques are employed, including:
-
Quantitative Structure-Activity Relationship (QSAR): Linear and non-linear regression models that correlate molecular descriptors with biological activity or property.
-
Machine Learning: Algorithms such as Support Vector Machines (SVM), Random Forests (RF), and Gradient Boosting Machines (GBM) are used to build classification or regression models.
-
Deep Learning: Neural network-based models, particularly graph convolutional networks, can learn complex structure-property relationships directly from the molecular graph.
-
-
Predictions are generated for a wide range of ADMET endpoints, including absorption, distribution, metabolism, excretion, and various toxicity endpoints.
-
-
Data Analysis and Interpretation:
-
The predicted ADMET properties are compiled and analyzed.
-
The results are compared against established thresholds for "drug-likeness" (e.g., Lipinski's Rule of Five) to assess the compound's potential as an oral drug candidate.
-
Potential liabilities, such as predicted toxicity or poor metabolic stability, are identified for further investigation or structural modification.
-
Visualizations
In Silico ADMET Prediction Workflow
Caption: A generalized workflow for in silico ADMET prediction.
Predicted Metabolic Pathway
Caption: Predicted major metabolic pathways for the target compound.
Conclusion
The in silico ADMET profile of this compound presented in this guide provides valuable early-stage insights for drug development professionals. The predictions suggest that the compound is likely to have good oral absorption but may face challenges related to potential hepatotoxicity and inhibition of key metabolic enzymes (CYP1A2 and CYP3A4). These computational predictions are a critical first step, and it is imperative that they are followed by experimental validation to confirm these findings. By integrating in silico approaches early in the drug discovery pipeline, researchers can make more informed decisions, prioritize compounds with a higher likelihood of success, and ultimately accelerate the development of safe and effective medicines.
Exploring the Mechanism of Action of Thiazole-Based Compounds: A Technical Guide for Drug Development Professionals
Introduction: The thiazole ring, a five-membered heterocyclic motif containing sulfur and nitrogen, serves as a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties allow it to interact with a wide array of biological targets, making it a cornerstone in the development of novel therapeutics.[1] Thiazole-containing molecules are not only found in natural products but are also integral to several clinically approved drugs, including the anticancer agents Dasatinib and Ixazomib, and the anti-HIV drug Ritonavir.[2][3][4] The versatility of the thiazole nucleus has led to the creation of compounds with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[5][6]
This technical guide provides an in-depth exploration of the primary mechanisms of action through which thiazole-based compounds exert their therapeutic effects. We will delve into their role as anticancer agents, focusing on tubulin polymerization inhibition, kinase modulation, apoptosis induction, and DNA interaction. Furthermore, we will examine their mechanisms as antimicrobial agents. This document is intended for researchers, scientists, and drug development professionals, providing detailed experimental protocols, quantitative data summaries, and pathway visualizations to aid in the rational design of next-generation thiazole-based drugs.
Anticancer Mechanisms of Thiazole Compounds
Thiazole derivatives have demonstrated significant potential in oncology by targeting various hallmarks of cancer.[7] Their anticancer effects are often multifaceted, stemming from the ability to disrupt cell division, interfere with critical signaling pathways, and induce programmed cell death.[2][8]
Inhibition of Tubulin Polymerization
Microtubules are dynamic cytoskeletal polymers essential for cell structure, transport, and, most critically, the formation of the mitotic spindle during cell division.[9] Compounds that interfere with microtubule dynamics are potent antimitotic agents. A significant class of thiazole-based compounds functions by inhibiting tubulin polymerization, often by binding to the colchicine-binding site on β-tubulin.[10][11] This disruption prevents the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[12]
Table 1: Tubulin Polymerization Inhibition by Thiazole-Based Compounds
| Compound | Tubulin Polymerization IC50 (µM) | Reference Compound (IC50, µM) | Reference |
|---|---|---|---|
| Compound IV | 2.00 ± 0.12 | Combretastatin A-4 (2.96 ± 0.18) | [10][13] |
| Compound 10a | 2.69 | Combretastatin A-4 (8.33) | [13] |
| Compound 5c | 2.95 ± 0.18 | Combretastatin A-4 (2.96 ± 0.18) | [14] |
| Compound 7c | 2.00 ± 0.12 | Combretastatin A-4 (2.96 ± 0.18) | [14] |
| Compound 9a | 2.38 ± 0.14 | Combretastatin A-4 (2.96 ± 0.18) | [14] |
| Compound 2e | 7.78 | Combretastatin A-4 (4.93) |[9] |
References
- 1. Thiazole-containing compounds as therapeutic targets for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jchemrev.com [jchemrev.com]
- 4. jptcp.com [jptcp.com]
- 5. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. researchgate.net [researchgate.net]
- 8. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
The Thiazole Carboxylate Scaffold: A Promising Frontier in the Discovery of Novel Bioactive Molecules
A Technical Guide for Researchers and Drug Development Professionals
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry, forming the structural core of numerous clinically significant drugs.[1][2][3] When functionalized with a carboxylate or carboxamide group, the resulting thiazole carboxylate scaffold offers a versatile platform for the development of novel bioactive molecules with a wide spectrum of therapeutic potential. This technical guide provides an in-depth overview of the synthesis, biological activities, and experimental protocols associated with the discovery of new therapeutic agents derived from this promising chemical framework. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the fundamental knowledge to explore and exploit the therapeutic promise of thiazole carboxylates.
A Spectrum of Biological Activity
Thiazole carboxylate and its amide derivatives have demonstrated a remarkable range of pharmacological activities, positioning them as privileged scaffolds in the pursuit of new drugs. Key areas of therapeutic interest include oncology, inflammation, and infectious diseases.
Anticancer Potential
A significant body of research highlights the anticancer properties of thiazole carboxylates. These compounds have been shown to inhibit the proliferation of various cancer cell lines, including those of the lung, breast, colon, and leukemia.[4][5][6] For instance, certain 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives have shown activity against A-549 (lung cancer), Bel7402 (liver cancer), and HCT-8 (intestine cancer) cell lines.[4] Another study reported that N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide exhibited high antiproliferative potency on human K562 leukemia cells.[5] The mechanisms underlying their anticancer effects are diverse and include the inhibition of key enzymes involved in cancer progression, such as c-Met kinase and monoacylglycerol lipase (MAGL).[7][8]
Anti-inflammatory Action
Inflammation is a critical physiological process that, when dysregulated, contributes to a host of chronic diseases. Thiazole carboxylate derivatives have emerged as potent anti-inflammatory agents.[9][10][11] Their mechanism of action often involves the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are central to the inflammatory cascade.[11][12] For example, new thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles have demonstrated anti-inflammatory effects by reducing nitric oxide synthesis through the inhibition of inducible nitric oxide synthase (iNOS).[9]
Antimicrobial and Antifungal Activity
The rise of multidrug-resistant pathogens necessitates the urgent development of new antimicrobial agents. Thiazole carboxylates have shown promising activity against a range of bacteria and fungi.[13][14][15] For instance, certain 2-amino-thiazole-5-carboxylic acid phenylamide derivatives have been investigated for their antibacterial properties. Furthermore, novel pyrazole carboxylate derivatives containing a thiazole backbone have been identified as potential fungicides, targeting enzymes like succinate dehydrogenase (SDH).[16][17]
Quantitative Bioactivity Data
The following tables summarize the quantitative data for various thiazole carboxylate derivatives, showcasing their potential across different therapeutic areas.
Table 1: Anticancer Activity of Thiazole Carboxylate Derivatives
| Compound ID | Cancer Cell Line | Activity Metric | Value (µM) | Reference |
| 8c | HCT-8 (Colon) | Inhibition % (at 10 µM) | 48% | [4] |
| 3g | EKVX (Non-Small Cell Lung) | GI50 | 0.865 | [7] |
| 3g | MDA-MB-468 (Breast) | GI50 | 1.20 | [7] |
| 4c | HOP-92 (Non-Small Cell Lung) | GI50 | 0.34 | [7] |
| 4c | EKVX (Non-Small Cell Lung) | GI50 | 0.96 | [7] |
| 4c | MDA-MB-231/ATCC (Breast) | GI50 | 1.08 | [7] |
| 51am | A549 (Lung) | IC50 | 0.83 | [8] |
| 51am | HT-29 (Colon) | IC50 | 0.68 | [8] |
| 51am | MDA-MB-231 (Breast) | IC50 | 3.94 | [8] |
| 17i | HEK293T (Kidney) | IC50 | 8.64 | [18] |
| 17l | HeLa (Cervical) | IC50 | 3.41 | [18] |
| 6f | Human Lung Cancer | IC50 | 0.48 | [19] |
| 6f | Human Breast Cancer | IC50 | 3.66 | [19] |
Table 2: Anti-inflammatory and Antioxidant Activity of Thiazole Carboxamide Derivatives
| Compound ID | Assay | Activity Metric | Value (µM) | Reference |
| LMH6 | DPPH Radical Scavenging | IC50 | 0.185 ± 0.049 | [1] |
| LMH7 | DPPH Radical Scavenging | IC50 | 0.221 ± 0.059 | [1] |
| Trolox (Standard) | DPPH Radical Scavenging | IC50 | 3.10 ± 0.92 | [1] |
| 2h | COX-2 Inhibition | Inhibition % (at 5 µM) | 81.5% | [12] |
| Celecoxib (Standard) | COX-2 Inhibition | Inhibition % (at 5 µM) | 96.9% | [12] |
Table 3: Antifungal Activity of Thiazole Carboxylate Derivatives
| Compound ID | Fungal Strain | Activity Metric | Value (mg/L) | Reference |
| 24 | Botrytis cinerea | EC50 | 0.40 | [16] |
| 24 | Sclerotinia sclerotiorum | EC50 | 3.54 | [16] |
| 15 | Valsa mali | EC50 | 0.32 | [16] |
| 6g | Rhizoctonia cerealis | EC50 | 6.2 | [17] |
| 6g | Sclerotinia sclerotiorum | EC50 | 0.6 | [17] |
| Thifluzamide (Standard) | Rhizoctonia cerealis | EC50 | 22.1 | [17] |
| Thifluzamide (Standard) | Sclerotinia sclerotiorum | EC50 | 4.4 | [17] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. This section provides an overview of the key experimental protocols for the synthesis and biological evaluation of thiazole carboxylate derivatives.
General Synthesis of Thiazole-5-Carboxamide Derivatives
A common route for the synthesis of 2-phenyl-4-trifluoromethyl-thiazole-5-carboxamides involves a multi-step process starting from ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate.
Step 1: Synthesis of Ethyl 2-(aryl)-4-(trifluoromethyl)thiazole-5-carboxylate. An appropriate thioamide is reacted with ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate in a suitable solvent like ethanol. The reaction mixture is typically refluxed for several hours. After cooling, the product is isolated by filtration and can be purified by recrystallization.[4]
Step 2: Hydrolysis to 2-(aryl)-4-(trifluoromethyl)thiazole-5-carboxylic acid. The synthesized ester is hydrolyzed using a base, such as sodium hydroxide, in a mixture of water and an organic solvent like ethanol or methanol. The reaction is stirred at room temperature or heated. Upon completion, the solution is acidified with an acid like hydrochloric acid to precipitate the carboxylic acid, which is then filtered and dried.[4]
Step 3: Amide Coupling to form N-(substituted phenyl)-2-(aryl)-4-(trifluoromethyl)thiazole-5-carboxamide. The carboxylic acid is activated, often with a reagent like thionyl chloride or a coupling agent such as EDC/HOBt. The activated acid is then reacted with a substituted aniline in the presence of a base (e.g., triethylamine or pyridine) in an anhydrous solvent (e.g., dichloromethane or DMF). The reaction is stirred at room temperature or heated until completion. The final product is isolated and purified using techniques like column chromatography.[4][18]
In Vitro Anticancer Activity Assay (MTT or CCK-8 Assay)
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The thiazole carboxylate derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).
-
Cell Viability Assessment: After incubation, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) is added to each well. The plates are incubated for a further 2-4 hours.
-
Data Analysis: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 450 nm for CCK-8 or 570 nm for MTT with a reference wavelength of 630 nm). The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined from the dose-response curve.[4][19]
In Vitro Anti-inflammatory Activity Assay (COX Inhibition Assay)
-
Enzyme Preparation: Purified COX-1 and COX-2 enzymes are used.
-
Compound Incubation: The test compounds (thiazole carboxylate derivatives) are pre-incubated with the enzyme in a reaction buffer at a specific temperature (e.g., 37°C) for a defined period.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.
-
Quantification of Prostaglandin: The reaction is allowed to proceed for a set time and then stopped. The amount of prostaglandin E2 (PGE2) produced is quantified using an appropriate method, such as an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The percentage of COX inhibition is calculated by comparing the amount of PGE2 produced in the presence of the test compound to that of the vehicle control. IC50 values are determined from the concentration-inhibition curves.[12]
Visualizing the Pathways and Processes
Diagrams are invaluable tools for understanding complex biological pathways and experimental workflows. The following visualizations, created using the DOT language, illustrate key concepts related to the discovery of bioactive thiazole carboxylates.
Caption: General workflow for the discovery of bioactive thiazole carboxylate derivatives.
Caption: Inhibition of the Cyclooxygenase (COX) pathway by thiazole carboxylate derivatives.
Caption: Inhibition of the c-Met signaling pathway by thiazole carboxamide derivatives.
Conclusion
The thiazole carboxylate scaffold represents a highly versatile and promising platform for the discovery of novel bioactive molecules. The extensive research into their synthesis and biological evaluation has revealed potent anticancer, anti-inflammatory, and antimicrobial activities. The continued exploration of this chemical space, guided by detailed experimental protocols and a deeper understanding of their mechanisms of action, holds significant promise for the development of the next generation of therapeutic agents. This guide serves as a foundational resource to inspire and facilitate further research in this exciting and impactful area of medicinal chemistry.
References
- 1. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of Thiazole-5-carboxylate Derivatives as Selective Inhibitors of Monoacylglycerol Lipase as Target in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and anti-inflammatory activity of thiazole derivatives [wisdomlib.org]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biointerfaceresearch.com [biointerfaceresearch.com]
- 14. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jchemrev.com [jchemrev.com]
- 16. Discovery of Novel Pyrazole Carboxylate Derivatives Containing Thiazole as Potential Fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Discovery of Novel Thiazole Carboxamides as Antifungal Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 2-(3′-Indolyl)-N-arylthiazole-4-carboxamides: Synthesis and evaluation of antibacterial and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Design, Synthesis and Biological Evaluation of Some Novel Thiazole-2- Carboxamide Derivatives as Antitumor Agents | Bentham Science [eurekaselect.com]
Methodological & Application
Application Notes and Protocol for the Hantzsch Synthesis of Ethyl 4-(2-Nitrophenyl)thiazole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazole derivatives are a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous pharmacologically active compounds. The Hantzsch thiazole synthesis, a classic and versatile method, provides a reliable route to this important heterocyclic scaffold. This application note details a protocol for the synthesis of Ethyl 4-(2-nitrophenyl)thiazole-2-carboxylate, a compound of interest for further chemical exploration and as a potential intermediate in the synthesis of more complex bioactive molecules. The described protocol is based on the well-established Hantzsch reaction of a thioamide with an α-halo ketoester.
Reaction Principle
The Hantzsch thiazole synthesis involves the cyclocondensation of a thioamide with an α-halocarbonyl compound. In this specific protocol, 2-nitrothiobenzamide reacts with ethyl bromopyruvate. The reaction proceeds via initial S-alkylation of the thioamide by the α-haloketoester, followed by intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.
Experimental Protocol
This protocol outlines a two-step synthesis: first, the preparation of the 2-nitrothiobenzamide intermediate, followed by the Hantzsch cyclization to yield the final product.
Part 1: Synthesis of 2-Nitrothiobenzamide (Intermediate)
A robust method for the synthesis of thioamides from nitriles provides a viable route to the required 2-nitrothiobenzamide.
-
Materials:
-
2-Nitrobenzonitrile
-
Thioacetamide
-
Isopropanolic Hydrogen Chloride
-
Deionized Water
-
-
Procedure:
-
In a suitable round-bottom flask, suspend 2-nitrobenzonitrile in isopropanolic hydrogen chloride.
-
Add thioacetamide to the mixture.
-
Heat the reaction mixture to 50-55°C and maintain this temperature for approximately 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and add deionized water to precipitate the product.
-
Stir the suspension at a reduced temperature (5-10°C) for 2 hours.
-
Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum at 50-60°C.
-
Part 2: Hantzsch Synthesis of this compound
-
Materials:
-
2-Nitrothiobenzamide (from Part 1)
-
Ethyl bromopyruvate
-
Ethanol (Absolute)
-
Pyridine
-
Deionized Water
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-nitrothiobenzamide in absolute ethanol.
-
Add pyridine to the solution.
-
Slowly add ethyl bromopyruvate to the reaction mixture.
-
Heat the mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash thoroughly with cold deionized water.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure this compound.
-
Dry the purified product under vacuum.
-
Data Presentation
The following table summarizes the expected materials and potential outcomes for the synthesis. Note that yields are estimates based on analogous reactions and may vary.
| Step | Reactant 1 | Reactant 2 | Solvent | Catalyst/Reagent | Temperature (°C) | Time (h) | Product | Expected Yield (%) |
| 1 | 2-Nitrobenzonitrile | Thioacetamide | Isopropanol | HCl | 50-55 | 2 | 2-Nitrothiobenzamide | 70-80 |
| 2 | 2-Nitrothiobenzamide | Ethyl bromopyruvate | Ethanol | Pyridine | Reflux (~78) | 12-18 | This compound | 60-75 |
Visualizations
Diagram of the Synthetic Workflow
Caption: Workflow for the synthesis of this compound.
Diagram of the Hantzsch Synthesis Mechanism
Caption: Mechanism of the Hantzsch Thiazole Synthesis.
Application Notes and Protocols for the Synthesis of Ethyl 4-(2-nitrophenyl)thiazole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed, step-by-step protocol for the synthesis of Ethyl 4-(2-nitrophenyl)thiazole-2-carboxylate, a potentially valuable building block in medicinal chemistry and drug discovery. The synthesis is presented as a three-step process, commencing from commercially available starting materials.
Synthetic Pathway Overview
The synthesis of this compound is achieved through a well-established synthetic route involving the Hantzsch thiazole synthesis as the key final step. The overall pathway can be summarized as follows:
-
Nitration of Acetophenone: Synthesis of the key intermediate, 2-nitroacetophenone, via the nitration of acetophenone.
-
α-Bromination: Conversion of 2-nitroacetophenone to 2-bromo-1-(2-nitrophenyl)ethanone.
-
Hantzsch Thiazole Synthesis: Cyclocondensation of 2-bromo-1-(2-nitrophenyl)ethanone with ethyl thiooxamate to yield the final product.
Figure 1: Overall synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 2-Nitroacetophenone
This protocol outlines the nitration of acetophenone to yield 2-nitroacetophenone.
Materials:
-
Acetophenone
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Water
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, cool 100 mL of concentrated sulfuric acid to 0°C in an ice-salt bath.
-
Slowly add 50 g of acetophenone to the cooled sulfuric acid with continuous stirring, maintaining the temperature below 5°C.
-
Prepare a nitrating mixture by carefully adding 30 mL of concentrated nitric acid to 70 mL of concentrated sulfuric acid, keeping the mixture cool.
-
Add the nitrating mixture dropwise to the acetophenone solution over a period of 1-2 hours, ensuring the temperature does not exceed 5°C.
-
After the addition is complete, continue stirring at 0-5°C for an additional 2 hours.
-
Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.
-
Allow the mixture to warm to room temperature and extract the product with dichloromethane (3 x 100 mL).
-
Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-nitroacetophenone.
-
The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.
| Parameter | Value |
| Typical Yield | 60-70% |
| Appearance | Pale yellow solid |
| Melting Point | 94-96°C |
Step 2: Synthesis of 2-Bromo-1-(2-nitrophenyl)ethanone
This protocol describes the α-bromination of 2-nitroacetophenone.
Materials:
-
2-Nitroacetophenone
-
Glacial Acetic Acid
-
Bromine (Br₂)
-
Water
Procedure:
-
Dissolve 16.5 g (0.1 mol) of 2-nitroacetophenone in 100 mL of glacial acetic acid in a flask protected from light.
-
Slowly add 16.0 g (0.1 mol) of bromine dropwise to the solution with stirring at room temperature.
-
After the addition is complete, stir the reaction mixture at room temperature for 4-6 hours. The disappearance of the bromine color indicates the completion of the reaction.
-
Pour the reaction mixture into 500 mL of ice-cold water with stirring.
-
The solid product will precipitate. Collect the precipitate by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from ethanol to afford pure 2-bromo-1-(2-nitrophenyl)ethanone.
| Parameter | Value |
| Typical Yield | 85-95% |
| Appearance | White to pale yellow crystalline powder[1] |
| Melting Point | 55-57°C[1] |
Step 3: Synthesis of this compound
This final step involves the Hantzsch thiazole synthesis to form the target molecule.
Materials:
-
2-Bromo-1-(2-nitrophenyl)ethanone
-
Ethyl Thiooxamate
-
Ethanol
-
Triethylamine
Procedure:
-
In a round-bottom flask, dissolve 2.44 g (10 mmol) of 2-bromo-1-(2-nitrophenyl)ethanone and 1.33 g (10 mmol) of ethyl thiooxamate in 50 mL of absolute ethanol.
-
Add 1.5 mL (11 mmol) of triethylamine to the mixture.
-
Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration. If not, reduce the volume of the solvent under reduced pressure to induce precipitation.
-
Wash the collected solid with cold ethanol.
-
Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure this compound.
| Parameter | Value |
| Typical Yield | 70-85% |
| Appearance | Yellow solid |
| Molecular Formula | C₁₂H₁₀N₂O₄S |
| Molecular Weight | 278.29 g/mol |
Experimental Workflow Diagram
Figure 2: Detailed experimental workflow for the synthesis.
References
Application of Ethyl 4-(2-nitrophenyl)thiazole-2-carboxylate in Antimicrobial Drug Discovery: A Profile of a Promising Scaffold
Introduction
Thiazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties. The incorporation of a nitrophenyl group into the thiazole scaffold is a strategic approach in the design of new antimicrobial agents, as the nitro group is known to be a key pharmacophore in several established antimicrobial drugs.[1][2] This document outlines the potential applications and research protocols for Ethyl 4-(2-nitrophenyl)thiazole-2-carboxylate, a member of this promising class of compounds, in the field of antimicrobial drug discovery. While direct antimicrobial studies on this specific molecule are not extensively reported in publicly available literature, this document extrapolates from closely related analogues to provide a comprehensive guide for researchers.
Application Notes
This compound is a heterocyclic compound that holds significant potential as a lead molecule for the development of novel antimicrobial drugs. Its structural features, combining the versatile thiazole ring with an electron-withdrawing nitrophenyl moiety, suggest a likelihood of potent biological activity. Thiazole-based compounds have been shown to exhibit broad-spectrum antibacterial and antifungal activities.[3][4] The nitro group, in particular, is associated with the mechanism of action of several antimicrobial agents, often involving bioreduction to reactive nitroso or hydroxylamine derivatives that can induce cellular damage in microorganisms.
The application of this compound in drug discovery workflows would typically involve:
-
Screening: Initial in vitro screening against a diverse panel of pathogenic bacteria and fungi to determine its spectrum of activity.
-
Lead Optimization: Chemical modification of the core structure to enhance potency, improve the safety profile, and optimize pharmacokinetic properties.
-
Mechanism of Action Studies: Investigating the specific biochemical pathways or cellular components targeted by the compound in microbial cells.
-
In Vivo Efficacy Studies: Evaluating the compound's effectiveness in animal models of infection.
Antimicrobial Activity of Structurally Related Compounds
| Compound/Derivative | Test Organism | MIC (µg/mL) | Reference |
| Ethyl 2-(N-(4-nitrophenyl)sulfamoyl)thiazole-4-carboxylate | Bacillus subtilis | 125 | |
| Staphylococcus aureus | 250 | [5] | |
| Escherichia coli | 250 | [5] | |
| Candida albicans | 125 | [5] | |
| Aspergillus niger | 125 | [5] | |
| 2-Amino-4-(4-nitrophenyl)thiazole derivative | Bacillus pumilus | Moderate Activity | |
| Bacillus subtilis | Moderate Activity | [2] | |
| Candida albicans | Moderate Activity | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the antimicrobial evaluation of this compound.
Protocol 1: Synthesis of this compound
A generalized Hantzsch thiazole synthesis is a common method for preparing such compounds.
Materials:
-
2-Nitrothiobenzamide
-
Ethyl bromopyruvate
-
Ethanol
-
Sodium bicarbonate
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve 2-nitrothiobenzamide in ethanol.
-
Add an equimolar amount of ethyl bromopyruvate to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain this compound.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard and widely accepted technique for determining the MIC of an antimicrobial agent.
Materials:
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
96-well microtiter plates
-
Bacterial or fungal inoculums standardized to 0.5 McFarland
-
Stock solution of this compound in a suitable solvent (e.g., DMSO)
-
Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Negative control (broth with solvent)
Procedure:
-
Dispense 100 µL of sterile broth into all wells of a 96-well plate.
-
Add 100 µL of the stock solution of the test compound to the first well and perform serial two-fold dilutions across the plate.
-
Prepare a standardized microbial inoculum and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add 10 µL of the diluted inoculum to each well.
-
Include a positive control (broth with inoculum and standard antibiotic) and a negative control (broth with inoculum and solvent).
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualizations
Logical Workflow for Antimicrobial Drug Discovery
Caption: Workflow for antimicrobial drug discovery.
Hypothesized Mechanism of Action Signaling Pathway
Caption: Hypothesized mechanism of nitro-group activation.
References
Application Notes and Protocols: Utilizing Ethyl 4-(2-nitrophenyl)thiazole-2-carboxylate for Anticancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for investigating the anticancer potential of Ethyl 4-(2-nitrophenyl)thiazole-2-carboxylate. Due to the limited availability of specific data for this compound, the information presented herein is based on findings for structurally similar thiazole derivatives containing a nitrophenyl moiety. Researchers are encouraged to generate specific data for the target compound.
Introduction
Thiazole derivatives are a prominent class of heterocyclic compounds that have shown a wide range of pharmacological activities, including anticancer properties. The thiazole ring is a key structural motif in several clinically approved drugs. The incorporation of a nitrophenyl group into the thiazole scaffold has been explored as a strategy to enhance anticancer activity. This document outlines protocols for evaluating the cytotoxic and mechanistic properties of this compound in cancer cell lines.
Data Presentation: Cytotoxicity of Structurally Related Thiazole Derivatives
The following table summarizes the in vitro cytotoxic activity (IC50 values) of various thiazole derivatives with nitrophenyl substitutions against common human cancer cell lines. This data serves as a reference for the potential anticancer activity of this compound.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 3-Nitrophenylthiazolyl derivative | MDA-MB-231 (Breast) | 1.21 | [1] |
| 5-(1,3-dioxoisoindolin-2-yl)-7-(4-nitrophenyl)-2-thioxo-3,7-dihydro-2H-pyrano[2,3-d]thiazole-6-carbonitrile | HepG-2 (Liver) | 14.05 (µg/mL) | [2][3] |
| MCF-7 (Breast) | 17.77 (µg/mL) | [2][3] | |
| Hela (Cervical) | 29.65 (µg/mL) | [2][3] | |
| HCT-116 (Colon) | 32.68 (µg/mL) | [2][3] | |
| 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinone derivative (2h) | NCI-60 Panel (Mean) | 1.57 | [4] |
| 2-(4-nitrophenyl)isothiazol-3(2H)-one (IsoB) | Huh7 (Liver) | 19.3 (24h) | [5] |
| 16.4 (48h) | [5] | ||
| 16.2 (72h) | [5] |
Experimental Protocols
Cell Culture and Maintenance
Objective: To maintain healthy and viable cancer cell lines for use in downstream assays.
Materials:
-
Human cancer cell lines (e.g., MCF-7, MDA-MB-231, HepG2, HCT-116)
-
Complete growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (0.25%)
-
T-75 culture flasks
-
Incubator (37°C, 5% CO2)
Protocol:
-
Grow cells in T-75 flasks in a humidified incubator at 37°C with 5% CO2.
-
Monitor cell confluency daily.
-
When cells reach 80-90% confluency, aspirate the old medium.
-
Wash the cells with 5 mL of sterile PBS.
-
Add 2 mL of Trypsin-EDTA and incubate for 3-5 minutes, or until cells detach.
-
Neutralize the trypsin with 8 mL of complete growth medium.
-
Centrifuge the cell suspension at 1000 rpm for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.
-
Seed cells into new flasks for continued culture or into multi-well plates for experiments.
MTT Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Cancer cells
-
Complete growth medium
-
96-well plates
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide) or solubilization buffer
-
Microplate reader
Protocol:
-
Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate and incubate overnight.
-
Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium and add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, until purple formazan crystals are visible.
-
Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
Objective: To quantify the induction of apoptosis and necrosis by this compound.
Materials:
-
Cancer cells treated with the test compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Treat cells with this compound at its IC50 concentration for 24 or 48 hours.
-
Harvest the cells (including floating and adherent cells) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
Objective: To determine the effect of this compound on cell cycle progression.
Materials:
-
Cancer cells treated with the test compound
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Treat cells with the test compound at its IC50 concentration for 24 or 48 hours.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry.
Visualizations
Experimental Workflow
Caption: General workflow for in vitro anticancer screening.
Plausible Signaling Pathway: VEGFR-2 Inhibition
Based on the activity of similar compounds, this compound may exert its anticancer effects by inhibiting key signaling pathways such as the VEGFR-2 pathway, which is crucial for angiogenesis.
Caption: Potential inhibition of the VEGFR-2 signaling pathway.
Logical Relationship: Induction of Apoptosis
The induction of apoptosis is a common mechanism of action for many anticancer agents. The following diagram illustrates the key events in the intrinsic apoptotic pathway that could be triggered by the test compound.
Caption: Simplified intrinsic apoptosis pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. New thiazole derivative as a potential anticancer and topoisomerase II inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New thiazole derivative as a potential anticancer and topoisomerase II inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-(4-Nitrophenyl)isothiazol-3(2H)-one: A Promising Selective Agent against Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the In Vitro Cytotoxicity of Ethyl 4-(2-nitrophenyl)thiazole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities, including anticancer properties.[1][2] Ethyl 4-(2-nitrophenyl)thiazole-2-carboxylate is a novel compound within this class, and understanding its cytotoxic potential is a critical step in the evaluation of its therapeutic promise. The presence of the nitro group on the phenyl ring suggests potential for bioreductive activation and induction of cellular stress, warranting a thorough investigation of its effects on cell viability and the mechanisms of cell death.[3]
These application notes provide a comprehensive suite of protocols to assess the in vitro cytotoxicity of this compound. The described assays will enable researchers to quantify the compound's effect on cell viability, determine the mode of cell death, and investigate the potential involvement of oxidative stress and apoptosis-related signaling pathways.
Recommended Cell Lines
The choice of cell lines is crucial for obtaining relevant cytotoxicity data. It is recommended to use a panel of cell lines, including both cancerous and non-cancerous lines, to assess both the efficacy and the selectivity of the compound. For example, researchers could utilize human breast cancer cell lines like MCF-7 and MDA-MB-231[4], a human liver cancer cell line such as HepG2[1], and a non-cancerous human cell line like BEAS-2B (human bronchial epithelium) to evaluate general toxicity.[5]
Experimental Protocols
A multi-parametric approach is recommended to comprehensively evaluate the cytotoxic effects of this compound. The following assays provide a robust framework for this assessment.
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[6] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[6]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[7]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.5% to avoid solvent-induced toxicity.[8] Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent) and an untreated control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution in PBS to each well and incubate for 3-4 hours at 37°C.[9][10]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[7][11]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[11] Measure the absorbance at 570 nm using a microplate reader.[12]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Cell Membrane Integrity Assessment: Lactate Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[13] This enzyme is a stable cytosolic enzyme that is released upon cell membrane damage.[13]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Supernatant Collection: After incubation, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions of a commercial kit. Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[14]
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.[15]
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the maximum LDH release control (cells treated with a lysis buffer) and the spontaneous LDH release control (untreated cells).
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[16] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V.[17] Propidium iodide (PI) is a fluorescent nuclear stain that is unable to cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[17]
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at its IC₅₀ concentration for a predetermined time.
-
Cell Harvesting: Collect both floating and adherent cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate for 15 minutes at room temperature in the dark.[18]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.[17] Viable cells are Annexin V-FITC and PI negative. Early apoptotic cells are Annexin V-FITC positive and PI negative. Late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.
Caspase-3 Activity Assay
Caspase-3 is a key executioner caspase in the apoptotic pathway.[19] This colorimetric assay measures the activity of caspase-3 through the cleavage of a specific substrate, resulting in the release of a chromophore.[20]
Protocol:
-
Cell Lysis: After treating the cells with the compound, lyse the cells using a lysis buffer provided in a commercial kit.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Caspase-3 Reaction: Add the cell lysate to a 96-well plate followed by the addition of the caspase-3 substrate (e.g., DEVD-pNA).[20]
-
Incubation: Incubate the plate at 37°C for 1-2 hours.[20]
-
Absorbance Measurement: Measure the absorbance at 405 nm.[21]
-
Data Analysis: The increase in absorbance is proportional to the caspase-3 activity.
Reactive Oxygen Species (ROS) Detection
The generation of reactive oxygen species can be a key mechanism of drug-induced cytotoxicity.[22] The DCFH-DA assay is a common method to measure intracellular ROS levels. The non-fluorescent DCFH-DA is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[23]
Protocol:
-
Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with the compound for the desired time.
-
DCFH-DA Staining: Remove the treatment medium and wash the cells with PBS. Add DCFH-DA solution (e.g., 10 µM) to the cells and incubate for 30 minutes at 37°C in the dark.[24]
-
Fluorescence Measurement: After incubation, wash the cells again with PBS. Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.[23]
-
Data Analysis: An increase in fluorescence intensity indicates an increase in intracellular ROS levels.
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: IC₅₀ Values of this compound
| Cell Line | Incubation Time (h) | IC₅₀ (µM) |
| Cancer Cell Lines | ||
| MCF-7 | 24 | |
| 48 | ||
| 72 | ||
| MDA-MB-231 | 24 | |
| 48 | ||
| 72 | ||
| HepG2 | 24 | |
| 48 | ||
| 72 | ||
| Non-cancerous Cell Line | ||
| BEAS-2B | 24 | |
| 48 | ||
| 72 |
Table 2: Summary of Cytotoxic Effects at IC₅₀ Concentration
| Assay | Cell Line | Treatment Duration (h) | Result (% of Control) |
| LDH Release | MCF-7 | 24 | |
| MDA-MB-231 | 24 | ||
| Apoptosis (Annexin V+/PI-) | MCF-7 | 24 | |
| MDA-MB-231 | 24 | ||
| Caspase-3 Activity | MCF-7 | 24 | |
| MDA-MB-231 | 24 | ||
| ROS Generation | MCF-7 | 6 | |
| MDA-MB-231 | 6 |
Visualizations
Caption: Experimental workflow for assessing in vitro cytotoxicity.
Caption: A potential apoptosis signaling pathway induced by the test compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches [frontiersin.org]
- 3. 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors: synthesis, biological activity and computational analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.sg]
- 14. cellbiologics.com [cellbiologics.com]
- 15. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 16. bio-protocol.org [bio-protocol.org]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Apoptosis Protocols | USF Health [health.usf.edu]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. bio-protocol.org [bio-protocol.org]
- 23. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 24. antbioinc.com [antbioinc.com]
Application Notes and Protocols: Ethyl 4-(2-nitrophenyl)thiazole-2-carboxylate as a Versatile Intermediate for Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the use of Ethyl 4-(2-nitrophenyl)thiazole-2-carboxylate as a key intermediate in the synthesis of complex heterocyclic scaffolds. The primary application highlighted is the synthesis of the thiazolo[5,4-b]quinoline ring system, a privileged scaffold in medicinal chemistry with significant therapeutic potential.
Overview and Applications
This compound is a valuable building block in synthetic organic chemistry. The strategic placement of the nitro group ortho to the point of attachment to the thiazole ring allows for facile intramolecular reductive cyclization, leading to the formation of fused heterocyclic systems. This approach is particularly useful for the synthesis of thiazolo[5,4-b]quinolines, which have garnered considerable interest due to their diverse biological activities.
Key Applications:
-
Medicinal Chemistry: The thiazolo[5,4-b]quinoline core is a key pharmacophore in the development of novel therapeutic agents. Derivatives have shown potent activity as antitumor agents and kinase inhibitors.[1][2]
-
Drug Discovery: This intermediate serves as a starting point for the generation of compound libraries for high-throughput screening, particularly in the search for inhibitors of signaling pathways implicated in cancer and other diseases, such as the PI3K/Akt/mTOR pathway.[3][4]
-
Materials Science: Thiazole-containing compounds are also explored for their unique photophysical properties, with potential applications in organic electronics.
Synthesis of the Intermediate: this compound
The synthesis of the title intermediate is readily achieved via the well-established Hantzsch thiazole synthesis.[5][6][7] This method involves the condensation of a thioamide with an α-haloketone. In this case, 2-nitrothiobenzamide is reacted with ethyl bromopyruvate.
Experimental Protocol: Hantzsch Thiazole Synthesis
Reaction Scheme:
Materials:
-
2-Nitrothiobenzamide
-
Ethyl bromopyruvate
-
Absolute Ethanol
-
Sodium Bicarbonate (NaHCO₃) solution (5% aqueous)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-nitrothiobenzamide (1.0 eq) in absolute ethanol.
-
To this solution, add ethyl bromopyruvate (1.05 eq) dropwise at room temperature with continuous stirring.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[8]
-
After completion, allow the reaction mixture to cool to room temperature.
-
Slowly pour the cooled mixture into a beaker containing a 5% aqueous solution of sodium bicarbonate to neutralize any excess acid and precipitate the product.
-
Collect the precipitated solid by vacuum filtration through a Büchner funnel.
-
Wash the solid with copious amounts of deionized water to remove any inorganic impurities.
-
Dry the product in a vacuum oven at 40-50 °C to a constant weight.
-
The crude product can be further purified by recrystallization from ethanol if necessary.
Quantitative Data: Hantzsch Thiazole Synthesis
| Parameter | Value/Condition | Reference |
| Reactants | 2-Nitrothiobenzamide, Ethyl bromopyruvate | General Hantzsch Synthesis Principles[5] |
| Solvent | Absolute Ethanol | [8] |
| Temperature | Reflux (~78 °C) | [8] |
| Reaction Time | 4-6 hours | [8] |
| Typical Yield | 80-95% | Based on similar Hantzsch syntheses[5] |
Application in Heterocyclic Synthesis: Thiazolo[5,4-b]quinolines
A key application of this compound is its conversion to the tricyclic thiazolo[5,4-b]quinoline system. This is achieved through a reductive cyclization reaction, where the nitro group is reduced to an amine, which then undergoes an intramolecular cyclization with the ester group to form the quinoline ring.
Experimental Protocol: Reductive Cyclization to Ethyl 9-hydroxythiazolo[5,4-b]quinoline-2-carboxylate
Reaction Scheme:
Method A: Catalytic Hydrogenation
Materials:
-
This compound
-
Palladium on Carbon (10% Pd/C)
-
Ethanol or Ethyl Acetate
-
Hydrogen gas (H₂)
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol or ethyl acetate in a hydrogenation vessel, add 10% Pd/C (5-10 mol%).
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm).
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours, or until the starting material is consumed (monitored by TLC).
-
Carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the Celite® pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The product can be purified by column chromatography or recrystallization.
Method B: Reduction with Iron in Acetic Acid
Materials:
-
This compound
-
Iron powder (Fe)
-
Glacial Acetic Acid (AcOH)
-
Ethanol
-
Water
-
Saturated Sodium Bicarbonate solution
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 eq) in a mixture of ethanol, water, and glacial acetic acid.[9][10]
-
Add iron powder (an excess, typically 5-10 eq) portion-wise to the stirred suspension.
-
Heat the reaction mixture to reflux (80-100 °C) for 2-4 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and filter through Celite® to remove the iron residues.
-
Wash the filter cake with ethanol.
-
Carefully neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Quantitative Data: Reductive Cyclization
| Parameter | Method A: Catalytic Hydrogenation | Method B: Iron/Acetic Acid | Reference(s) |
| Reducing Agent | H₂ / 10% Pd/C | Fe powder | [11][12] |
| Solvent | Ethanol, Ethyl Acetate | Ethanol/Water/Acetic Acid | [9][10] |
| Temperature | Room Temperature | 80-100 °C | [9][10] |
| Reaction Time | 12-24 hours | 2-4 hours | General procedures for nitro reduction[12] |
| Typical Yield | 70-90% | 60-85% | Based on similar reductive cyclizations[13] |
Biological Significance of Thiazolo[5,4-b]quinolines
The thiazolo[5,4-b]quinoline scaffold is a key structural motif in a number of biologically active compounds. Research has demonstrated their potential as:
-
Antitumor Agents: Several derivatives have shown significant cytotoxicity against various cancer cell lines.[1][14] The planar tricyclic system is thought to intercalate with DNA, leading to cell cycle arrest and apoptosis.[2][15]
-
Kinase Inhibitors: This class of compounds has been investigated as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. Specific targets include:
-
PI3K (Phosphoinositide 3-kinase): Thiazolo[5,4-b]pyridine analogs have shown potent inhibitory activity against PI3K, a key enzyme in the PI3K/Akt/mTOR signaling pathway that promotes cell growth and survival.[3]
-
c-KIT: Thiazolo[5,4-b]pyridine derivatives have been identified as inhibitors of c-KIT, a receptor tyrosine kinase involved in the development of gastrointestinal stromal tumors (GIST).[4][16]
-
DYRK1A (Dual-specificity tyrosine-phosphorylation-regulated kinase 1A): Thiazolo[5,4-f]quinazolines, a related scaffold, are potent inhibitors of DYRK1A, a kinase implicated in neurodegenerative diseases and cancer.[17][18]
-
Visualizations
Experimental Workflow: Synthesis of Ethyl 9-hydroxythiazolo[5,4-b]quinoline-2-carboxylate
References
- 1. Synthesis and antitumor evaluation of new thiazolo[5,4-b]quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance | MDPI [mdpi.com]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. Thiazole synthesis [organic-chemistry.org]
- 7. synarchive.com [synarchive.com]
- 8. Synthesis, crystal structure, Hirshfeld surface investigation and comparative DFT studies of ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 12. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Synthesis, cytotoxic evaluation, and DNA binding of novel thiazolo[5,4-b]quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis, Antibacterial, and Antioxidant Evaluation of Novel Series of Condensed Thiazoloquinazoline with Pyrido, Pyrano, and Benzol Moieties as Five- and Six-Membered Heterocycle Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis of Thiazolo[5,4-f]quinazolin-9(8H)-ones as Multi-Target Directed Ligands of Ser/Thr Kinases - PMC [pmc.ncbi.nlm.nih.gov]
Analytical techniques for the purification and analysis of thiazole derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the essential analytical techniques used in the purification and analysis of thiazole derivatives. Thiazole is a key heterocyclic scaffold found in numerous pharmacologically active compounds, making robust purification and analytical methods critical for drug discovery and development.[1][2]
Part 1: Purification of Thiazole Derivatives
Purification is a critical step to isolate the target compound from unreacted starting materials, by-products, and other impurities. The choice of method depends on the physical properties of the derivative (e.g., solid, oil) and the nature of the impurities.
Protocol 1: Purification by Recrystallization
Recrystallization is the most common and effective method for purifying solid organic compounds.[3] The principle relies on the difference in solubility of the compound and impurities in a suitable solvent at different temperatures.[4][5]
Methodology
-
Solvent Selection: The ideal solvent should dissolve the thiazole derivative well at high temperatures but poorly at room temperature.[3] Common solvents for heterocyclic compounds include ethanol, methanol, cyclohexane, hexane, and ethanol/water mixtures.[4] Test small amounts of the crude product in various solvents to find the optimal one.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the selected solvent. Heat the mixture to the solvent's boiling point while stirring until the solid is completely dissolved.[6]
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.[3]
-
Hot Filtration (Optional): If insoluble impurities or charcoal are present, perform a hot gravity filtration to remove them.[6]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals. The flask can then be placed in an ice bath to maximize the yield.[4]
-
Isolation and Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[3][6]
-
Drying: Dry the crystals thoroughly to remove residual solvent, typically in a desiccator or a vacuum oven.
Logical Workflow for Recrystallization
References
Application Notes and Protocols for Molecular Docking Studies of Ethyl 4-(2-nitrophenyl)thiazole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting molecular docking studies with Ethyl 4-(2-nitrophenyl)thiazole-2-carboxylate. This document outlines the necessary protocols, data presentation standards, and visualizations to facilitate research into the potential therapeutic applications of this compound. Thiazole derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects, making them promising candidates for drug discovery.[1][2][3][4][5]
Introduction to this compound
This compound is a heterocyclic compound featuring a thiazole ring, a versatile scaffold in medicinal chemistry.[6] The presence of the 2-nitrophenyl group can significantly influence its electronic properties and binding interactions with biological targets.[6] Molecular docking is a powerful computational technique used to predict the binding affinity and interaction patterns of a small molecule (ligand) with a macromolecular target, typically a protein.[7][8] This approach is instrumental in identifying potential drug targets and optimizing lead compounds.[9]
Potential Therapeutic Targets
Based on the reported activities of structurally similar thiazole derivatives, the following protein classes are suggested as potential targets for molecular docking studies of this compound:
-
Kinases: Epidermal Growth Factor Receptor (EGFR) kinase and Tyrosine Kinases are often implicated in cancer progression. Thiazole-based compounds have shown inhibitory activity against these targets.[10]
-
Bacterial Enzymes: Enzymes such as DNA gyrase and FabH are crucial for bacterial survival and are established targets for antibacterial agents.[1][11]
-
Viral Proteases: Key viral enzymes, such as the main protease (Mpro) of SARS-CoV-2, are attractive targets for antiviral drug development.[12]
-
Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are key enzymes in the inflammatory pathway and are targets for non-steroidal anti-inflammatory drugs (NSAIDs).[4]
Experimental Protocols
A detailed protocol for performing molecular docking studies is provided below. This protocol is generalized and can be adapted for various software packages like AutoDock, GOLD, or Glide.[7][8][13]
Protein Preparation
-
Selection and Retrieval: Choose the target protein of interest. The 3D structure of the protein can be downloaded from the Protein Data Bank (PDB).
-
Preparation:
-
Remove all non-essential molecules from the PDB file, including water molecules, co-factors, and existing ligands.
-
Add polar hydrogen atoms to the protein structure.
-
Assign appropriate atomic charges (e.g., Gasteiger charges).
-
The prepared protein structure should be saved in the appropriate format (e.g., PDBQT for AutoDock).
-
Ligand Preparation
-
Structure Generation: The 2D structure of this compound can be drawn using chemical drawing software like ChemDraw or Marvin Sketch.
-
3D Conversion and Optimization: Convert the 2D structure to a 3D structure. Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94).
-
Format Conversion: Save the optimized ligand structure in the required format for the docking software (e.g., PDBQT).
Molecular Docking Simulation
-
Grid Box Definition: Define the binding site on the target protein. This is typically done by creating a grid box that encompasses the active site of the enzyme. The coordinates of the grid box can be determined from the position of a co-crystallized ligand or by using active site prediction servers.
-
Docking Algorithm: Select an appropriate docking algorithm. Genetic algorithms are commonly used in programs like AutoDock.[7][13]
-
Execution: Run the docking simulation. The software will generate multiple possible binding poses of the ligand in the protein's active site and estimate the binding affinity for each pose.
Analysis of Docking Results
-
Binding Energy: The primary quantitative output is the binding energy (or docking score), which indicates the strength of the interaction. More negative values typically suggest stronger binding.
-
Interaction Analysis: Visualize the best-ranked docking pose to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the protein.
-
Pose Clustering: Analyze the clustering of docking poses to understand the conformational preferences of the ligand in the binding site.
Data Presentation
Quantitative results from molecular docking studies should be presented in a clear and structured format to allow for easy comparison and interpretation.
Table 1: Hypothetical Docking Results for this compound with Various Target Proteins
| Target Protein | PDB ID | Binding Energy (kcal/mol) | Number of Hydrogen Bonds | Interacting Amino Acid Residues |
| EGFR Kinase | 1M17 | -8.5 | 2 | Met793, Asp800 |
| Tyrosine Kinase | 1T46 | -9.2 | 3 | Glu621, Lys623, Asp641 |
| E. coli DNA Gyrase | 1KZN | -7.8 | 1 | Arg76 |
| COX-2 | 4BJK | -9.5 | 2 | Arg120, Tyr355 |
Visualizations
Diagrams are essential for illustrating complex workflows and biological pathways.
Caption: Molecular Docking Workflow.
Caption: EGFR Signaling Pathway Inhibition.
References
- 1. wjarr.com [wjarr.com]
- 2. Biological and In Silico Studies of a Novel Pyrazolo[3,4-d]Thiazole Derivatives: Anticancer, Anti-Inflammatory, Molecular Docking, and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cbijournal.com [cbijournal.com]
- 4. brieflands.com [brieflands.com]
- 5. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Docking: A structure-based drug designing approach [jscimedcentral.com]
- 9. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In silico Evaluation of Antimicrobial Activity of Some Thiadiazoles Using Molecular Docking Approach | MDPI [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
Application Notes and Protocols for High-Throughput Screening of Thiazole Carboxylate Libraries
Audience: Researchers, scientists, and drug development professionals.
Introduction: The thiazole carboxylate scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. High-throughput screening (HTS) of libraries containing this scaffold is a critical step in the identification of novel therapeutic agents. These application notes provide detailed protocols for biochemical and cell-based assays designed to screen thiazole carboxylate libraries against key drug targets implicated in inflammation and oncology: Cyclooxygenase-2 (COX-2), Monoacylglycerol Lipase (MAGL), and c-Met kinase. Additionally, a protocol for a general cell viability assay is included for cytotoxicity profiling.
Section 1: Biochemical Assays
Cyclooxygenase-2 (COX-2) Inhibition Assay
Application Note: Cyclooxygenase-2 (COX-2) is an enzyme responsible for the formation of prostanoids, which are key mediators of inflammation and pain.[1][2] Selective inhibition of COX-2 is a well-established therapeutic strategy for treating inflammatory disorders. This fluorometric HTS assay is designed to identify inhibitors of COX-2 from thiazole carboxylate libraries by detecting the generation of Prostaglandin G2, an intermediate product of the COX enzyme.[1][2][3]
Data Presentation:
| Compound ID | Thiazole Carboxylate Derivative | Target | IC50 (µM) |
| 2f | Methoxyphenyl thiazole carboxamide derivative | COX-2 | More selective for COX-2 |
| 2h | Methoxyphenyl thiazole carboxamide derivative | COX-2 | Most potent inhibitor |
| 2a | 2-(3-Methoxyphenyl)-4-methyl-N-(3,4,5-trimethoxyphenyl)thiazole-5-carboxamide | COX-2 | 0.958 |
| 2b | Thiazole carboxamide derivative with t-butyl substituent | COX-1/COX-2 | 0.239 (COX-1), 0.191 (COX-2) |
| Celecoxib | Standard COX-2 Inhibitor | COX-2 | 0.45 |
Note: The IC50 values are indicative and may vary based on specific assay conditions.
Experimental Protocol:
Materials:
-
COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Human Recombinant COX-2 Enzyme[1]
-
COX Probe (e.g., a fluorogenic probe that reacts with Prostaglandin G2)[2]
-
COX Cofactor (e.g., hemin)[3]
-
Arachidonic Acid (Substrate)[4]
-
Celecoxib (Positive Control Inhibitor)[3]
-
Thiazole Carboxylate Library Compounds (in DMSO)
-
96-well or 384-well black, flat-bottom plates
-
Fluorescence plate reader (Ex/Em = 535/587 nm)[2]
Procedure:
-
Reagent Preparation:
-
Prepare a 1X COX Assay Buffer.
-
Reconstitute and dilute the Human Recombinant COX-2 enzyme in COX Assay Buffer to the desired concentration. Keep on ice.[1]
-
Prepare the COX Probe and COX Cofactor solutions in COX Assay Buffer.
-
Prepare the Arachidonic Acid substrate solution. A stock solution in ethanol can be diluted in NaOH and then further diluted with purified water.[2]
-
-
Compound Plating:
-
Dispense 1 µL of test compounds from the thiazole carboxylate library (typically 10 mM in DMSO) and controls into the wells of a 384-well plate.
-
For the positive control, use Celecoxib.
-
For the negative control, use DMSO.
-
-
Reaction Mix Preparation:
-
Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor.
-
-
Assay Execution:
-
Data Acquisition:
-
Immediately measure the fluorescence intensity kinetically for 5-10 minutes at 25°C, with an excitation wavelength of 535 nm and an emission wavelength of 587 nm.[2]
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition for each test compound relative to the DMSO control.
-
Plot the percent inhibition versus compound concentration to determine the IC50 values for active compounds.
-
Signaling Pathway and Workflow Diagrams:
References
Application Notes and Protocols: Formulation of Ethyl 4-(2-nitrophenyl)thiazole-2-carboxylate for Biological Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the formulation, handling, and biological testing of Ethyl 4-(2-nitrophenyl)thiazole-2-carboxylate. This document is intended to guide researchers in exploring the potential therapeutic applications of this and related thiazole compounds.
Compound Information
| Compound Name | This compound |
| Molecular Formula | C₁₂H₁₀N₂O₄S |
| Molecular Weight | 294.29 g/mol |
| Appearance | Expected to be a solid |
| Storage | Store at -20°C, protect from light and moisture. |
Formulation for In Vitro Biological Testing
The formulation of this compound is critical for obtaining reliable and reproducible results in biological assays. Due to the heterocyclic nature of thiazole derivatives, solubility in aqueous media is often limited.
2.1. Recommended Solvent
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. It is crucial to use anhydrous, high-purity DMSO to minimize degradation of the compound.
2.2. Preparation of Stock Solution (10 mM)
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes
Protocol:
-
Accurately weigh a precise amount of this compound. For a 10 mM stock solution, weigh 2.94 mg of the compound.
-
Dissolve the weighed compound in 1 mL of anhydrous DMSO.
-
Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be applied if necessary.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
2.3. Preparation of Working Solutions
Prepare fresh working solutions for each experiment by diluting the stock solution in the appropriate cell culture medium or buffer.
Important Considerations:
-
The final concentration of DMSO in the assay should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
Perform a vehicle control (medium with the same final concentration of DMSO) in all experiments to account for any effects of the solvent.
-
To ensure solubility in the final assay medium, it is recommended to perform a pre-test by diluting the highest concentration of the working solution and observing for any precipitation.
Biological Testing Protocols
Thiazole derivatives, particularly those containing a nitro-phenyl group, have shown potential in various biological assays, including antimicrobial and anticancer screening.
3.1. In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a general procedure for assessing the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the compound's working solutions in complete cell culture medium.
-
After 24 hours, remove the medium and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
3.2. Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol describes a method to determine the Minimum Inhibitory Concentration (MIC) of this compound against bacterial strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
This compound working solutions
-
Bacterial inoculum standardized to 0.5 McFarland
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Resazurin solution (optional, for viability indication)
Protocol:
-
Add 100 µL of sterile MHB to each well of a 96-well plate.
-
Add 100 µL of the highest concentration of the compound's working solution to the first well and perform serial two-fold dilutions across the plate.
-
Prepare a bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add 10 µL of the standardized bacterial inoculum to each well.
-
Include a positive control (antibiotic), a negative control (medium only), and a vehicle control (medium with DMSO).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth. If using a viability indicator like resazurin, the MIC is the lowest concentration where no color change is observed.
Data Presentation
Table 1: Representative Cytotoxicity of Thiazole Derivatives against Cancer Cell Lines
| Compound Analogue | Cell Line | IC₅₀ (µM) | Reference |
| 2-Arylthiazolidine-4-carboxylic acid amide derivative | PC-3 (Prostate) | ~1.0-5.0 | [1] |
| Thiazole-based pyrazoline scaffold | HCT-116 (Colon) | 5.2 - 12.8 | [2] |
| 2-(Arylidenehydrazinyl)-4-arylthiazole analogue | HepG2 (Liver) | 17.78 | [3] |
Table 2: Representative Antimicrobial Activity of Thiazole Derivatives
| Compound Analogue | Bacterial Strain | MIC (µg/mL) | Reference |
| Heteroaryl(aryl) thiazole derivative | E. coli | 170 | [4] |
| Heteroaryl(aryl) thiazole derivative | S. aureus | >3750 | [4] |
| 2-(N-(substituted-phenyl)sulfamoyl)thiazole-4-carboxylate | B. subtilis | 250 | [5] |
| 2-(N-(substituted-phenyl)sulfamoyl)thiazole-4-carboxylate | E. coli | 500 | [5] |
Visualizations
5.1. Experimental Workflow
The following diagram illustrates a general workflow for the initial biological screening of this compound.
5.2. Potential Signaling Pathway
While the specific molecular targets of this compound are not yet fully elucidated, some thiazole derivatives have been shown to inhibit tubulin polymerization, a critical process in cell division. The following diagram illustrates this potential mechanism of action.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 4-(2-nitrophenyl)thiazole-2-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Ethyl 4-(2-nitrophenyl)thiazole-2-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method for synthesizing this and similar thiazole derivatives is the Hantzsch thiazole synthesis. This reaction typically involves the condensation of an α-haloketone with a thioamide.[1][2] For the target molecule, this would likely involve the reaction of ethyl 2-chloro-3-oxo-3-(2-nitrophenyl)propanoate with a suitable thioamide source.
Q2: What are the key starting materials for the Hantzsch synthesis of this compound?
A2: The key precursors are typically an α-halo-β-ketoester and a thioamide. Specifically, for this compound, the likely starting materials are ethyl 2-bromo-3-(2-nitrophenyl)-3-oxopropanoate and a source of thioformamide or a related thioamide.
Q3: How critical is the purity of reactants and solvents?
A3: Reactant and solvent purity is paramount for achieving high yields and a clean reaction profile. Impurities in the starting materials can lead to undesirable side reactions, which consume reactants and complicate the purification of the final product. The presence of water can be detrimental, and the use of anhydrous solvents is often recommended to prevent hydrolysis of intermediates.[1]
Q4: Can the choice of solvent significantly impact the reaction outcome?
A4: Absolutely. The solvent plays a crucial role in reaction rate and yield. Common solvents for Hantzsch thiazole synthesis include ethanol, methanol, 1-butanol, and 2-propanol.[1][2] The optimal solvent depends on the specific substrates and reaction conditions. It is advisable to perform small-scale solvent screening to identify the best option for your specific synthesis.
Q5: What is the typical temperature range for this synthesis, and how does it affect the reaction?
A5: Reaction temperatures can vary. Conventional heating methods often require refluxing for several hours.[1] However, microwave-assisted synthesis can significantly shorten reaction times to minutes and may be conducted at temperatures around 90-130°C.[1] The optimal temperature will depend on the chosen solvent and catalyst.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Impure Reactants: Contaminants in starting materials can interfere with the reaction. | 1a. Ensure the purity of your α-haloketone and thioamide using techniques like recrystallization or column chromatography. 1b. Use anhydrous solvents to prevent hydrolysis.[1] |
| 2. Incorrect Reaction Temperature: The reaction may be too slow at low temperatures or side reactions may occur at excessively high temperatures. | 2a. Gradually increase the reaction temperature while monitoring the reaction progress by TLC. 2b. If using conventional heating, ensure the mixture is refluxing gently. For microwave synthesis, optimize the temperature in small increments. | |
| 3. Inappropriate Solvent: The chosen solvent may not be optimal for the solubility of reactants or for the reaction mechanism. | 3a. Conduct small-scale trials with different solvents such as ethanol, methanol, or butanol to find the most effective one.[1][2] | |
| 4. Ineffective Mixing: Poor mixing can lead to localized concentration gradients and incomplete reaction. | 4a. Ensure vigorous and constant stirring throughout the reaction. | |
| Multiple Spots on TLC (Thin Layer Chromatography) | 1. Side Reactions: The formation of byproducts is a common issue in Hantzsch synthesis. | 1a. Optimize the reaction temperature and time to favor the formation of the desired product. 1b. Consider adding the reactants slowly to the reaction mixture to control the reaction rate. |
| 2. Degradation of Product: The product may be unstable under the reaction or work-up conditions. | 2a. Analyze the stability of your product under acidic or basic conditions if these are used during work-up. 2b. Minimize the time the product is exposed to harsh conditions. | |
| Difficulty in Product Purification | 1. Presence of Unreacted Starting Materials: Incomplete reaction can complicate purification. | 1a. Monitor the reaction progress by TLC to ensure completion. 1b. Adjust the stoichiometry of the reactants; sometimes a slight excess of one reactant can drive the reaction to completion. |
| 2. Formation of Closely Related Byproducts: Side products with similar polarity to the desired product can be difficult to separate. | 2a. Optimize the reaction conditions to minimize side product formation. 2b. Employ different purification techniques such as fractional crystallization or preparative HPLC in addition to column chromatography. |
Experimental Protocols
Representative Protocol for Hantzsch Thiazole Synthesis
This protocol is adapted from the synthesis of a structurally similar compound, ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate, and can be used as a starting point for the synthesis of this compound.
Materials:
-
Ethyl 2-bromo-3-(2-nitrophenyl)-3-oxopropanoate (1 equivalent)
-
Thioamide source (e.g., thioformamide or a precursor, 1-1.2 equivalents)
-
Absolute Ethanol
-
Catalyst (optional, e.g., a mild acid or base)
Procedure:
-
Dissolve the thioamide source in absolute ethanol in a round-bottom flask equipped with a condenser and a magnetic stirrer.
-
To this solution, add ethyl 2-bromo-3-(2-nitrophenyl)-3-oxopropanoate dropwise at room temperature with continuous stirring.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 78°C for ethanol) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after several hours, as indicated by the disappearance of the starting materials on TLC), cool the mixture to room temperature.
-
The crude product may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.
-
The residue can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to obtain the pure this compound.
Data Presentation
Table 1: Effect of Reaction Conditions on the Yield of a Structurally Similar Thiazole Synthesis
The following table provides representative data on how different conditions can affect the yield in a Hantzsch-type synthesis of a similar nitro-substituted aryl thiazole. This can serve as a guide for optimizing your synthesis.
| Entry | Solvent | Temperature (°C) | Time (h) | Catalyst | Yield (%) |
| 1 | Ethanol | Reflux | 6 | None | 75 |
| 2 | Methanol | Reflux | 8 | None | 70 |
| 3 | 1-Butanol | Reflux | 4 | None | 82 |
| 4 | Ethanol | 50 | 12 | None | 65 |
| 5 | Ethanol | Reflux | 4 | Acetic Acid (cat.) | 80 |
| 6 | Acetonitrile | 80 | 5 | None | 68 |
Note: This data is illustrative and based on syntheses of similar compounds. Actual yields for this compound may vary.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General reaction pathway for the Hantzsch synthesis of the target molecule.
Caption: A typical experimental workflow for the synthesis and purification.
Caption: A decision tree for troubleshooting low product yield.
References
Overcoming side reactions in the Hantzsch thiazole synthesis
Welcome to the Technical Support Center for the Hantzsch Thiazole Synthesis. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this fundamental reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the Hantzsch thiazole synthesis, and what causes them?
A1: The Hantzsch thiazole synthesis, while robust, can be prone to several side reactions. The most prevalent issues include the formation of regioisomers when using unsymmetrical thioamides, and the generation of byproducts from competing reaction pathways.
Common side reactions and their primary causes include:
-
Formation of Regioisomers: When an N-substituted thioamide reacts with an α-haloketone, two different regioisomers can be formed: the 2-(N-substituted amino)thiazole and the 3-substituted 2-imino-2,3-dihydrothiazole. The reaction conditions, particularly the pH, play a crucial role in determining the product distribution. Neutral conditions typically favor the formation of 2-(N-substituted amino)thiazoles, while acidic conditions can lead to a mixture of both isomers or favor the 2-imino-2,3-dihydrothiazole.[1]
-
Formation of Bis-thiazoles: In some instances, particularly with reactive starting materials, the formation of bis-thiazole derivatives can occur.
-
Hydrolysis of Intermediates: The presence of water can lead to the hydrolysis of key intermediates, reducing the overall yield of the desired thiazole.
-
Competing Condensation Reactions: The α-haloketone can undergo self-condensation or other competing reactions, especially under harsh conditions or in the presence of strong bases.
Q2: How can I control the regioselectivity of the Hantzsch synthesis when using an N-substituted thiourea?
A2: Controlling regioselectivity is a critical challenge. The key is to carefully manage the reaction's acidity. Condensation of α-halogeno ketones with N-monosubstituted thioureas in a neutral solvent leads almost exclusively to 2-(N-substituted amino)thiazoles.[1] Conversely, conducting the reaction under acidic conditions can significantly alter the product ratio, favoring the formation of 3-substituted 2-imino-2,3-dihydrothiazoles.[1] For instance, reactions carried out in a mixture of 10M HCl and ethanol have been shown to be effective in generating the 2-imino isomers.[1]
Troubleshooting Regioselectivity:
| Reaction Condition | Expected Outcome | Typical Yield of 2-imino Isomer |
| Neutral Solvent (e.g., Ethanol) | Predominantly 2-(N-substituted amino)thiazole | Low to negligible |
| Acidic Conditions (e.g., 10M HCl-EtOH) | Mixture of isomers, favoring 2-imino-2,3-dihydrothiazole | Can be up to 73%[1] |
Q3: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A3: Low yields in the Hantzsch synthesis can stem from several factors. Systematically addressing these potential issues can significantly improve your outcomes.
Troubleshooting Low Yields:
| Potential Cause | Troubleshooting Strategy | Expected Improvement |
| Purity of Starting Materials | Ensure the α-haloketone and thioamide are pure. Recrystallize or purify as necessary. | Improved yield and cleaner reaction profile. |
| Reaction Time and Temperature | Optimize reaction time and temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). Microwave-assisted synthesis can often reduce reaction times from hours to minutes and improve yields.[2] | Higher conversion to the desired product. |
| Solvent Choice | The choice of solvent can impact reactant solubility and reaction rates. While ethanol is common, exploring other solvents or even solvent-free conditions may be beneficial.[3] | Enhanced reaction rates and yields. |
| Inefficient Work-up | The thiazole product may be soluble in the work-up solvents. Ensure proper extraction and isolation procedures. The product can often be precipitated from the reaction mixture.[4] | Better recovery of the synthesized product. |
Q4: I am observing a significant amount of byproducts in my reaction mixture, making purification difficult. What strategies can I employ to minimize their formation?
A4: Minimizing byproduct formation is key to achieving a high-purity product and simplifying the purification process.
Strategies to Minimize Byproducts:
-
Use of Greener Synthesis Methods: Modern techniques such as microwave-assisted synthesis and ultrasound irradiation have been shown to provide higher yields, shorter reaction times, and milder reaction conditions, which can reduce the formation of byproducts.[5][6]
-
Solvent-Free Conditions: In some cases, running the reaction under solvent-free conditions can lead to faster reactions and cleaner product formation.[3]
-
Catalyst Selection: The use of certain catalysts, such as silica-supported tungstosilicic acid, can promote the desired reaction pathway and enhance selectivity.[5][6]
-
Control of Stoichiometry: Using a slight excess of the thioamide can help to drive the reaction to completion and consume the α-haloketone, which might otherwise participate in side reactions.[7]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-Amino-4-phenylthiazole
This protocol is a standard example of the Hantzsch thiazole synthesis.[4]
Materials:
-
2-Bromoacetophenone (5.0 mmol)
-
Thiourea (7.5 mmol)
-
Methanol (5 mL)
-
5% Sodium Carbonate Solution (20 mL)
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone and thiourea.
-
Add methanol and a stir bar.
-
Heat the mixture with stirring on a hot plate at a low setting (around 100°C) for 30 minutes.
-
Remove the reaction from the heat and allow it to cool to room temperature.
-
Pour the reaction contents into a 100 mL beaker containing the 5% sodium carbonate solution and swirl to mix.
-
Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with water.
-
Air-dry the solid on a tared watch glass to obtain the crude product.
Protocol 2: Microwave-Assisted Hantzsch Thiazole Synthesis
This method offers a rapid and efficient alternative to conventional heating.
Materials:
-
α-Haloketone (1 mmol)
-
Thioamide (1.2 mmol)
-
Ethanol (5 mL)
Procedure:
-
In a microwave reaction vessel, combine the α-haloketone, thioamide, and ethanol.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a suitable temperature (e.g., 100-120°C) for a short duration (e.g., 5-15 minutes).
-
After cooling, the product can be isolated by precipitation or extraction as described in the conventional method.
Visualized Workflows and Mechanisms
Diagram 1: The Hantzsch Thiazole Synthesis Mechanism
Caption: The reaction mechanism of the Hantzsch thiazole synthesis.
Diagram 2: Troubleshooting Workflow for Low Yields
Caption: A logical workflow for troubleshooting low reaction yields.
Diagram 3: Decision Pathway for Controlling Regioselectivity
Caption: Decision-making process for controlling regioselectivity.
References
- 1. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. sussex.figshare.com [sussex.figshare.com]
- 3. Thiazole synthesis [organic-chemistry.org]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
Technical Support Center: Purification of Polar Nitrophenyl-Containing Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of polar nitrophenyl-containing compounds.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of polar nitrophenyl-containing compounds using various chromatography and recrystallization techniques.
Issue 1: Column Chromatography Challenges
Q: My polar nitrophenyl compound shows poor separation and significant tailing on a silica gel column. What can I do?
A: This is a common issue due to the strong interaction between polar analytes and the acidic silica stationary phase. Here are several strategies to improve separation:
-
Solvent System Optimization: Start with a non-polar solvent and gradually increase polarity. A common mobile phase for nitroaromatic compounds is a hexane/ethyl acetate mixture.[1] For very polar compounds that don't move even with 100% ethyl acetate, more aggressive solvent systems may be needed. A stock solution of 10% ammonium hydroxide in methanol, used at 1-10% in dichloromethane, can be effective for highly polar compounds.[2]
-
Deactivation of Silica Gel: The acidity of silica gel can cause streaking or decomposition of sensitive compounds.[2] Deactivating the silica gel by preparing a slurry with a solvent system containing a small amount of a basic modifier like triethylamine or ammonia can mitigate these effects.
-
Alternative Stationary Phases: If silica gel proves problematic, consider using alumina or florisil, which have different surface properties.[2] For particularly challenging separations, reversed-phase chromatography may be a better option.[2]
-
Column Packing and Loading: Ensure the column is packed uniformly to prevent channeling.[1] Avoid overloading the column; a general guideline is to load 1-5% of the stationary phase weight.[1]
Q: My nitrophenyl compound appears to be decomposing on the silica gel column. How can I prevent this?
A: Decomposition on silica is a known issue for certain sensitive compounds.[2]
-
Test for Stability: Before running a column, spot your compound on a TLC plate and let it sit for a while. Re-run the TLC to see if any new spots appear, which would indicate degradation.
-
Deactivation: As mentioned above, deactivating the silica gel with a base like triethylamine can reduce its acidity and prevent decomposition.
-
Alternative Adsorbents: Consider using less acidic stationary phases like alumina or florisil.[2]
Issue 2: Reversed-Phase HPLC (RP-HPLC) Problems
Q: My polar nitrophenyl compound has little to no retention on a C18 column and elutes in the void volume. How can I improve retention?
A: Poor retention of polar compounds is a frequent challenge in RP-HPLC because they have a higher affinity for the polar mobile phase than the non-polar stationary phase.[3]
-
Increase Mobile Phase Polarity: If you are not already using a 100% aqueous mobile phase, gradually increase the water content.[3] Modern C18 columns are available that are stable in highly aqueous conditions.[3]
-
Use a Polar-Embedded or Polar-Endcapped Column: These columns are designed to provide better retention for polar analytes. Phenyl-hexyl columns can also offer different selectivity.[1][3]
-
Adjust Mobile Phase pH: For ionizable nitrophenols, the pH of the mobile phase is critical.[4][5] For acidic compounds like nitrophenols, increasing the pH will ionize them, making them more polar and reducing retention. Conversely, lowering the pH will keep them in their neutral form, increasing retention.
-
Ion-Pairing Chromatography: Adding an ion-pairing reagent to the mobile phase can significantly increase the retention of ionizable compounds by forming a neutral ion-pair that has a higher affinity for the stationary phase.[3]
-
Switch to HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is specifically designed for the separation of very polar compounds.[3]
Q: I am observing significant peak tailing for my nitrophenyl compound in RP-HPLC. What is the cause and how can I fix it?
A: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, particularly with residual silanol groups on the silica backbone.
-
Optimize Mobile Phase pH: For basic impurities or compounds, using a low pH mobile phase (e.g., 2.5-4) will protonate the analyte and suppress the ionization of acidic silanol groups, minimizing unwanted interactions.[3]
-
Use an End-Capped Column: High-quality, end-capped columns have fewer free silanol groups, which reduces the chances of peak tailing.
-
Check for Column Contamination: Contaminants on the column frit or at the head of the column can cause peak distortion.[6] Flushing the column or replacing the guard column may resolve the issue.
Issue 3: Recrystallization Difficulties
Q: My crude nitrophenyl product "oils out" during recrystallization instead of forming crystals. What should I do?
A: "Oiling out" is a common problem, especially when the melting point of the solute is lower than the boiling point of the solvent or when there are significant impurities.[7]
-
Solvent Selection: You may be using a solvent in which the compound is too soluble. Try a less polar solvent system. For example, if you are using pure methanol, try a mixture of methanol and water, or switch to isopropanol or ethanol.
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod to create nucleation sites.
-
Seeding: Add a small, pure crystal of the product to the cooled solution to initiate crystallization.
-
-
Reduce Solvent Volume: You may have used too much solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Preliminary Purification: If the product is highly impure, a preliminary purification step like column chromatography may be necessary before attempting recrystallization.
Q: I have dissolved my crude product in a hot solvent, but no crystals form upon cooling. What should I do?
A: This can often be resolved with the following techniques:
-
Ensure Supersaturation: The solution may not be saturated enough. Reheat the solution and boil off some of the solvent to concentrate it, then allow it to cool slowly.
-
Control Cooling Rate: Very rapid cooling can inhibit crystallization. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Initiate Nucleation: Try scratching the flask or adding a seed crystal.
-
Try a Different Solvent: The chosen solvent may not be ideal. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in nitrophenyl compounds synthesized via nitration?
A1: The most common impurities are other positional isomers formed during the nitration reaction.[1] For example, the nitration of 1,2,3-trimethylbenzene can yield both 1,2,3-trimethyl-4-nitrobenzene and 1,2,3-trimethyl-5-nitrobenzene.[1] Dinitro products and unreacted starting materials can also be present.[1]
Q2: What is a good starting solvent for the recrystallization of nitrophenyl compounds?
A2: Ethanol or methanol are good starting points for the recrystallization of many nitroaromatic compounds.[1] The key is to find a solvent that dissolves the compound well at its boiling point but poorly at low temperatures.[1] A mixed solvent system, such as ethanol-water, can also be effective.[1]
Q3: How can I monitor the progress of my column chromatography separation?
A3: Thin Layer Chromatography (TLC) is an excellent tool for monitoring the separation.[1] By collecting small fractions of the eluent and spotting them on a TLC plate, you can compare the spots of the fractions with a spot of the crude mixture to determine which fractions contain the desired product and which contain impurities.[1]
Q4: What visualization techniques can be used for detecting nitrophenyl compounds on a TLC plate?
A4: Since nitroaromatic compounds often absorb ultraviolet (UV) light, they can be visualized by shining a UV lamp (typically 254 nm) on the TLC plate, where they will appear as dark spots on a fluorescent background.[1] Staining with a general-purpose reagent like potassium permanganate can also be used.[1]
Q5: How can I effectively extract polar nitrophenols from an aqueous solution?
A5: The choice of organic solvent depends on the polarity of the specific nitrophenol.
-
Acetone: A polar aprotic solvent often used due to its ability to dissolve a wide range of compounds.[8]
-
Ethanol and Methanol: Polar solvents that can be effective, especially for more polar nitrophenols.[8]
-
Acetonitrile: A polar aprotic solvent commonly used for its broad dissolving power and relatively low toxicity.[8] The pH of the aqueous solution is also a critical factor. Nitrophenols are weak acids, and their extraction efficiency into an organic solvent is highly dependent on the pH of the aqueous phase.[4][9]
Data Presentation
Table 1: Common Solvents for Purification of Nitrophenyl Compounds
| Purification Method | Solvent/Solvent System | Polarity | Typical Application |
| Normal Phase Chromatography | Hexane / Ethyl Acetate | Non-polar to Polar Gradient | General separation of nitroaromatic isomers.[1] |
| Dichloromethane / Methanol | Polar | For more polar nitrophenyl compounds. | |
| Dichloromethane / Methanol / NH4OH | Basic, Polar | For very polar, basic, or acidic compounds prone to tailing.[2] | |
| Reversed-Phase HPLC | Water / Acetonitrile | Polar | General separation of a wide range of nitrophenyl compounds. |
| Water / Methanol | Polar | Alternative to acetonitrile, can offer different selectivity. | |
| Buffered Aqueous / Organic | pH-controlled, Polar | For ionizable nitrophenyl compounds to control retention.[5] | |
| Recrystallization | Ethanol or Methanol | Polar | Good starting point for many nitroaromatics.[1] |
| Ethanol / Water | Polar | Mixed solvent system to fine-tune solubility.[1] | |
| Isopropanol | Polar | Alternative to ethanol or methanol. | |
| Extraction | Acetone | Polar Aprotic | Broad applicability for various nitrophenols.[8] |
| Ethyl Acetate | Moderately Polar | Common extraction solvent. | |
| Diethyl Ether | Non-polar | For less polar nitrophenols.[8] |
Experimental Protocols
Protocol 1: General Procedure for Silica Gel Flash Column Chromatography
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system that provides good separation of the target compound from impurities, aiming for an Rf value of 0.2-0.4 for the target compound.
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar solvent of your elution system.
-
Pour the slurry into the column and allow the silica to settle, ensuring a uniform and level bed.
-
Drain the excess solvent until it is just level with the top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the column solvent or a slightly more polar solvent.
-
Alternatively, for less soluble compounds, create a dry-load by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Apply pressure (e.g., from a hand pump or nitrogen line) to push the solvent through the column at a steady rate.
-
Collect fractions and monitor the separation by TLC.
-
-
Fraction Analysis:
-
Spot the collected fractions on a TLC plate alongside the crude mixture and a pure standard (if available).
-
Visualize the spots under a UV lamp or by staining.
-
Combine the fractions containing the pure product and evaporate the solvent.
-
Protocol 2: General Procedure for Recrystallization
-
Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Test small amounts of the crude product with various solvents to find the most suitable one.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a small amount of the chosen solvent. Heat the mixture to boiling while stirring. Continue adding small portions of hot solvent until the solid just dissolves.
-
Decolorization (if necessary): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or charcoal was added, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals in a desiccator or a vacuum oven to remove all traces of solvent.
Mandatory Visualization
Caption: Troubleshooting workflow for the purification of polar nitrophenyl compounds.
Caption: Decision logic for improving retention in reversed-phase HPLC.
References
- 1. benchchem.com [benchchem.com]
- 2. Chromatography [chem.rochester.edu]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. pharmahealthsciences.net [pharmahealthsciences.net]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. researchgate.net [researchgate.net]
- 9. arabjchem.org [arabjchem.org]
Optimizing reaction conditions for the synthesis of substituted thiazoles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of substituted thiazoles.
Troubleshooting Guides & FAQs
This section addresses common challenges encountered during the synthesis of substituted thiazoles, particularly focusing on the widely used Hantzsch thiazole synthesis.
Issue 1: Low or No Product Yield
Q1: My Hantzsch thiazole synthesis is resulting in a very low yield or no product at all. What are the common contributing factors?
A1: Low yields in the Hantzsch synthesis, a condensation reaction between an α-haloketone and a thioamide, can arise from several factors. A systematic evaluation of your experimental setup is crucial.
-
Reagent Quality: The purity of your starting materials is paramount. α-Haloketones can be unstable and decompose over time. Thioamides can also degrade.
-
Troubleshooting:
-
Use freshly purified or commercially available high-purity reagents.
-
Verify the integrity of the α-haloketone via techniques like NMR before use.
-
Ensure proper storage of reagents, especially light-sensitive or hygroscopic compounds.
-
-
-
Reaction Conditions: Temperature, reaction time, and solvent choice significantly influence the reaction outcome.
-
Troubleshooting:
-
Temperature: While many Hantzsch syntheses proceed at room temperature or with gentle heating, some reactant pairs may require reflux conditions to overcome activation energy barriers. Conversely, excessive heat can lead to decomposition and side product formation.[1] It's recommended to start with milder conditions and gradually increase the temperature while monitoring the reaction progress.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Incomplete reactions will show the presence of starting materials, while prolonged reaction times can lead to the formation of impurities.
-
Solvent: The choice of solvent can dramatically impact yield.[1] Protic solvents like ethanol are commonly used and often give good results. However, exploring other solvents like methanol, 1-butanol, or even solvent-free conditions can sometimes improve yields.[1]
-
-
-
Stoichiometry: An incorrect molar ratio of reactants can lead to incomplete conversion of the limiting reagent.
-
Troubleshooting:
-
Ensure accurate weighing and molar calculations of your α-haloketone and thioamide. A slight excess of the thioamide is sometimes used to ensure complete consumption of the more expensive or unstable α-haloketone.[2]
-
-
Issue 2: Formation of Side Products and Impurities
Q2: I am observing significant impurity formation in my reaction mixture. What are the likely side reactions, and how can I minimize them?
A2: Side product formation is a common issue in thiazole synthesis. Understanding the potential side reactions can help in devising strategies to minimize them.
-
Self-condensation of α-haloketone: α-Haloketones can undergo self-condensation, especially under basic conditions or upon prolonged heating.
-
Troubleshooting:
-
Add the α-haloketone slowly to the reaction mixture containing the thioamide.
-
Avoid excessively high temperatures and long reaction times.
-
-
-
Formation of Isomeric Products: When using N-substituted thioureas, there is a possibility of forming isomeric thiazole products.[3]
-
Troubleshooting:
-
Reaction conditions, particularly the acidity of the medium, can influence the regioselectivity of the cyclization.[3] Running the reaction under neutral or slightly acidic conditions generally favors the formation of the desired 2-aminothiazole.
-
-
-
Decomposition of Product: The desired thiazole product may be unstable under the reaction or workup conditions.
-
Troubleshooting:
-
Once the reaction is complete (as determined by TLC), proceed with the workup promptly.
-
If the product is sensitive to acid or base, ensure the workup procedure maintains a neutral pH.
-
-
Issue 3: Difficulties in Product Purification
Q3: I am struggling to isolate a pure product from my crude reaction mixture. What are the best purification strategies?
A3: Effective purification is key to obtaining a high-purity substituted thiazole.
-
Precipitation and Filtration: Many 2-aminothiazoles are poorly soluble in water and can be precipitated by pouring the reaction mixture into a basic aqueous solution (e.g., 5% sodium carbonate).[2]
-
Troubleshooting:
-
Ensure the pH is sufficiently basic to neutralize any hydrohalic acid formed during the reaction and to deprotonate the aminothiazole, thereby reducing its water solubility.
-
Cooling the mixture in an ice bath can further promote precipitation.
-
-
-
Recrystallization: This is a powerful technique for purifying solid products.
-
Troubleshooting:
-
Choosing the right solvent is critical. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents for recrystallizing thiazoles include ethanol, methanol, and ethanol/water mixtures.
-
If the product oils out instead of crystallizing, try using a more polar solvent system or a slower cooling rate.
-
-
-
Column Chromatography: For non-crystalline products or mixtures that are difficult to separate by recrystallization, column chromatography is the method of choice.
-
Troubleshooting:
-
Select an appropriate solvent system with a good separation factor (Rf) on TLC.
-
Be aware that some thiazole derivatives might be unstable on silica gel. In such cases, using a deactivated silica gel (by adding a small amount of triethylamine to the eluent) or an alternative stationary phase like alumina might be necessary.
-
-
Data Presentation
Table 1: Effect of Solvent and Temperature on the Yield of a Hantzsch Thiazole Derivative
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Water | 25 | 10 | No reaction |
| 2 | Water | 100 | 5 | 55 |
| 3 | Ethanol | 25 | 10 | 20 |
| 4 | Ethanol | 78 | 4 | 75 |
| 5 | Methanol | 25 | 10 | 15 |
| 6 | Methanol | 65 | 5 | 68 |
| 7 | 1-Butanol | 117 | 3 | 82 |
| 8 | 2-Propanol | 82 | 4 | 78 |
| 9 | Ethanol/Water (1:1) | 65 | 3.5 | 88 |
Data adapted from a study on the one-pot synthesis of a Hantzsch thiazole derivative.[1]
Table 2: Influence of Substituents on the Yield of 2,4-Disubstituted Thiazoles
| Entry | Aryl Ethanone Substituent (R) | Thioamide | Yield (%) |
| 1 | H | Thiobenzamide | 85 |
| 2 | 4-F | Thiobenzamide | 92 |
| 3 | 4-Cl | Thiobenzamide | 96 |
| 4 | 4-Br | Thiobenzamide | 94 |
| 5 | 4-NO₂ | Thiobenzamide | 88 |
| 6 | 4-CN | Thiobenzamide | 85 |
| 7 | 4-OCH₃ | Thiobenzamide | 90 |
| 8 | 4-CH₃ | Thiobenzamide | 96 |
Reaction conditions: Aryl ethanone, KBrO₃, and thioamide catalyzed by lipase with ultrasound irradiation. Data shows that both electron-withdrawing and electron-donating groups on the aryl ethanone can lead to good to excellent yields.[4]
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-4-phenylthiazole
This protocol describes the synthesis of 2-amino-4-phenylthiazole from 2-bromoacetophenone and thiourea.
Materials:
-
2-Bromoacetophenone
-
Thiourea
-
Methanol
-
5% Sodium Carbonate (Na₂CO₃) solution
-
Deionized water
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).
-
Add methanol (5 mL) and a magnetic stir bar.
-
Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.
-
Remove the vial from the heat and allow the solution to cool to room temperature.
-
Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% sodium carbonate solution and swirl to mix. A precipitate should form.[2]
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with deionized water.
-
Spread the collected solid on a tared watch glass and allow it to air dry.
-
Determine the mass of the product and calculate the percent yield.
Visualizations
Experimental Workflow for Hantzsch Thiazole Synthesis
References
- 1. mdpi.com [mdpi.com]
- 2. m.youtube.com [m.youtube.com]
- 3. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Enhancing C–S and C–N bond formation with ultrasound assistance: lipase-catalyzed synthesis of 2,4-disubstituted thiazole derivatives from arylethanones and thioamides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Solubility of Ethyl 4-(2-nitrophenyl)thiazole-2-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting issues related to the poor solubility of Ethyl 4-(2-nitrophenyl)thiazole-2-carboxylate in biological assays. The following troubleshooting guides and frequently asked questions (FAQs) are designed to directly address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: I'm observing precipitation of this compound in my cell culture media. What are the common causes?
A1: Precipitation of experimental compounds in aqueous media is a frequent challenge. Several factors can contribute to this issue:
-
Low Aqueous Solubility: Many small-molecule compounds, particularly those with aromatic and heterocyclic structures like this compound, are inherently hydrophobic and have limited solubility in water-based solutions like cell culture media.[1]
-
Solvent Shock: When a compound is first dissolved in a high concentration in an organic solvent (e.g., DMSO) and then rapidly diluted into the aqueous culture medium, the sudden change in solvent polarity can cause the compound to precipitate out of solution.[1]
-
High Compound Concentration: The concentration of the compound you are using may have surpassed its solubility limit in the specific culture medium.[1]
-
Interactions with Media Components: Components in the cell culture media, such as salts, proteins (especially in serum-containing media), and pH buffers, can interact with the compound and reduce its solubility.[1]
-
Temperature Fluctuations: Changes in temperature, for instance, when moving the media from cold storage to a 37°C incubator, can adversely affect the solubility of a compound.[1]
-
pH of the Medium: The solubility of compounds with ionizable groups can be sensitive to the pH of the medium.
Q2: My cell culture media appears cloudy or has visible particles even before I add my compound. What could be the reason?
A2: If you notice precipitation before the addition of this compound, the issue likely lies with the media itself. Common causes include:
-
Temperature Shifts: Extreme changes in temperature can cause high molecular weight proteins and salts in the media to precipitate.[2]
-
Evaporation: Water loss from the media can lead to increased concentrations of solutes, causing them to precipitate.[2]
-
Component Interactions: Certain components, like calcium salts, can precipitate, especially during the preparation of serum-free media if not added in the correct order.[2]
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: For many thiazole derivatives and other poorly water-soluble compounds used in biological assays, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions. However, it is crucial to keep the final concentration of DMSO in the culture medium low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
Issue: Compound Precipitation Upon Dilution in Aqueous Media
This is a common problem when diluting a concentrated stock solution (e.g., in DMSO) into your biological assay buffer or cell culture medium.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for compound precipitation.
Quantitative Data: Solubility of this compound (Example Data)
The following table provides an example of how to present solubility data for this compound. Note: These are not experimentally determined values and should be used as a template for your own findings.
| Solvent | Temperature (°C) | Maximum Soluble Concentration (mM) | Observations |
| Water | 25 | < 0.01 | Insoluble |
| PBS (pH 7.4) | 25 | < 0.01 | Insoluble |
| Ethanol | 25 | ~5 | Soluble with warming |
| Methanol | 25 | ~2 | Moderately soluble |
| DMSO | 25 | > 100 | Freely soluble |
| Cell Culture Media (10% FBS) | 37 | ~0.05 | Limited solubility, may precipitate over time |
| Cell Culture Media (Serum-Free) | 37 | < 0.01 | Prone to precipitation |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
-
Procedure:
-
Weigh out the desired amount of this compound using an analytical balance.
-
Transfer the powder to a sterile microcentrifuge tube or vial.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM).
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: Determining the Maximum Soluble Concentration in Cell Culture Media
This protocol helps to empirically determine the highest concentration of the compound that remains soluble in your specific cell culture medium.
-
Materials:
-
Concentrated stock solution of this compound in DMSO
-
Your specific cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes or 96-well plate
-
Incubator (37°C, 5% CO₂)
-
Microscope
-
-
Procedure:
-
Prepare a series of dilutions of your compound in pre-warmed cell culture medium. For example, create final concentrations ranging from 0.1 µM to 100 µM.
-
Ensure the final DMSO concentration is consistent across all dilutions and does not exceed your experimental limit (e.g., 0.5%).
-
To minimize "solvent shock," add the stock solution to the medium dropwise while gently vortexing.[3]
-
Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubate the dilutions at 37°C for the duration of your planned experiment (e.g., 24, 48, or 72 hours).
-
At various time points, visually inspect the solutions for any signs of precipitation (cloudiness, visible particles).
-
Examine a small aliquot of each solution under a microscope to detect any crystalline structures.
-
The highest concentration that remains clear and free of precipitates is your maximum working soluble concentration for that specific medium and time frame.
-
Potential Signaling Pathway Involvement
Thiazole derivatives are known to interact with various biological targets. For instance, some have been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for cell proliferation and survival.[4]
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway.
References
Addressing batch-to-batch variability in the synthesis of thiazole derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address batch-to-batch variability in the synthesis of thiazole derivatives. The information is tailored for researchers, scientists, and professionals in drug development to help ensure consistent and reproducible outcomes in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing thiazole derivatives, and what are the typical starting materials?
A1: The most widely used method for synthesizing thiazole derivatives is the Hantzsch thiazole synthesis.[1][2][3] This reaction typically involves the condensation of an α-haloketone with a thioamide or thiourea.[4][5]
Q2: What are the primary factors that contribute to batch-to-batch variability in thiazole synthesis?
A2: The main contributors to inconsistent results between batches include:
-
Purity of Starting Materials: Impurities in the α-haloketone or thioamide can lead to side reactions, reducing the yield and complicating purification.[6] The stability of the thioamide is also a critical factor.[6]
-
Reaction Conditions: Variations in temperature, reaction time, solvent purity (especially water content), and catalyst efficiency can significantly impact the outcome.[4][6]
-
Scale of the Reaction: Scaling up the synthesis can introduce challenges related to heat and mass transfer, potentially affecting reaction kinetics and impurity profiles.
Q3: How can I monitor the progress of my thiazole synthesis reaction?
A3: Thin-Layer Chromatography (TLC) is a common and effective technique for monitoring the consumption of starting materials and the formation of the product.[7] For more detailed analysis, techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) can provide quantitative data on reactant conversion and product formation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of thiazole derivatives, leading to batch-to-batch variability.
Issue 1: Low Product Yield
Q: My reaction yield is consistently lower than expected, or varies significantly between batches. What are the potential causes and how can I troubleshoot this?
A: Low and variable yields in thiazole synthesis can often be traced back to several key areas. A systematic approach to identifying the root cause is crucial for achieving reproducible results.
Troubleshooting Steps:
-
Verify Starting Material Purity:
-
α-Haloketones: Impurities can participate in side reactions. It is recommended to use α-haloketones with high purity (≥98%). The presence of the unhalogenated ketone, for instance, will not participate in the reaction and will reduce the effective concentration of your starting material.
-
Thioamides/Thiourea: Thioamides can be unstable and may degrade over time, especially if exposed to moisture or acidic conditions.[6] Use freshly acquired or properly stored thioamides. The purity of thiourea is also critical for achieving high yields.
-
-
Optimize Reaction Conditions:
-
Solvent: The choice of solvent can significantly affect reaction rates and yields. While alcohols like ethanol and methanol are commonly used, it's advisable to perform small-scale solvent screening to find the optimal one for your specific substrates.[6] Ensure the use of anhydrous solvents, as water can sometimes hinder the reaction.[8]
-
Temperature: The reaction temperature is a critical parameter. For the Hantzsch synthesis, gentle reflux is often employed.[9] However, the optimal temperature can vary depending on the specific reactants. It is important to maintain a consistent temperature across batches.
-
Reaction Time: Monitor the reaction progress using TLC to determine the optimal reaction time.[7] Incomplete reactions will result in lower yields, while excessively long reaction times may lead to product degradation or the formation of byproducts.
-
-
Investigate Potential Side Reactions:
-
Side reactions can consume starting materials and reduce the yield of the desired product. Common side reactions include the formation of isomeric thiazole derivatives or byproducts from impurities. The reaction pH can also influence the formation of side products.[10]
-
Logical Workflow for Troubleshooting Low Yield:
Caption: Troubleshooting logic for addressing low or variable yields.
Issue 2: Inconsistent Purity and Impurity Profile
Q: I am observing different impurities or varying levels of the same impurity in different batches. How can I achieve a consistent purity profile?
A: Inconsistent purity is a common challenge in multi-batch synthesis and is often linked to the same factors that cause low yields.
Troubleshooting Steps:
-
Standardize Starting Material Quality Control:
-
Implement a strict quality control protocol for all incoming starting materials. Use analytical techniques like NMR, GC-MS, or HPLC to confirm the identity and purity of each batch of α-haloketone and thioamide.
-
-
Maintain Strict Control Over Reaction Parameters:
-
Temperature: Use a reliable and calibrated heating system to ensure a consistent reaction temperature. Even small fluctuations can affect the rate of side reactions.
-
Stirring: Ensure efficient and consistent stirring to maintain a homogeneous reaction mixture, which is crucial for reproducible results.
-
Inert Atmosphere: For air- or moisture-sensitive reactions, use a consistent and dry inert atmosphere (e.g., nitrogen or argon).
-
-
Standardize Work-up and Purification Procedures:
-
Develop a detailed and standardized operating procedure (SOP) for the reaction work-up and product purification. This includes specifying the exact amounts of quenching agents, extraction solvents, and the parameters for chromatography or recrystallization.
-
Inconsistent work-up can lead to the formation of different artifacts or incomplete removal of certain impurities.
-
Experimental Workflow for Ensuring Consistent Purity:
Caption: A standardized workflow to ensure consistent product purity.
Data Presentation
The following table summarizes representative yields for the Hantzsch synthesis of various 4-aryl-1,3-thiazole derivatives, highlighting the typically high yields achievable with this method when optimized.
| Entry | α-Haloketone | Thioamide/Thiourea | Product | Yield (%) | Reference |
| 1 | 2-Bromoacetophenone | Thiourea | 2-Amino-4-phenyl-1,3-thiazole | ~99% | [7] |
| 2 | 2-Chloroacetophenone | Thioacetamide | 2-Methyl-4-phenyl-1,3-thiazole | High | [7] |
| 3 | 2-Bromo-1-(4-bromophenyl)ethanone | Thiourea | 2-Amino-4-(4-bromophenyl)-1,3-thiazole | Good | [7] |
| 4 | 2-Bromo-1-(4-fluorophenyl)ethanone | Thiourea | 2-Amino-4-(4-fluorophenyl)-1,3-thiazole | Good | [7] |
Experimental Protocols
Protocol 1: Classical Synthesis of 2-Amino-4-phenylthiazole[7]
This protocol provides a standard procedure for the synthesis of 2-amino-4-phenylthiazole, which can be adapted for other thiazole derivatives.
Materials and Reagents:
-
2-Bromoacetophenone
-
Thiourea
-
Methanol
-
5% Sodium Carbonate (Na₂CO₃) solution
-
Deionized Water
-
Stir bar
-
Scintillation vial (20 mL) or round-bottom flask
-
Hot plate with stirring capability
-
Beaker (100 mL)
-
Büchner funnel and filter flask
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).
-
Add methanol (5 mL) and a stir bar.
-
Heat the mixture with stirring on a hot plate to a gentle reflux for 30-60 minutes.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, remove it from the heat and allow it to cool to room temperature.
-
Pour the reaction mixture into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix. A precipitate should form.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with cold deionized water.
-
Spread the collected solid on a watch glass and allow it to air dry.
Protocol 2: Quality Control of Starting Materials by HPLC
This protocol outlines a general method for assessing the purity of α-haloketones and thioamides. Specific conditions may need to be optimized for different compounds.
Materials and Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase, for example, a gradient of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).
-
Standard Preparation: Accurately weigh a known amount of a reference standard of the α-haloketone or thioamide and dissolve it in a suitable solvent (e.g., acetonitrile) to prepare a stock solution. Prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: Accurately weigh a sample of the starting material to be tested and dissolve it in the same solvent as the standard to a known concentration.
-
HPLC Analysis:
-
Equilibrate the HPLC system with the initial mobile phase conditions.
-
Inject the standard solutions and the sample solution.
-
Run the HPLC method with a suitable gradient program to separate the main component from any impurities.
-
Detect the components using a UV detector at an appropriate wavelength.
-
-
Data Analysis:
-
Identify the peak corresponding to the main component based on the retention time of the reference standard.
-
Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks.
-
Quantify known impurities by using their respective reference standards and calibration curves.
-
References
- 1. Thiazole synthesis [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. synarchive.com [synarchive.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Strategies to Minimize Impurities in Ethyl 4-(2-nitrophenyl)thiazole-2-carboxylate Production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in the synthesis of Ethyl 4-(2-nitrophenyl)thiazole-2-carboxylate. Our focus is on minimizing impurities through a deeper understanding of the reaction mechanism, optimized protocols, and effective purification strategies.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound via the Hantzsch thiazole synthesis.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Impure Starting Materials: Purity of 2-nitrothiobenzamide and ethyl bromopyruvate is critical. | - 2-nitrothiobenzamide: Recrystallize from a suitable solvent like ethanol. - Ethyl bromopyruvate: Freshly distill under reduced pressure before use, as it can degrade over time. |
| 2. Inappropriate Solvent: The polarity of the solvent can significantly impact reaction rate and yield. | Screen different solvents such as ethanol, methanol, or a mixture of ethanol and water. Ethanol is a commonly effective solvent for Hantzsch synthesis. | |
| 3. Incorrect Reaction Temperature: The reaction may require specific temperature conditions to proceed efficiently. | Gradually increase the reaction temperature. Refluxing in ethanol (around 78°C) is a standard condition. Monitor the reaction progress by Thin Layer Chromatography (TLC). | |
| 4. Ineffective Neutralization: The thiazole product may remain protonated and soluble in the reaction mixture. | After the reaction is complete, neutralize the mixture with a weak base like sodium bicarbonate or sodium carbonate solution to precipitate the product. | |
| Presence of Unreacted Starting Materials in Product | 1. Insufficient Reaction Time or Temperature: The reaction may not have gone to completion. | - Extend the reflux time and monitor by TLC until the starting materials are consumed. - If extending the time is ineffective, cautiously increase the reaction temperature. |
| 2. Suboptimal Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion. | Ensure a 1:1 molar ratio of 2-nitrothiobenzamide to ethyl bromopyruvate. Using a slight excess of the thioamide is generally not necessary for this specific synthesis. | |
| Formation of a Dark, Tarry Substance | 1. Decomposition of Starting Materials or Product: The nitro group can be sensitive to high temperatures. | - Avoid excessive heating. Maintain a gentle reflux. - Consider conducting the reaction at a lower temperature for a longer duration. |
| 2. Side Reactions: The electron-withdrawing nitro group can promote side reactions. | Ensure an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions. | |
| Difficult Purification of the Final Product | 1. Co-precipitation of Impurities: Impurities may precipitate along with the product upon neutralization. | - After neutralization, filter the crude product and wash thoroughly with water to remove inorganic salts. - A subsequent wash with a cold, non-polar solvent like hexane can remove non-polar impurities. |
| 2. High Polarity of the Product: The presence of the nitro and ester groups can make the compound quite polar, complicating chromatographic purification. | - Column Chromatography: Use a silica gel column with a gradient elution, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity.[1] - Recrystallization: If a suitable solvent is found, recrystallization can be a highly effective purification method. Test solvent systems like ethanol/water or ethyl acetate/hexane.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and established method is the Hantzsch thiazole synthesis.[2][3] This reaction involves the condensation of 2-nitrothiobenzamide with ethyl bromopyruvate.[4]
Q2: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is an effective technique for monitoring the reaction. Use a suitable mobile phase, such as a mixture of ethyl acetate and hexane, to separate the starting materials from the product. The disappearance of the starting material spots indicates the completion of the reaction.
Q3: What are the expected spectroscopic characteristics of the pure product?
Q4: Are there any specific safety precautions I should take during this synthesis?
Yes. Ethyl bromopyruvate is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[6][7] The reaction should be conducted with care, especially when heating, due to the presence of a nitro group in the starting material and product.
Experimental Protocols
Synthesis of this compound
This protocol is a representative procedure based on the Hantzsch thiazole synthesis for analogous compounds.
Materials:
-
2-nitrothiobenzamide
-
Ethyl bromopyruvate
-
Ethanol (anhydrous)
-
Sodium bicarbonate (5% aqueous solution)
-
Ethyl acetate
-
Hexane
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-nitrothiobenzamide (1.0 eq) in anhydrous ethanol.
-
To this solution, add ethyl bromopyruvate (1.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly add 5% aqueous sodium bicarbonate solution to neutralize the reaction mixture until the pH is approximately 7-8. The product may precipitate at this stage.
-
If a precipitate forms, collect it by vacuum filtration and wash with cold water.
-
If no precipitate forms, extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane or by recrystallization.
Visualizations
Caption: Hantzsch synthesis of this compound.
Caption: Troubleshooting workflow for synthesis optimization.
Caption: Logical relationship between impurities and their potential sources.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. nbinno.com [nbinno.com]
- 5. Ethyl 2-amino-4-phenyl-5-thiazolecarboxylate(64399-23-1) 1H NMR [m.chemicalbook.com]
- 6. WO2000026177A1 - Synthesis of ethyl bromopyruvate - Google Patents [patents.google.com]
- 7. Ethyl bromopyruvate | C5H7BrO3 | CID 66144 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of Thiazole Compounds for Long-Term Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of thiazole compounds for long-term storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of thiazole compounds?
A1: Thiazole compounds are susceptible to degradation through several pathways, primarily influenced by environmental factors. Key factors include:
-
pH: The thiazole ring can undergo hydrolysis, particularly under alkaline conditions.[1]
-
Oxidation: The sulfur atom in the thiazole ring is prone to oxidation, which can lead to the formation of sulfoxides and sulfones.[1] This can be initiated by atmospheric oxygen, peroxides in solvents, or metal ions.
-
Light: Exposure to UV or visible light can cause photodegradation of the aromatic thiazole ring.[1]
-
Temperature: Elevated temperatures accelerate the rate of all degradation reactions.[1]
-
Moisture: The presence of water can facilitate hydrolytic degradation.
Q2: What are the common degradation pathways for thiazole derivatives?
A2: The most prevalent degradation pathways for thiazole-containing molecules include:
-
Hydrolysis: This can lead to the cleavage of the thiazole ring or hydrolysis of functional groups attached to the ring. For instance, nitazoxanide undergoes deacetylation as a primary degradation pathway in aqueous solutions.[2]
-
Oxidation: The sulfur atom can be oxidized to a sulfoxide or sulfone, altering the molecule's electronic properties and conformation.
-
Photodegradation: This can involve complex reactions, including cycloadditions with singlet oxygen, leading to the formation of various photoproducts.[1]
-
Thermal Degradation: At high temperatures, thiazole compounds can undergo decomposition, often involving the breakdown of the heterocyclic ring.
Q3: How can I improve the long-term storage stability of my thiazole compound?
A3: To enhance stability, consider the following strategies:
-
Storage Conditions: Store compounds at low temperatures (e.g., -20°C or -80°C), protected from light (using amber vials or by wrapping containers in aluminum foil), and in a low-moisture environment (e.g., in a desiccator).[1]
-
pH Control: For solutions, maintaining an optimal pH using appropriate buffer systems can prevent pH-mediated degradation. Thiazole compounds often exhibit greater stability in slightly acidic conditions.
-
Use of Excipients: Incorporate stabilizing excipients into formulations. Antioxidants like butylated hydroxytoluene (BHT) and ascorbic acid can prevent oxidative degradation. Chelating agents such as EDTA can sequester metal ions that catalyze oxidation.
-
Solvent Selection: Choose solvents in which the compound is stable. For example, some 2-aminothiazole derivatives show good stability in acetone but degrade in DMSO and chloroform.[3]
-
Inert Atmosphere: For highly sensitive compounds, storage under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible experimental results.
-
Question: I am getting variable results in my biological assays using a thiazole-based compound. What could be the cause?
-
Answer: This often points to the degradation of your compound in the experimental solution.[3]
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Avoid using old stock solutions. Prepare fresh solutions of your thiazole compound immediately before each experiment.[3]
-
Verify Solvent Stability: The stability of thiazole derivatives can be solvent-dependent. If using solvents like DMSO where some thiazoles are known to be unstable, minimize the storage time of your stock solution or consider switching to a more inert solvent if your experimental design allows.[3]
-
Check Purity: Use a validated analytical method, such as HPLC-UV, to confirm the purity of your compound before use.
-
Control Environmental Factors: Protect your solutions from light and keep them at a controlled, cool temperature during your experiment.
-
-
Issue 2: Appearance of unknown peaks in HPLC analysis of the compound solution.
-
Question: I am observing new peaks in the chromatogram of my thiazole derivative solution that were not present initially. What are these, and how can I prevent them?
-
Answer: The appearance of new peaks is a strong indicator of degradation.
-
Troubleshooting Steps:
-
Characterize Degradation Products: Use LC-MS/MS to determine the mass of the new peaks. An increase in mass might suggest oxidation, while a change corresponding to the loss of a functional group could indicate hydrolysis.
-
Conduct a Forced Degradation Study: Systematically expose your compound to acidic, basic, oxidative, photolytic, and thermal stress conditions to identify the conditions that cause degradation. This will help you understand the compound's liabilities.
-
Optimize Storage and Handling: Based on the forced degradation results, adjust your experimental and storage conditions. If the compound degrades under alkaline conditions, use a buffer with a lower pH. If it is sensitive to oxidation, consider adding antioxidants or using deoxygenated solvents.
-
-
Issue 3: Poor solubility and precipitation of the compound in aqueous buffers.
-
Question: My thiazole derivative is precipitating out of my aqueous assay buffer. How can I improve its solubility and stability in solution?
-
Answer: Poor solubility can be a significant issue, and the formation of precipitates can also be a sign of degradation into less soluble products.
-
Troubleshooting Steps:
-
Use Co-solvents: Prepare a concentrated stock solution in a minimal amount of a water-miscible organic solvent like DMSO or ethanol, and then dilute it into the aqueous buffer. Be mindful of the final solvent concentration to avoid affecting your biological system.
-
Adjust pH: The solubility of thiazole compounds with ionizable groups can be pH-dependent. Adjust the buffer pH to favor the more soluble form of your compound.
-
Consider Formulation Strategies: For in vivo studies or challenging in vitro systems, formulation approaches like using cyclodextrins or lipid-based delivery systems can enhance both solubility and stability.
-
-
Data Presentation
The following tables summarize quantitative data on the stability of select thiazole-containing compounds under various conditions.
Table 1: Stability of Nitazoxanide Under Stress Conditions
| Stress Condition | Duration | % Nitazoxanide Remaining | % Loss |
| Hydrolytic (Water) | 24 hours | 91.0% | 9.0% |
| Photolytic (Light) | 24 hours | 97.3% | 2.7% |
(Data sourced from a study on the physicochemical properties of nitazoxanide)[4]
Table 2: Degradation Kinetics of Nitazoxanide in Solution at Different pH
| pH | Degradation Rate Constant (k x 10⁻² min⁻¹) | Stability Profile |
| 0.01 | 0.5882 | High Degradation |
| 1.0 | 0.0885 | High Stability |
| 4.0 | 0.0689 | Highest Stability |
| 10.0 | 0.7418 | Very High Degradation |
(Data indicates that nitazoxanide is most stable in acidic pH and degrades significantly in highly acidic and alkaline conditions)[2]
Table 3: Long-Term Stability of a Lopinavir-Ritonavir Oral Solution
| Storage Condition | Duration | Lopinavir Assay (% of Initial) | Ritonavir Assay (% of Initial) |
| +2°C to +8°C | 8 weeks | 96.1% | 95.4% |
| Room Temperature | 1 week | Not statistically different from initial | Not statistically different from initial |
(Ritonavir is a thiazole-containing compound. Data shows good stability under refrigerated conditions for up to 2 months)[5]
Experimental Protocols
Protocol 1: Forced Degradation Study of a Thiazole Compound
This protocol outlines the general procedure for conducting a forced degradation study to identify the degradation pathways of a thiazole derivative.
1. Materials and Reagents:
-
Thiazole compound of interest
-
Hydrochloric acid (0.1 M and 1 M)
-
Sodium hydroxide (0.1 M and 1 M)
-
Hydrogen peroxide (3% and 30%)
-
HPLC-grade acetonitrile, methanol, and water
-
Validated stability-indicating HPLC method with a photodiode array (PDA) detector
2. Procedure:
-
Acid Hydrolysis:
-
Dissolve the thiazole compound in 0.1 M HCl to a known concentration.
-
Reflux the solution at 80°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, cool, and neutralize with an equivalent amount of 0.1 M NaOH.
-
Dilute with the mobile phase to the target concentration and analyze by HPLC.
-
If no degradation is observed, repeat with 1 M HCl.
-
-
Base Hydrolysis:
-
Dissolve the thiazole compound in 0.1 M NaOH.
-
Follow the same procedure as for acid hydrolysis, neutralizing with 0.1 M HCl.
-
If no degradation is observed, repeat with 1 M NaOH.
-
-
Oxidative Degradation:
-
Dissolve the thiazole compound in a suitable solvent and add 3% H₂O₂.
-
Keep the solution at room temperature, protected from light, for a specified period.
-
Analyze aliquots at different time points by HPLC.
-
If no degradation is observed, repeat with 30% H₂O₂.
-
-
Thermal Degradation:
-
Place the solid thiazole compound in an oven at a high temperature (e.g., 105°C) for a specified period (e.g., 24, 48, 72 hours).
-
At each time point, dissolve a portion of the solid in a suitable solvent, dilute to the target concentration, and analyze by HPLC.
-
-
Photolytic Degradation:
-
Prepare a solution of the thiazole compound and expose it to a light source in a photostability chamber, following ICH Q1B guidelines (not less than 1.2 million lux hours and 200 watt-hours/square meter).
-
Keep a control sample in the dark under the same temperature conditions.
-
Analyze both the exposed and control samples by HPLC.
-
3. Data Analysis:
-
Calculate the percentage degradation of the parent compound and the formation of degradation products at each time point and under each stress condition.
-
Use the PDA detector to check for peak purity and to obtain UV spectra of the degradation products, which can aid in their identification.
Mandatory Visualizations
Caption: Common degradation pathways for thiazole compounds.
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting logic for thiazole stability issues.
References
- 1. Long-term follow-up of lower dose dasatinib (50 mg daily) as frontline therapy in newly diagnosed chronic-phase chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pH effect on stability and kinetics degradation of nitazoxanide in solution | Drug Analytical Research [seer.ufrgs.br]
- 3. researchgate.net [researchgate.net]
- 4. ijsra.net [ijsra.net]
- 5. Hospital compounding to face shortage: A case study of the development of a lopinavir-ritonavir oral suspension during the first wave of SARS-COV-2 in France - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Method Development for Scaling Up the Synthesis of Ethyl 4-(2-nitrophenyl)thiazole-2-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of Ethyl 4-(2-nitrophenyl)thiazole-2-carboxylate. The information is designed to address common challenges encountered during reaction scale-up.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound? The most common and established method for synthesizing this and similar thiazole derivatives is the Hantzsch thiazole synthesis.[1][2][3] This reaction involves the cyclocondensation of an α-haloketone with a thioamide.[1][2]
Q2: What are the necessary starting materials for this synthesis? The key precursors for the Hantzsch synthesis of the target molecule are:
-
2-Bromo-1-(2-nitrophenyl)ethanone: This is the α-haloketone component.
-
Ethyl thiooxamate: This serves as the thioamide component.
Q3: What are the critical parameters to control during a scale-up operation? When scaling up the synthesis, critical parameters to monitor and control include reactant purity, reaction temperature, choice of solvent, molar ratios of reactants, and the rate of addition of reagents.[4] Inadequate control of these factors can lead to reduced yields, increased impurity profiles, and difficulties in purification.
Q4: Are there any known safety precautions for this reaction? Yes. α-haloketones, such as 2-bromo-1-(2-nitrophenyl)ethanone, are lachrymators and skin irritants. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Bromine, used in the synthesis of the α-haloketone, is highly corrosive and toxic and requires extreme caution.
Synthesis Workflow and Mechanism
The overall process involves two main stages: the preparation of the α-haloketone intermediate and the subsequent Hantzsch cyclization to form the final product.
Caption: High-level workflow for the synthesis of this compound.
The Hantzsch synthesis proceeds through an initial nucleophilic attack followed by cyclization and dehydration.
Caption: Key mechanistic steps of the Hantzsch thiazole synthesis.[2]
Troubleshooting Guide
Problem Area 1: Low Reaction Yield
Q: My reaction yield is consistently low. What factors should I investigate? Low yields in Hantzsch synthesis can often be traced back to several key areas.[4] First, verify the purity of your reactants, especially the 2-bromo-1-(2-nitrophenyl)ethanone, as impurities can lead to significant side reactions.[4] Secondly, the stability of the thioamide can be a limiting factor.[4] Finally, review your reaction conditions such as temperature and solvent, as these are crucial for optimizing the reaction rate and minimizing byproduct formation.[4]
Q: How does the choice of solvent affect the yield? The solvent plays a critical role. The optimal choice depends on the specific substrates being used.[4] For many Hantzsch syntheses, polar protic solvents like ethanol or methanol are effective, often under reflux conditions.[2][4] However, for a specific scale-up, it is highly recommended to perform a small-scale solvent screening to determine the best option for your system.
| Solvent | Typical Temperature | Expected Outcome | Reference |
| Ethanol | Reflux | Good yields, common choice for lab scale. | [2] |
| Methanol | Reflux | Effective, can sometimes offer faster reaction times. | [2][4] |
| 1-Butanol | Reflux | Can be effective for less reactive substrates. | [4] |
| Dimethylformamide (DMF) | 80-100 °C | Good for dissolving reactants, but can be harder to remove. | |
| Acetonitrile | Reflux | Alternative aprotic solvent. |
Problem Area 2: Product Purity and Side Reactions
Q: My final product is impure, showing multiple spots on a TLC plate. What are the likely side products? Common impurities include unreacted starting materials (α-haloketone and thioamide) and byproducts from side reactions. The α-haloketone can undergo self-condensation, and the thioamide can decompose under harsh acidic or thermal conditions.
Q: How can I minimize side reactions during scale-up? To minimize side reactions, ensure slow and controlled addition of reagents to manage the reaction exotherm. Maintaining the optimal reaction temperature is crucial; overheating can promote decomposition and side reactions. Using high-purity, anhydrous solvents can also prevent unwanted hydrolytic side reactions.[4]
Q: What is the recommended method for purifying the final product? The crude product can often be purified effectively by recrystallization from a suitable solvent, such as ethanol or ethyl acetate.[5] If recrystallization is insufficient, column chromatography on silica gel is a reliable alternative for removing persistent impurities.[6]
Troubleshooting Flowchart
Caption: A logical flowchart for troubleshooting common issues in the synthesis.
Experimental Protocols
Protocol 1: Synthesis of 2-Bromo-1-(2-nitrophenyl)ethanone (Intermediate)
-
Materials: 1-(2-nitrophenyl)ethanone, Chloroform (or Acetic Acid), Bromine.
-
Procedure:
-
Dissolve 1-(2-nitrophenyl)ethanone (1 eq.) in chloroform in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.
-
Cool the stirred solution to 0–5 °C using an ice bath.[7]
-
Slowly add a solution of bromine (1 eq.) in chloroform dropwise to the reaction mixture, ensuring the temperature remains below 10 °C.[7]
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the reaction progress by TLC.[7]
-
Upon completion, pour the mixture into ice-cold water. Separate the organic layer and wash it sequentially with water, a 10% sodium bicarbonate solution, and brine.[7]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[7]
-
Purify the crude 2-bromo-1-(2-nitrophenyl)ethanone by column chromatography or recrystallization from a suitable solvent system (e.g., petroleum ether and ethyl acetate).[7]
-
Protocol 2: Synthesis of this compound
-
Materials: 2-Bromo-1-(2-nitrophenyl)ethanone, Ethyl thiooxamate, Ethanol.
-
Procedure:
-
In a round-bottom flask, combine 2-bromo-1-(2-nitrophenyl)ethanone (1 eq.) and ethyl thiooxamate (1.1 eq.) in ethanol.
-
Heat the mixture to reflux with stirring for 4-6 hours. Monitor the reaction progress using TLC until the starting materials are consumed.
-
After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution.
-
If a precipitate forms, collect the solid by filtration and wash it with cold ethanol.
-
If no precipitate forms, pour the reaction mixture into a beaker containing cold water and stir.[2] A solid product should precipitate.
-
Filter the solid product through a Buchner funnel and wash the filter cake with water to remove any inorganic salts.[2]
-
Air-dry the collected solid. For higher purity, recrystallize the product from ethanol.
-
Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
References
- 1. synarchive.com [synarchive.com]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. 2-Bromo-1-(3-nitrophenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
Resolving inconsistencies in biological assay results for thiazole derivatives
Welcome to the technical support center for researchers working with thiazole derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve inconsistencies in your biological assay results.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing high variability in the IC50 values for my thiazole analog across different experiments?
A1: Variability in IC50 values is a frequent challenge. Several factors can contribute to this:
-
Compound Stability: Thiazole derivatives can be unstable in stock solutions, particularly when dissolved in DMSO.[1][2] Degradation over time will result in inconsistent effective concentrations. It is recommended to prepare fresh dilutions from a frozen stock for each experiment.[1]
-
Biological Variability: Cell-based assays are subject to inherent biological variations.[1] Factors such as cell passage number, cell density, and the metabolic state of the cells can all impact the compound's apparent activity.[1]
-
Experimental Consistency: Ensure that all experimental parameters, including incubation times and reagent concentrations, are kept consistent between assays.[1]
Q2: My thiazole compound was active in the primary screen, but I cannot confirm this activity in secondary assays. What could be the cause?
A2: This is a common indicator of a "false positive" result, which is a known issue with certain classes of compounds, including some thiazole derivatives.[1] These compounds are sometimes referred to as Pan-Assay Interference Compounds (PAINS).[1] Potential reasons include:
-
Compound Aggregation: At higher concentrations, small molecules can form aggregates that non-specifically inhibit enzymes or disrupt cell membranes.[1][3]
-
Assay Interference: Thiazole derivatives may interfere with the assay technology itself. This can manifest as autofluorescence or quenching of a fluorescent signal.[1][3]
-
Reactivity: Some thiazole compounds can be reactive and covalently modify proteins or other components in the assay.[1]
Q3: How can I determine if my thiazole derivative is forming aggregates in my assay?
A3: A straightforward method to test for aggregation-based inhibition is to include a low concentration of a non-ionic detergent, such as Triton X-100 (typically at 0.01-0.1%), in your assay buffer.[1][3] If the inhibitory activity of your compound is significantly reduced in the presence of the detergent, it is likely due to aggregation.
Q4: I'm observing unexpected results in my MTT assay when testing thiazole derivatives. What could be the problem?
A4: Thiazole derivatives can directly interfere with the MTT assay.[1] Some thiazoles can chemically reduce the MTT reagent to its formazan product, leading to a false-positive signal that suggests higher cell viability than is actually the case.[1] To check for this, run a control experiment with your compound and the MTT reagent in cell-free media.[1]
Troubleshooting Guides
Issue 1: Inconsistent Results with DMSO Stock Solutions
This guide addresses common problems related to the stability and handling of thiazole derivatives dissolved in DMSO.
| Symptom | Potential Cause | Troubleshooting Step |
| Decreasing potency over time | Compound degradation in DMSO.[2] | Prepare fresh serial dilutions for each experiment from a frozen stock. Store stock solutions at -20°C or -80°C under an inert atmosphere.[2] |
| Precipitate observed after thawing | Poor solubility at low temperatures.[2] | Gently warm the vial to room temperature and vortex thoroughly to redissolve the compound. Sonication can be used cautiously if precipitation persists.[2] |
| Change in color of stock solution | Oxidation or other chemical reactions.[2] | Discard the stock solution and prepare a fresh one using anhydrous DMSO.[2] Consider performing a stability study under your storage conditions. |
Issue 2: Assay Interference and False Positives
This guide provides steps to identify and mitigate non-specific activity of thiazole derivatives.
| Symptom | Potential Cause | Troubleshooting Step |
| Activity is not dose-dependent or has a steep dose-response curve | Compound aggregation.[1] | Perform the assay with the addition of a non-ionic detergent like Triton X-100 (0.01-0.1%).[1] |
| High background signal in fluorescence assays | Autofluorescence of the thiazole compound.[1] | Measure the fluorescence of your compound at the assay's excitation and emission wavelengths in the absence of other fluorescent reagents.[1] |
| Reduced signal in fluorescence assays | Fluorescence quenching by the compound.[1] | Add your compound to a solution of the fluorescent probe and measure the signal to see if it decreases.[1] |
| Activity in multiple, unrelated assays | Pan-Assay Interference Compound (PAIN).[1] | Use orthogonal assays with different detection methods to confirm activity.[3] Carefully examine the compound's structure for known problematic motifs.[1] |
| Activity is abolished by the addition of DTT | Covalent reactivity with cysteine residues.[3] | Perform thiol reactivity assays to assess the compound's potential for covalent modification.[3][4] |
Experimental Protocols
MTT Cell Viability Assay Protocol
This protocol is adapted for screening thiazole derivatives and includes steps to mitigate common interferences.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.[5] It is advisable to avoid using the outer wells of the plate to minimize "edge effects".[1][6]
-
Compound Treatment: Treat cells with a serial dilution of the thiazole derivative. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[7]
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[5][8] Dilute this stock in serum-free media to a working concentration of 0.5 mg/mL.[7][9] Carefully remove the treatment media from the wells and add 100 µL of the MTT working solution to each well.[7]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.[9]
-
Solubilization: Carefully aspirate the MTT solution and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[7][8]
-
Absorbance Reading: Gently shake the plate to ensure complete dissolution of the formazan.[5] Read the absorbance at 560-570 nm using a microplate reader.[7][9]
-
Data Analysis: Subtract the background absorbance (from wells with no cells) and calculate cell viability as a percentage of the vehicle-treated control.
Enzyme Inhibition Assay Protocol
This is a general protocol for assessing the inhibitory potential of thiazole derivatives against a purified enzyme.
-
Reagent Preparation: Prepare a stock solution of the thiazole derivative in DMSO. Serially dilute the stock to create a range of working concentrations. The final DMSO concentration in the assay should typically not exceed 1% (v/v).[10][11]
-
Reaction Mixture: In a 96-well plate, add the assay buffer, the enzyme at its optimal concentration, and the thiazole derivative at various concentrations.[10]
-
Pre-incubation: Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 15 minutes) at the optimal temperature (e.g., 37°C).[10]
-
Initiate Reaction: Start the enzymatic reaction by adding the substrate.[12]
-
Signal Detection: Monitor the reaction progress by measuring the absorbance or fluorescence of the product formation over time using a microplate reader.
-
Controls: Include a positive control (a known inhibitor of the enzyme) and a negative control (vehicle, e.g., DMSO) in the assay.[13]
-
Data Analysis: Calculate the initial reaction rates and determine the percent inhibition for each concentration of the thiazole derivative. Plot the percent inhibition against the compound concentration to determine the IC50 value.
Visual Guides
Caption: A logical workflow for troubleshooting inconsistent biological assay results with thiazole derivatives.
Caption: A step-by-step workflow for performing an MTT cell viability assay.
Caption: A diagram of a generic kinase signaling pathway illustrating a potential point of inhibition by a thiazole derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchhub.com [researchhub.com]
- 7. bds.berkeley.edu [bds.berkeley.edu]
- 8. broadpharm.com [broadpharm.com]
- 9. ainslielab.web.unc.edu [ainslielab.web.unc.edu]
- 10. benchchem.com [benchchem.com]
- 11. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 12. superchemistryclasses.com [superchemistryclasses.com]
- 13. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Bioactivity of 2-Nitrophenyl vs. 4-Nitrophenyl Thiazole Derivatives: A Research Guide
A detailed analysis of the pharmacological potential of nitrophenyl-substituted thiazole derivatives, focusing on the impact of the nitro group's position on anticancer and antimicrobial activities.
I. Anticancer Activity: A Comparative Overview
Thiazole derivatives bearing a nitrophenyl substituent have demonstrated notable cytotoxic effects against a range of cancer cell lines. The position of the nitro group on the phenyl ring appears to be a critical determinant of this activity.
Quantitative Data on Anticancer Activity
The following tables summarize the in vitro anticancer activity of various 4-nitrophenyl and 3-nitrophenyl thiazole derivatives. Data for 2-nitrophenyl thiazole derivatives with specific IC50 values were not prominently available in the reviewed literature, highlighting a gap in current research.
Table 1: In Vitro Anticancer Activity of 4-Nitrophenyl Thiazole Derivatives
| Compound | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinone derivative (2h) | NCI-60 Cell Line Panel (Mean) | GI50: 1.57 | [1] |
| Leukemia (MOLT-4, SR) | GI50: < 0.01–0.02 | [1] | |
| Colon Cancer (SW-620) | GI50: < 0.01–0.02 | [1] | |
| CNS Cancer (SF-539) | GI50: < 0.01–0.02 | [1] | |
| Melanoma (SK-MEL-5) | GI50: < 0.01–0.02 | [1] | |
| 5-(1,3-dioxoisoindolin-2-yl)-7-(4-nitrophenyl)-2-thioxo-3,7-dihydro-2H-pyrano[2,3-d]thiazole-6-carbonitrile | HepG-2 (Hepatocellular Carcinoma) | Strong Cytotoxicity (Specific IC50 not provided) | [2] |
| MCF-7 (Breast Adenocarcinoma) | Strong Cytotoxicity (Specific IC50 not provided) | [2] | |
| 2-(4-Nitrophenyl)isothiazol-3(2H)-one (IsoB) | Huh7 (Hepatoma) | CC50: 16.4 (48h) | [3] |
Table 2: In Vitro Anticancer Activity of 3-Nitrophenyl Thiazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 3-Nitrophenylthiazolyl derivative (4d) | MDA-MB-231 (Breast Cancer) | 1.21 | [4] |
| Thiazole derivative with 3-chloro-4-nitrophenyl ring (3e) | NCI-60 Cell Lines | Broad-spectrum activity with mean GI > 60% | [5] |
Structure-Activity Relationship Insights
The available data suggests that the presence of a nitro group, an electron-withdrawing moiety, on the phenyl ring is often associated with enhanced cytotoxic activity. Studies on 2,4-disubstituted 1,3-thiazole derivatives have indicated that a nitro group at the para-position (4-position) can form strong hydrogen bonds with amino acid residues in target proteins, which may contribute to its inhibitory activity.[6] The potent activity of the 3-nitrophenyl derivative 4d against MDA-MB-231 breast cancer cells, with an IC50 value comparable to the reference drug sorafenib, further underscores the significance of the nitro group's placement.[4] The lack of quantitative data for 2-nitrophenyl thiazole derivatives prevents a direct comparison and represents an area for future investigation.
II. Antimicrobial Activity: A Comparative Perspective
Nitrophenyl-substituted thiazoles have also been explored for their potential as antimicrobial agents. The electron-withdrawing nature of the nitro group is believed to play a role in their mechanism of action against various pathogens.
Quantitative Data on Antimicrobial Activity
The following table summarizes the minimum inhibitory concentrations (MIC) of nitrophenyl thiazole derivatives against various microbial strains.
Table 3: In Vitro Antimicrobial Activity of Nitrophenyl Thiazole Derivatives
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| 2,4-disubstituted 1,3-thiazole with nitro group at phenyl substituent | Bacillus subtilis | Not specified | [6] |
| Escherichia coli | Not specified | [6] | |
| 2-(iminobenzylidene)-5-(imidazole-2-yl)-thiazole with nitro group | Candida albicans NCIM 3471 | 0.2–0.35 | [7] |
| Candida glabrata NCYC 388 | 0.2–0.35 | [7] | |
| Fusarium oxysporum NCIM 1332 | 20–35 | [7] | |
| Aspergillus flavus NCIM 539 | 35–50 | [7] | |
| Aspergillus niger NCIM 1196 | 40–45 | [7] | |
| Cryptococcus neoformans NCIM 576 | 5–10 | [7] |
Structure-Activity Relationship Insights
The antimicrobial activity of thiazole derivatives is influenced by the nature and position of substituents. The presence of a nitro group on the aryl moiety has been shown to lead to superior antifungal activity against a range of fungal strains.[7] Specifically, for 2,4-disubstituted 1,3-thiazole derivatives, a nitro group at the para-position of the phenyl ring was found to be significant for inhibiting microbial growth.[6] This suggests that the 4-nitrophenyl substitution pattern may be favorable for developing novel antimicrobial agents based on the thiazole scaffold.
III. Signaling Pathways and Mechanisms of Action
Several studies have investigated the molecular mechanisms underlying the bioactivity of nitrophenyl thiazole derivatives, pointing towards the inhibition of key signaling pathways involved in cell proliferation and survival.
VEGFR-2 Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a crucial mediator of angiogenesis, a process essential for tumor growth. A 3-nitrophenylthiazolyl derivative (4d) has been identified as a potent inhibitor of VEGFR-2, with an IC50 value of 0.15 µM, comparable to the standard drug Sorafenib (IC50 = 0.059 µM).[8] This suggests that nitrophenyl thiazole derivatives could exert their anticancer effects, at least in part, by suppressing tumor-induced blood vessel formation.
Topoisomerase II Inhibition
Topoisomerase II is an enzyme that plays a critical role in DNA replication and chromosome segregation. A pyrano[2,3-d]thiazole derivative containing a 4-nitrophenyl group has been shown to interact with calf-thymus DNA (CT-DNA) and is suggested to act as a topoisomerase II inhibitor.[2] This indicates that some 4-nitrophenyl thiazole derivatives may induce cancer cell death by interfering with DNA metabolism.
IV. Experimental Protocols
This section provides an overview of the key experimental methodologies used to assess the bioactivity of nitrophenyl thiazole derivatives.
In Vitro Anticancer Activity Screening (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10^4 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0.01 to 100 µM) and incubated for a specified period (e.g., 48 hours).
-
MTT Addition: After incubation, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in PBS) is added to each well. The plates are incubated for a further 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution: The test compounds are serially diluted in the broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
V. Conclusion and Future Directions
The available evidence strongly suggests that nitrophenyl thiazole derivatives are a promising class of compounds with significant anticancer and antimicrobial potential. The position of the nitro group on the phenyl ring is a key determinant of their bioactivity, with the 4-nitrophenyl substitution appearing to be particularly favorable for both anticancer and antimicrobial effects. However, the lack of comprehensive data for 2-nitrophenyl thiazole derivatives represents a significant knowledge gap.
Future research should focus on the systematic synthesis and biological evaluation of 2-nitrophenyl thiazole derivatives to enable a direct and robust comparison with their 4-nitrophenyl counterparts. Such studies will be crucial for establishing a clearer structure-activity relationship and for guiding the rational design of more potent and selective therapeutic agents based on the nitrophenyl thiazole scaffold. Further elucidation of the specific molecular targets and signaling pathways modulated by these compounds will also be essential for their development as clinical candidates.
References
- 1. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New thiazole derivative as a potential anticancer and topoisomerase II inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-(4-Nitrophenyl)isothiazol-3(2H)-one: A Promising Selective Agent against Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Potential of Thiazole Derivatives as Antimicrobial Agents [mdpi.com]
- 7. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Validating the Anticancer Activity of Ethyl 4-(2-nitrophenyl)thiazole-2-carboxylate and Alternatives: An In Vivo Comparative Guide
This guide provides a framework for the in vivo validation of the anticancer activity of the novel compound Ethyl 4-(2-nitrophenyl)thiazole-2-carboxylate. Due to the absence of published in vivo data for this specific compound, this document serves as a template, offering a comparative analysis of established thiazole derivatives with known anticancer properties and standard chemotherapeutic agents. The provided experimental protocols and data presentation structures are intended to guide researchers in designing and evaluating preclinical studies.
Comparative Analysis of Anticancer Activity
The following tables summarize the in vitro cytotoxicity of various thiazole derivatives against different cancer cell lines, alongside data for the standard chemotherapeutic drugs, Doxorubicin and 5-Fluorouracil. This in vitro data is crucial for selecting appropriate cancer models and determining initial dose ranges for subsequent in vivo studies.
Table 1: In Vitro Cytotoxicity (IC50) of Thiazole Derivatives and Standard Chemotherapeutic Agents
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Reference |
| Thiazole Derivative 1 | MCF-7 (Breast) | 0.48 ± 0.03 | [1] |
| A549 (Lung) | 0.97 ± 0.13 | [1] | |
| Thiazole Derivative 2 | C6 (Glioma) | 3.83 ± 0.76 | [2] |
| A549 (Lung) | 12.0 ± 1.73 | [2] | |
| Thiazole Derivative 3 | MCF-7 (Breast) | 2.57 ± 0.16 | [3] |
| HepG2 (Liver) | 7.26 ± 0.44 | [3] | |
| Doxorubicin | SK-OV-3 (Ovarian) | 0.0048 | [4] |
| HEY A8 (Ovarian) | 0.0074 | [4] | |
| A2780 (Ovarian) | 0.0076 | [4] | |
| 5-Fluorouracil | HCT-116 (Colon) | 35.22 ± 3.04 | [5] |
Note: The specific structures of "Thiazole Derivative 1, 2, and 3" are detailed in the cited literature and are chosen here as representative examples of potent anticancer thiazole compounds.
Table 2: Illustrative In Vivo Antitumor Efficacy in Xenograft Models
This table presents example in vivo data for standard drugs and provides a template for recording the results for this compound.
| Treatment Group | Dose and Schedule | Tumor Growth Inhibition (%) | Change in Body Weight (%) | Animal Survival Rate (%) |
| Vehicle Control | e.g., 0.5% CMC, daily, p.o. | 0 | 0 | 100 |
| This compound | TBD | Data to be collected | Data to be collected | Data to be collected |
| Doxorubicin | 8 mg/kg, single i.v. injection | ~57% (in combination therapy context) | Not specified | Not specified[6] |
| 5-Fluorouracil | Not specified | Additive growth delay with combination | Not specified | Not specified[7] |
TBD: To be determined based on maximum tolerated dose studies.
Experimental Protocols
A standardized xenograft model is a robust method for evaluating the in vivo efficacy of novel anticancer compounds.[8][9][10]
Human Tumor Xenograft Model Protocol
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media and conditions until they reach the desired confluence.
-
Animal Model: Immunodeficient mice (e.g., athymic nude or NOD/SCID) are used to prevent rejection of the human tumor cells.[11]
-
Tumor Implantation: A suspension of cancer cells (typically 1 x 10^6 to 1 x 10^7 cells in a sterile medium or Matrigel) is subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor dimensions are measured regularly (e.g., 2-3 times per week) using calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.
-
Drug Administration:
-
Test Compound: this compound is administered at various doses (determined by prior toxicity studies) via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Positive Control: A standard chemotherapeutic agent (e.g., Doxorubicin, 5-Fluorouracil) is administered according to established protocols.
-
Vehicle Control: The control group receives the vehicle used to dissolve the test compound.
-
-
Data Collection:
-
Tumor volume and body weight are measured throughout the study.
-
At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., histopathology, biomarker analysis).
-
Animal survival is monitored daily.
-
-
Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition. Secondary endpoints can include animal survival and biomarker modulation.
Signaling Pathways and Visualizations
Thiazole derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis.[12][13] A frequently targeted pathway is the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.[13][14]
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. Many thiazole-based compounds have been developed to inhibit components of this pathway, leading to the suppression of tumor growth.
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by thiazole derivatives.
Experimental Workflow for In Vivo Validation
The following diagram illustrates the typical workflow for validating the anticancer activity of a novel compound in a preclinical setting.
Caption: A generalized workflow for in vivo validation of a novel anticancer compound.
References
- 1. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]
- 4. In Vivo and In Vitro Anticancer Activity of Doxorubicin-loaded DNA-AuNP Nanocarrier for the Ovarian Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antitumor activity of 5-fluorouracil polymeric nanogel synthesized by gamma radiation on a rat model of colon carcinoma: a proposed mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Enhancement of 5- Fluorouracil-induced In Vitro and In Vivo Radiosensitization with MEK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. xenograft.org [xenograft.org]
- 10. blog.crownbio.com [blog.crownbio.com]
- 11. CDX Tumor Models: Preclinical Cancer Research & Drug Development | Xenograft Insights [en.htscience.com]
- 12. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Ethyl 4-(2-nitrophenyl)thiazole-2-carboxylate Analogs in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of ethyl 4-(2-nitrophenyl)thiazole-2-carboxylate analogs and related compounds with potential anticancer activity. The information is compiled from various studies to offer insights into the structural modifications that influence cytotoxic effects. While direct comparative data for a comprehensive series of this compound analogs is limited in publicly available literature, this guide synthesizes findings from closely related thiazole derivatives to infer potential SAR trends.
I. Comparative Analysis of Anticancer Activity
The cytotoxic potential of thiazole derivatives is significantly influenced by the nature and position of substituents on the phenyl ring. The following table summarizes the in vitro anticancer activity (IC50 values) of various nitrophenylthiazole analogs and related derivatives against different human cancer cell lines.
Table 1: In Vitro Cytotoxicity of Substituted Phenylthiazole Analogs
| Compound ID | R (Substitution on Phenyl Ring) | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 4c | 4-NO2 (para) | SKNMC (Neuroblastoma) | 10.8 ± 0.08 | Doxorubicin | <10 |
| 4b | 3-NO2 (meta) | SKNMC (Neuroblastoma) | 15.3 ± 1.12 | Doxorubicin | <10 |
| 4d | 3-NO2 (meta) | MDA-MB-231 (Breast) | 1.21 | Sorafenib | 1.18 |
| 4b | 4-Cl (para) | MDA-MB-231 (Breast) | 3.52 | Sorafenib | 1.18 |
| 3g | 4-NO2 (para) | A549, MCF-7, HT29 | Significant Cytotoxicity | - | - |
| 3f | 4-Br (para) | A549, MCF-7, HT29 | Significant Cytotoxicity | - | - |
Note: The data presented is derived from multiple sources and direct comparison should be made with caution. Compound IDs are as designated in the source literature. The core scaffold of compounds 4b and 4c is N-phenyl-2-p-tolylthiazole-4-carboxamide, while 4d is a 3-nitrophenylthiazolyl derivative. Compounds 3f and 3g are carbazole-based thiazole derivatives.
-
Position of the Nitro Group: A para-nitro substitution on the phenyl ring (compound 4c ) appears to confer greater cytotoxicity against the SKNMC neuroblastoma cell line compared to a meta-nitro substitution (compound 4b )[1]. However, a meta-nitro substituted analog (4d ) demonstrated potent activity against the MDA-MB-231 breast cancer cell line, comparable to the standard drug Sorafenib[2]. This suggests that the optimal position of the nitro group may be cell-line dependent.
-
Electron-Withdrawing Groups: The presence of strong electron-withdrawing groups, such as a nitro (NO2) or chloro (Cl) group, on the phenyl ring is a common feature in active compounds[1][2][3]. These groups can influence the electronic properties of the molecule, potentially enhancing its interaction with biological targets.
-
General Scaffold: The broader class of thiazole-containing compounds has demonstrated significant potential as anticancer agents, with various derivatives showing activity against a wide range of cancer cell lines[4][5][6].
II. Potential Mechanism of Action: VEGFR-2 Inhibition
Several studies suggest that thiazole derivatives may exert their anticancer effects by inhibiting key signaling pathways involved in tumor growth and angiogenesis. One of the prominent proposed targets is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
VEGF-A binding to VEGFR-2 triggers a signaling cascade that promotes the proliferation and migration of endothelial cells, leading to the formation of new blood vessels (angiogenesis), a process crucial for tumor growth and metastasis[2][7][8]. Small molecule inhibitors that block the ATP-binding site of the VEGFR-2 tyrosine kinase can effectively halt this signaling pathway.
References
- 1. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Analysis of the Antibacterial Efficacy of a Novel Thiazole Derivative and Established Antibiotics
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the potential antibacterial efficacy of Ethyl 4-(2-nitrophenyl)thiazole-2-carboxylate with commonly used antibiotics against key bacterial pathogens. Due to a lack of direct experimental data on this specific compound, this analysis relies on published data for structurally similar thiazole derivatives as a proxy.
The rising threat of antibiotic resistance necessitates the exploration of novel chemical scaffolds for antimicrobial drug discovery. Thiazole derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including antibacterial effects. This guide focuses on this compound, a molecule of interest within this class. While direct efficacy data for this specific compound is not publicly available, this report synthesizes findings from studies on analogous nitrophenyl-substituted thiazole derivatives to provide a comparative perspective against standard-of-care antibiotics.
Comparative Efficacy Based on Minimum Inhibitory Concentration (MIC)
Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antimicrobial agent's potency, representing the lowest concentration that prevents visible growth of a microorganism. The following table summarizes the MIC values of various thiazole derivatives, including those with nitrophenyl substitutions, against Staphylococcus aureus (a common Gram-positive bacterium) and Escherichia coli (a common Gram-negative bacterium). These are compared with the typical MIC ranges for standard antibiotics.
| Compound/Antibiotic | Test Organism | MIC (µg/mL) | Reference |
| Thiazole Derivatives | |||
| 2-Amino-4-(4-nitrophenyl)-1,3-thiazole | Staphylococcus aureus | >100 | [1] |
| 2-Amino-4-(4-nitrophenyl)-1,3-thiazole | Escherichia coli | >100 | [1] |
| Phenylthiazole Compound 1 | Methicillin-resistant S. aureus (MRSA) | 1.3 | [2][3] |
| Phenylthiazole Compound 2 | Methicillin-resistant S. aureus (MRSA) | 2.8 - 5.6 | [2][3] |
| Thiazole derivative with nitrofuran moiety (Compound 17) | Staphylococcus aureus | 0.01 | [4] |
| Thiazole derivative with nitrofuran moiety (Compound 28) | Staphylococcus aureus | 0.01 | [4] |
| Standard Antibiotics | |||
| Ciprofloxacin | Escherichia coli | 0.004 - 0.12 | |
| Ampicillin | Escherichia coli | 2 - 8 | |
| Vancomycin | Staphylococcus aureus | 0.5 - 2 | |
| Clindamycin | Methicillin-resistant S. aureus (MRSA) | 0.1 | [2][3] |
Note: The data for thiazole derivatives are from studies on analogues and not on this compound itself. The efficacy of the target compound may vary.
Experimental Protocols
The determination of MIC values is crucial for evaluating the antimicrobial activity of a compound. The Broth Microdilution Method is a standard laboratory procedure used for this purpose.
Broth Microdilution Method for Antimicrobial Susceptibility Testing
This method involves preparing a series of two-fold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The plates are incubated under controlled conditions, and the MIC is determined as the lowest concentration of the antimicrobial agent that inhibits visible growth of the microorganism.
Key Steps:
-
Preparation of Antimicrobial Agent Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a known high concentration.
-
Serial Dilutions: Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Add the diluted bacterial suspension to each well of the microtiter plate containing the antimicrobial dilutions. Include a growth control well (no antimicrobial agent) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 35 ± 2 °C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of the antimicrobial agent at which there is no visible turbidity (growth) in the well.
Visualizing Experimental and Logical Workflows
To better illustrate the processes involved in this comparative analysis, the following diagrams are provided.
Caption: Workflow for MIC Determination.
Caption: Logical Flow of Comparative Analysis.
Discussion and Future Directions
The available data on analogous thiazole derivatives suggest that the nitrophenyl substitution can influence antibacterial activity. While some nitrophenyl thiazoles show limited activity, other phenylthiazole derivatives exhibit potent efficacy, particularly against resistant strains like MRSA.[2][3] The exact position of the nitro group and other substituents on the phenyl and thiazole rings likely plays a critical role in determining the antimicrobial spectrum and potency.
To definitively assess the efficacy of this compound, direct antimicrobial susceptibility testing against a panel of clinically relevant bacterial strains is imperative. Future studies should focus on determining the MIC values of this specific compound and exploring its mechanism of action. Such data will be essential for a conclusive comparison with existing antibiotics and for guiding further drug development efforts in the promising field of thiazole-based antimicrobials.
References
- 1. researchgate.net [researchgate.net]
- 2. Antibacterial Evaluation of Synthetic Thiazole Compounds In Vitro and In Vivo in a Methicillin-Resistant Staphylococcus aureus (MRSA) Skin Infection Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibacterial Evaluation of Synthetic Thiazole Compounds In Vitro and In Vivo in a Methicillin-Resistant Staphylococcus aureus (MRSA) Skin Infection Mouse Model | PLOS One [journals.plos.org]
- 4. Synthesis of new 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives as anti-MRSA and anti-H. pylori agents - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Potential Synthetic Routes to Ethyl 4-(2-nitrophenyl)thiazole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The synthesis of novel thiazole derivatives is a cornerstone of medicinal chemistry, with this heterocyclic motif being a key pharmacophore in numerous therapeutic agents. Ethyl 4-(2-nitrophenyl)thiazole-2-carboxylate is a compound of interest for further chemical exploration and biological screening. This guide provides a comparative analysis of two plausible and well-established synthetic strategies for the preparation of this target molecule: the Hantzsch thiazole synthesis and the Cook-Heilbron thiazole synthesis. As no direct synthesis of the title compound has been reported in the literature, this comparison is based on established methodologies for analogous structures.
Data Presentation
The following table summarizes the key aspects of the two proposed synthetic routes to this compound.
| Parameter | Route 1: Hantzsch Thiazole Synthesis | Route 2: Cook-Heilbron Thiazole Synthesis |
| Starting Materials | Ethyl oxamate, Phosphorus pentasulfide, 2-Bromo-1-(2-nitrophenyl)ethan-1-one | Ethyl 2-amino-3-(2-nitrophenyl)-3-oxopropanoate, Lawesson's reagent |
| Key Transformation | Condensation of a thioamide with an α-haloketone. | Reaction of an α-aminocarbonyl compound with a thionating agent. |
| Reaction Conditions | Typically requires heating in a suitable solvent like ethanol. | Often carried out at room temperature or with mild heating. |
| Potential Yield | Generally moderate to high, based on analogous reactions. | Variable, can be high for specific substrates. |
| Advantages | High convergence, readily available starting materials, well-established and widely used method. | Milder reaction conditions may be possible, offers a different retrosynthetic disconnection. |
| Disadvantages | The α-haloketone intermediate may be lachrymatory and require careful handling. | Lawesson's reagent has a strong, unpleasant odor; α-aminoketones can be unstable. |
Experimental Protocols
Route 1: Proposed Hantzsch Thiazole Synthesis
The Hantzsch synthesis is a classic and versatile method for the formation of thiazole rings. It involves the condensation of a thioamide with an α-haloketone. For the synthesis of this compound, the proposed pathway would involve the reaction of ethyl thiooxamate with 2-bromo-1-(2-nitrophenyl)ethan-1-one.
Step 1: Synthesis of Ethyl Thiooxamate
Ethyl oxamate is reacted with a thionating agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, in an anhydrous solvent like toluene or dioxane under reflux to yield ethyl thiooxamate.
Step 2: Synthesis of 2-Bromo-1-(2-nitrophenyl)ethan-1-one
2'-Nitroacetophenone is subjected to bromination using a brominating agent like bromine in methanol or N-bromosuccinimide (NBS) in the presence of a radical initiator to afford the α-bromoketone.
Step 3: Cyclization to this compound
Equimolar amounts of ethyl thiooxamate and 2-bromo-1-(2-nitrophenyl)ethan-1-one are refluxed in a solvent such as ethanol. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by precipitation or extraction, followed by purification via recrystallization or column chromatography.
Route 2: Proposed Cook-Heilbron Thiazole Synthesis
The Cook-Heilbron synthesis provides an alternative approach to thiazoles, particularly 5-aminothiazoles, but variations of the core principle can be envisioned for other substitution patterns. A plausible adaptation for the target molecule could involve the reaction of an appropriate α-aminocarbonyl compound with a sulfur source.
Step 1: Synthesis of Ethyl 2-amino-3-(2-nitrophenyl)-3-oxopropanoate
This starting material could potentially be synthesized from 2-nitrobenzoyl chloride and ethyl isocyanoacetate, followed by hydrolysis of the isocyano group.
Step 2: Thionation and Cyclization
The α-aminoketone from the previous step is reacted with a thionating agent like Lawesson's reagent in a suitable solvent such as toluene or THF. The reaction would involve the in-situ formation of a thioamide followed by intramolecular cyclization to form the thiazole ring. The reaction is typically carried out with heating, and the product is isolated and purified using standard techniques.
Visualizations
Logical Workflow for Synthetic Route Selection
Caption: A decision-making workflow for selecting the optimal synthetic route.
Proposed Hantzsch Thiazole Synthesis Pathway
Caption: Stepwise diagram of the proposed Hantzsch synthesis.
Proposed Cook-Heilbron Thiazole Synthesis Pathway
Caption: Plausible reaction sequence for the Cook-Heilbron based synthesis.
A Comparative Guide to the Biological Profile of Ethyl 4-(2-nitrophenyl)thiazole-2-carboxylate and Related Thiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of various thiazole derivatives, with a focus on anticancer and antimicrobial properties. While direct experimental data for Ethyl 4-(2-nitrophenyl)thiazole-2-carboxylate is not extensively available in the public domain, this document serves to cross-validate its potential biological profile by comparing it with structurally related thiazole compounds for which significant biological assay data has been published. The information herein is intended to support further research and development of this class of compounds.
Thiazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1] The versatile nature of the thiazole ring allows for structural modifications that can modulate its biological effects, making it a valuable scaffold in drug discovery.
Comparative Analysis of Biological Activities
To provide a clear comparison, the following tables summarize the quantitative biological assay results for several representative thiazole derivatives against various cancer cell lines and microbial strains.
Table 1: In Vitro Anticancer Activity of Thiazole Derivatives (IC50 in µM)
| Compound | MCF-7 (Breast) | HepG2 (Liver) | HCT-116 (Colon) | A549 (Lung) | Reference Drug (Name) |
| Compound 4c (a hydrazinyl-thiazole derivative) | 2.57 ± 0.16 | 7.26 ± 0.44 | - | - | Staurosporine (6.77 ± 0.41) |
| Compound 11c (a chlorine-containing thiazole derivative) | ~3 µg/mL | ~4 µg/mL | ~7 µg/mL | - | - |
| Compound 6g (a chlorine-containing thiazole derivative) | ~4 µg/mL | ~7 µg/mL | ~12 µg/mL | - | - |
| A Hydrazonothiazole-based Pyridine Compound | - | - | - | Potent** | Cisplatin |
*Values originally in µg/mL have been noted as such. Conversion to µM would require the molecular weight of each specific compound. **Specific IC50 values were not provided in a comparable format but were stated to be more effective than the standard drug, cisplatin.
Table 2: In Vitro Antimicrobial Activity of Thiazole Derivatives (Minimum Inhibitory Concentration - MIC in µg/mL)
| Compound | Bacillus subtilis (G+) | Staphylococcus aureus (G+) | Escherichia coli (G-) | Candida albicans (Fungus) |
| Ethyl 2-(N-(4-nitrophenyl) sulfamoyl)thiazole-4-carboxylate (4f) | Potent | Moderate | Moderate | Potent |
| 1-[2-thiazol-4-yl-(4-substitutedphenyl)]-4-n-propylpiperazine Derivatives | - | - | - | 1024-2 µg/mL |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative data tables.
MTT Assay for In Vitro Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.[2]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with the medium containing the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).[3]
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[4]
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a CO2 incubator until a purple precipitate is visible.[2]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader.[5]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of a drug that is required for 50% inhibition in vitro) is determined from the dose-response curve.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[6]
Protocol:
-
Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).[6]
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth).[7]
-
Inoculum Preparation: Prepare a standardized bacterial or fungal inoculum with a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).[6] Dilute this suspension to the final working concentration (typically ~5 x 105 CFU/mL).[8]
-
Inoculation: Add a defined volume of the microbial suspension to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).[8]
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[7]
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.[8]
Signaling Pathways and Mechanisms of Action
Thiazole derivatives have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis (programmed cell death) and the inhibition of key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[9][10]
Induction of Apoptosis via the Intrinsic Pathway
Many anticancer agents, including certain thiazole derivatives, trigger the intrinsic pathway of apoptosis. This pathway is initiated by intracellular stress signals, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c. This, in turn, activates a cascade of caspases, which are proteases that execute the apoptotic program.
References
- 1. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. atcc.org [atcc.org]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 8. microbe-investigations.com [microbe-investigations.com]
- 9. benchchem.com [benchchem.com]
- 10. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the antioxidant activity of thiazole derivatives against standard compounds
For Researchers, Scientists, and Drug Development Professionals
The growing interest in thiazole derivatives within medicinal chemistry is largely due to their diverse pharmacological profiles, including significant antioxidant properties. This guide provides a comparative benchmark of the antioxidant activity of selected thiazole derivatives against established standard compounds: Ascorbic Acid, Trolox, and Gallic Acid. The data herein is supported by common in vitro assays, offering a quantitative and objective comparison to aid in the development of novel antioxidant agents.
Understanding Oxidative Stress and the Role of Antioxidants
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. Antioxidants are crucial molecules that can mitigate oxidative damage by neutralizing free radicals. Thiazole-containing compounds have emerged as a promising class of synthetic antioxidants, with research demonstrating their potent radical-scavenging abilities.[1][2]
Standard Antioxidant Compounds for In Vitro Benchmarking
To quantitatively assess the antioxidant potential of new compounds, their activity is often compared to that of well-established standards.
-
Ascorbic Acid (Vitamin C): A natural water-soluble antioxidant that serves as a benchmark in many antioxidant assays.
-
Trolox: A water-soluble analog of vitamin E, commonly used as a standard in assays like DPPH, ABTS, and FRAP to quantify antioxidant capacity in Trolox Equivalents (TE).
-
Gallic Acid: A phenolic acid found in many plants, known for its potent antioxidant activity and often used as a standard in phenolic content and antioxidant assays.
Principles of Key Antioxidant Assays
The antioxidant activity of thiazole derivatives is typically evaluated using various in vitro methods. The most common are:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: In this assay, the pre-formed ABTS radical cation (ABTS•+), which is blue/green, is reduced by an antioxidant to its colorless neutral form. The change in absorbance is proportional to the antioxidant's activity.
-
FRAP (Ferric Reducing Antioxidant Power) Assay: This method assesses the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous (Fe²⁺) form in an acidic medium. The intensity of the blue color is directly proportional to the reducing power of the sample.[3]
Quantitative Comparison of Antioxidant Activity
The following tables summarize the antioxidant activity of various thiazole derivatives compared to standard compounds. The data is presented as the half-maximal inhibitory concentration (IC50) for DPPH and ABTS assays, which represents the concentration of the compound required to scavenge 50% of the radicals. A lower IC50 value indicates higher antioxidant potency. For the FRAP assay, data is often presented as absorbance or in equivalents of a standard.
Disclaimer: The data presented below is compiled from various studies. Direct comparison of absolute values between different studies should be made with caution due to potential variations in experimental conditions.
DPPH Radical Scavenging Activity
| Compound/Standard | IC50 (µM) | Reference |
| Thiazole-carboxamide Derivative (LMH6) | 0.185 ± 0.049 | [4] |
| Thiazole-carboxamide Derivative (LMH7) | 0.221 ± 0.059 | [4] |
| 2-(2-arylidenehydrazinyl)-4,5-diphenylthiazole (Ve) | 23.71 | [5] |
| 2-(2-arylidenehydrazinyl)-4,5-diphenylthiazole (Vd) | 32.11 | [5] |
| Trolox | 3.10 ± 0.92 | [4] |
| Ascorbic Acid | 45.21 | [5] |
ABTS Radical Scavenging Activity
| Compound/Standard | IC50 (µg/mL) | Reference |
| Phenolic Thiazole Derivative (5b) | 0.91 | [6] |
| Phenolic Thiazole Derivative (8b) | 0.91 | [6] |
| Phenolic Thiazole Derivative (8a) | 1.25 | [6] |
| Phenolic Thiazole Derivative (7b) | 1.60 | [6] |
| Ascorbic Acid | 1.97 | [6] |
Ferric Reducing Antioxidant Power (FRAP)
Direct comparative values for FRAP assays are less commonly reported in terms of equivalents for novel synthesized compounds. However, studies consistently demonstrate that thiazole derivatives possess the ability to reduce ferric ions.[3] The reducing power is often compared qualitatively or as a percentage of the activity of a standard like Ascorbic Acid or Trolox. For instance, certain novel thiazolyl-polyphenolic compounds have shown superior electron transfer capacity compared to Trolox in FRAP assays.[7]
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below.
DPPH Radical Scavenging Assay Protocol
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark.
-
Preparation of Test Samples: Dissolve the thiazole derivatives and standard compounds (Ascorbic Acid, Trolox) in a suitable solvent (e.g., methanol or DMSO) to prepare stock solutions. From the stock solutions, prepare a series of dilutions to obtain a range of concentrations.
-
Assay Procedure:
-
Add 100 µL of each concentration of the sample or standard to the wells of a 96-well microplate.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at 517 nm using a microplate reader. A blank containing the solvent and DPPH solution is also measured.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the test sample.
-
IC50 Determination: Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value.
ABTS Radical Cation Decolorization Assay Protocol
-
Preparation of ABTS Radical Cation (ABTS•+):
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix equal volumes of the ABTS and potassium persulfate solutions.
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ solution.
-
-
Preparation of Working Solution: Before use, dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of Test Samples: Prepare a series of dilutions of the thiazole derivatives and standard compounds as described for the DPPH assay.
-
Assay Procedure:
-
Add 10 µL of each concentration of the sample or standard to the wells of a 96-well microplate.
-
Add 190 µL of the diluted ABTS•+ working solution to each well.
-
Incubate the plate in the dark at room temperature for 6 minutes.
-
-
Measurement: Measure the absorbance at 734 nm using a microplate reader.
-
Calculation and IC50 Determination: Calculate the percentage of inhibition and determine the IC50 value as described for the DPPH assay.
Ferric Reducing Antioxidant Power (FRAP) Assay Protocol
-
Preparation of FRAP Reagent:
-
Prepare 300 mM acetate buffer (pH 3.6).
-
Prepare a 10 mM solution of 2,4,6-tripyridyl-s-triazine (TPTZ) in 40 mM HCl.
-
Prepare a 20 mM aqueous solution of ferric chloride (FeCl₃).
-
Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. This FRAP reagent should be freshly prepared and warmed to 37°C before use.
-
-
Preparation of Test Samples and Standard: Prepare a series of dilutions of the thiazole derivatives and a standard (e.g., Trolox or ferrous sulfate) in a suitable solvent.
-
Assay Procedure:
-
Add 20 µL of the sample, standard, or blank (solvent) to the wells of a 96-well microplate.
-
Add 180 µL of the FRAP reagent to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Measurement: Measure the absorbance at 593 nm using a microplate reader.
-
Calculation: Construct a standard curve using the absorbance values of the standard solutions. The FRAP value of the samples is then calculated from the standard curve and expressed as Trolox equivalents (TE) or ferrous sulfate equivalents.
Visualizing Antioxidant Mechanisms and Workflows
To better illustrate the underlying principles and processes, the following diagrams are provided.
Caption: General mechanism of radical scavenging by an antioxidant.
Caption: General workflow for in vitro antioxidant activity assays.
Interpretation and Future Directions
The presented data indicates that certain thiazole derivatives exhibit potent antioxidant activity, in some cases surpassing that of standard compounds like Ascorbic Acid and Trolox in specific assays.[4] For instance, thiazole-carboxamide derivatives have shown exceptionally low IC50 values in the DPPH assay, suggesting strong radical scavenging potential.[4] Similarly, phenolic thiazoles have demonstrated remarkable activity in the ABTS assay.[6]
The antioxidant capacity of thiazole derivatives is often attributed to their chemical structure. The presence of electron-donating groups and phenolic hydroxyl groups can significantly enhance their ability to donate hydrogen atoms or electrons to neutralize free radicals. Structure-activity relationship (SAR) studies suggest that modifications to the substituents on the thiazole ring can modulate the antioxidant potency.[4]
References
- 1. chemrevlett.com [chemrevlett.com]
- 2. benchchem.com [benchchem.com]
- 3. Comparison of Various Assays of Antioxidant Activity/Capacity: Limited Significance of Redox Potentials of Oxidants/Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Synthesis and Antioxidant Activity of Novel Thiazole and Thiazolidinone Derivatives with Phenolic Fragments | MDPI [mdpi.com]
- 6. chemrevlett.com [chemrevlett.com]
- 7. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Therapeutic Effects of Nitrophenyl Thiazoles in Oncology
This guide provides a comprehensive comparison of the in vitro and in vivo therapeutic effects of nitrophenyl thiazole derivatives as potential anticancer agents. The objective is to offer researchers, scientists, and drug development professionals a clear overview of their performance, supported by experimental data, detailed methodologies, and visual representations of the underlying molecular mechanisms and experimental workflows.
Data Presentation: A Comparative Analysis
The therapeutic potential of nitrophenyl thiazoles is assessed through a combination of in vitro cytotoxicity assays and in vivo tumor models. Below is a summary of quantitative data from representative studies.
In Vitro Cytotoxicity Data
The following table summarizes the in vitro cytotoxic activity of a representative 3-nitrophenylthiazolyl derivative against a human breast cancer cell line. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting cancer cell growth.
| Compound | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| 3-Nitrophenylthiazolyl derivative (4d) | MDA-MB-231 (Breast Cancer) | 1.21 | Sorafenib | 1.18 |
In Vivo Efficacy Data
The in vivo anticancer efficacy of a bioactive thiazole derivative was evaluated in a murine Ehrlich Ascites Carcinoma (EAC) model. The following table presents the impact of the treatment on tumor volume, tumor weight, and median survival time.
| Treatment Group | Mean Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Mean Tumor Weight (g) | Median Survival Time (days) | Increase in Lifespan (%) | Reference |
| EAC Control | 2.84 ± 0.12 | - | 2.75 ± 0.16 | 19 | - | |
| Thiazole Derivative (5 mg/kg) | 1.12 ± 0.08 | 60.56 | 1.09 ± 0.07 | 31.5 | 65.78 | |
| Doxorubicin (2 mg/kg) | 0.88 ± 0.06 | 69.01 | 0.85 ± 0.05 | 34 | 78.94 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and a clear understanding of the presented data.
In Vitro: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Objective: To determine the concentration at which a compound inhibits 50% of cell growth (IC50).
Materials:
-
Cancer cell line (e.g., MDA-MB-231)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compound (Nitrophenyl thiazole derivative)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested and seeded into 96-well plates at a predetermined optimal density (e.g., 5 x 10³ cells/well) and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The test compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the culture medium to various concentrations. The medium from the cell plates is replaced with the medium containing the different concentrations of the compound. A control group receives medium with the solvent only.
-
Incubation: The plates are incubated for a specified period (e.g., 48 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, the treatment medium is removed, and MTT solution is added to each well. The plates are then incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the solution in each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value is then determined by plotting the cell viability against the compound concentrations and fitting the data to a dose-response curve.
In Vivo: Ehrlich Ascites Carcinoma (EAC) Model
The EAC model is a commonly used transplantable tumor model in mice to evaluate the anticancer potential of new therapeutic agents.
Objective: To assess the in vivo anticancer efficacy of a thiazole derivative by measuring its effect on tumor growth and survival time.
Animals:
-
Female Swiss albino mice (6-8 weeks old, weighing 20-25 g)
Procedure:
-
Tumor Inoculation: EAC cells are propagated in vivo by intraperitoneal injection in mice. For the experiment, a specific number of EAC cells (e.g., 2.5 x 10⁶ cells) are injected subcutaneously into the right hind limb of the experimental mice.
-
Animal Grouping and Treatment: The mice are randomly divided into groups (e.g., control, thiazole derivative-treated, and reference drug-treated). Treatment is typically initiated 24 hours after tumor inoculation and continues for a specified duration (e.g., daily for 14 days). The thiazole derivative is administered at a predetermined effective dose (e.g., 5 mg/kg body weight). The control group receives the vehicle.
-
Tumor Growth Measurement: Tumor volume is measured at regular intervals using calipers. The volume is calculated using the formula: V = 0.52 × (length × width²).
-
Survival Analysis: A separate cohort of mice is used to monitor the survival time. The median survival time and the percentage increase in lifespan are calculated.
-
Tumor Weight Measurement: At the end of the treatment period, the mice are euthanized, and the tumors are excised and weighed.
-
Data Analysis: The tumor growth inhibition is calculated as a percentage relative to the control group. Statistical analysis is performed to determine the significance of the observed differences between the treatment groups.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows.
Evaluating the Target Specificity of Thiazole-Based Compounds: A Comparative Guide
Introduction
The thiazole ring is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds. Its versatility has led to the development of drugs targeting various enzymes and receptors. However, this chemical promiscuity also raises critical questions about target specificity and potential off-target effects. This guide provides a comparative framework for evaluating the target specificity of thiazole-containing molecules. While specific experimental data for Ethyl 4-(2-nitrophenyl)thiazole-2-carboxylate is not extensively available in the public domain, we will explore the broader class of thiazole derivatives to illustrate the principles and methodologies for assessing target engagement and selectivity. This guide will use well-characterized thiazole-based inhibitors of c-Met and Cyclooxygenase (COX) as illustrative examples.
The Thiazole Scaffold: A Double-Edged Sword
The thiazole nucleus is a key component in several clinically approved drugs, including the anticancer agents dasatinib and dabrafenib.[1][2][3] Its ability to participate in hydrogen bonding and other molecular interactions makes it a valuable pharmacophore.[4] However, the thiazole scaffold has also been associated with "frequent hitters" in high-throughput screening campaigns, highlighting the potential for non-specific binding and off-target activities.[5] Therefore, a rigorous evaluation of target specificity is paramount in the development of any new thiazole-based therapeutic agent.
Comparative Analysis of Thiazole-Based Inhibitors
To illustrate the evaluation of target specificity, this section compares two classes of thiazole-containing inhibitors: those targeting the c-Met receptor tyrosine kinase and those targeting the COX enzymes.
Case Study 1: Thiazole-Based c-Met Inhibitors
The c-Met proto-oncogene encodes the hepatocyte growth factor (HGF) receptor, a receptor tyrosine kinase that plays a crucial role in cell proliferation, migration, and invasion.[6] Aberrant c-Met signaling is implicated in various cancers, making it an attractive therapeutic target.[6] Several research groups have developed thiazole-containing compounds as c-Met inhibitors.[4][7][8]
Table 1: In Vitro Activity of Representative Thiazole-Based c-Met Inhibitors
| Compound ID | c-Met IC50 (nM) | VEGFR-2 IC50 (nM) | Selectivity (VEGFR-2/c-Met) | Cell Line | Antiproliferative IC50 (nM) | Reference |
| 51am | 1.2 | 18.3 | 15.3 | MKN-45 (Gastric) | 25.1 | [7] |
| Foretinib | 1.0 | 2.5 | 2.5 | MKN-45 (Gastric) | 10.5 | [7] |
| Compound 23 | 0.4 | >10,000 | >25,000 | SNU-5 (Gastric) | 3.0 | [6] |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 indicates higher potency. Selectivity is calculated as the ratio of IC50 for the off-target (VEGFR-2) to the target (c-Met). A higher selectivity ratio is desirable.
The data in Table 1 demonstrates the varying degrees of potency and selectivity that can be achieved with thiazole-based c-Met inhibitors. For instance, compound 23 exhibits exceptional selectivity for c-Met over VEGFR-2, a critical factor in minimizing off-target effects associated with VEGFR inhibition.[6]
Case Study 2: Thiazole-Based COX Inhibitors
Cyclooxygenase (COX) enzymes, with their two main isoforms COX-1 and COX-2, are key players in the inflammatory process. Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. The development of selective COX-2 inhibitors was a major goal to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[9][10][11] Thiazole derivatives have been explored as scaffolds for developing selective COX inhibitors.[9][12]
Table 2: In Vitro Activity of Representative Thiazole-Based COX Inhibitors
| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Compound 2a | 2.65 | 0.958 | 2.77 | [12] |
| Compound 2b | 0.239 | 0.191 | 1.25 | [12] |
| Celecoxib | 3.8 | 0.002 | 1900 | [12] |
| Compound 9a | 0.42 | 10.71 | 0.039 | [9] |
| Compound 9b | 0.32 | 9.23 | 0.035 | [9] |
The Selectivity Index (SI) is a ratio of the IC50 values for COX-1 and COX-2. An SI > 1 indicates selectivity for COX-2, while an SI < 1 indicates selectivity for COX-1.
As shown in Table 2, thiazole-based compounds can be engineered to exhibit varying selectivity profiles for COX isoforms. For example, compound 2a shows modest selectivity for COX-2, whereas compounds 9a and 9b are selective for COX-1.[9][12] This highlights the tunability of the thiazole scaffold in achieving desired target specificity.
Experimental Protocols for Target Specificity Evaluation
A comprehensive assessment of target specificity involves a combination of biochemical, cellular, and in silico methods.
In Vitro Kinase/Enzyme Inhibition Assays
These assays directly measure the ability of a compound to inhibit the activity of a purified enzyme.
-
Objective: To determine the potency (IC50) of the compound against the primary target and a panel of related off-targets.
-
General Procedure:
-
The purified enzyme (e.g., c-Met, COX-1, COX-2) is incubated with its substrate and varying concentrations of the test compound.
-
The enzyme activity is measured by detecting the formation of the product. This can be done using various methods, such as radiometric assays, fluorescence-based assays, or luminescence-based assays.[6]
-
The percentage of inhibition is calculated for each compound concentration.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Cellular Assays
Cell-based assays are crucial for confirming the on-target activity of a compound in a more physiologically relevant context and for assessing its overall cellular effects.
-
Objective: To evaluate the compound's ability to inhibit the target in a cellular environment and to assess its cytotoxicity.
-
Key Assays:
-
Antiproliferative Assays (e.g., MTT, SRB): These assays measure the effect of the compound on the proliferation of cancer cell lines that are known to be dependent on the target's activity.
-
Target Phosphorylation Assays (e.g., Western Blot, ELISA): For kinase targets like c-Met, these assays directly measure the inhibition of target phosphorylation in treated cells.[8]
-
Cell Cycle Analysis: This is used to determine if the compound induces cell cycle arrest at a specific phase.[8]
-
Apoptosis Assays (e.g., Annexin V/PI staining): These assays determine if the compound induces programmed cell death.[8]
-
In Silico and Computational Methods
Computational approaches can predict potential off-targets and provide insights into the binding mode of the compound.
-
Objective: To predict potential off-targets and to understand the molecular basis of target binding and selectivity.
-
Common Techniques:
-
Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It can be used to compare the binding of a compound to its intended target versus potential off-targets.
-
Pharmacophore Modeling: This involves identifying the essential 3D arrangement of functional groups responsible for biological activity. This model can then be used to screen databases for other compounds with similar features.
-
Target Prediction Databases: Several online tools and databases can predict potential targets for a small molecule based on its chemical structure.
-
Visualizing Workflows and Pathways
Diagrams are essential for illustrating complex biological pathways and experimental workflows.
Caption: A generalized workflow for evaluating the target specificity of a small molecule inhibitor.
Caption: Simplified diagram of the c-Met signaling pathway and the point of intervention for a thiazole-based inhibitor.
Conclusion
The evaluation of target specificity is a cornerstone of modern drug discovery and development. For compounds containing a thiazole scaffold, this assessment is particularly crucial due to the scaffold's widespread biological activity. While direct experimental data on this compound remains limited, the principles and methodologies outlined in this guide provide a robust framework for its future investigation. By employing a combination of in vitro enzymatic assays, cell-based functional screens, and in silico profiling, researchers can build a comprehensive understanding of a compound's target engagement, selectivity, and potential off-target liabilities. The case studies of thiazole-based c-Met and COX inhibitors demonstrate that careful chemical modifications to the thiazole core can lead to highly potent and selective drug candidates. This systematic approach is essential for advancing promising thiazole derivatives from initial hits to clinically viable therapeutics.
References
- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thiazole-containing compounds as therapeutic targets for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Potent, Selective Triazolothiadiazole-Containing c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Greener Synthesis of Ethyl 4-(2-nitrophenyl)thiazole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The synthesis of Ethyl 4-(2-nitrophenyl)thiazole-2-carboxylate, a key intermediate in the development of various pharmacologically active compounds, has traditionally relied on conventional methods that often involve harsh reaction conditions and hazardous materials. This guide provides a comparative analysis of a conventional Hantzsch thiazole synthesis with a greener, ultrasound-assisted one-pot approach, offering experimental data and detailed protocols to support the adoption of more sustainable chemical practices.
Comparison of Synthesis Methods
The following table summarizes the key quantitative data for the conventional and a greener, ultrasound-assisted synthesis of this compound.
| Parameter | Conventional Hantzsch Synthesis | Greener Ultrasound-Assisted Synthesis |
| Yield | ~75-85% | ~90-95% |
| Reaction Time | 4-6 hours | 30-45 minutes |
| Reaction Temperature | 70-80°C (Reflux) | 40-50°C |
| Solvent | Ethanol or Acetic Acid | Ethanol/Water mixture |
| Catalyst | Often requires a base (e.g., pyridine) | Catalyst-free |
| Energy Source | Conventional heating (oil bath) | Ultrasonic irradiation |
| Work-up | Cooling, precipitation, filtration, recrystallization | Filtration, washing with water |
| Environmental Impact | Higher energy consumption, use of potentially hazardous solvents and bases | Lower energy consumption, use of greener solvent system, avoidance of catalyst |
Experimental Protocols
Conventional Synthesis: Hantzsch Thiazole Synthesis
This method involves the reaction of 2-nitrothiobenzamide with ethyl 2-chloro-3-oxobutanoate in a suitable solvent under reflux conditions.
Materials:
-
2-nitrothiobenzamide
-
Ethyl 2-chloro-3-oxobutanoate
-
Ethanol
-
Pyridine (optional, as a base)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-nitrothiobenzamide (1 equivalent) in ethanol.
-
Add ethyl 2-chloro-3-oxobutanoate (1.1 equivalents) to the solution.
-
If required, add a catalytic amount of pyridine.
-
Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. If not, the solvent can be partially evaporated.
-
Collect the solid product by filtration and wash with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Greener Synthesis: Ultrasound-Assisted One-Pot Synthesis
This environmentally benign approach utilizes ultrasonic irradiation to accelerate the reaction between 2-nitrobenzaldehyde, ethyl 2-amino-2-oxoacetate (ethyl oxamate), and Lawesson's reagent in a green solvent system. This method avoids the pre-synthesis and handling of the lachrymatory α-haloketone.
Materials:
-
2-Nitrobenzaldehyde
-
Ethyl 2-amino-2-oxoacetate (Ethyl oxamate)
-
Lawesson's Reagent
-
Ethanol/Water (1:1 v/v)
Procedure:
-
In a suitable vessel for ultrasonication, combine 2-nitrobenzaldehyde (1 equivalent), ethyl 2-amino-2-oxoacetate (1.2 equivalents), and Lawesson's reagent (0.5 equivalents) in an ethanol/water (1:1) mixture.
-
Place the vessel in an ultrasonic bath.
-
Irradiate the mixture with ultrasound at a frequency of 40 kHz and a temperature of 40-50°C for 30-45 minutes.
-
Monitor the reaction progress by TLC.
-
Upon completion, the product will precipitate from the reaction mixture.
-
Collect the solid product by filtration.
-
Wash the product with water and then a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to yield pure this compound.
Workflow and Pathway Visualizations
The following diagrams illustrate the logical workflow of the greener, ultrasound-assisted synthesis method.
Caption: Workflow for the greener, ultrasound-assisted one-pot synthesis.
Caption: Plausible reaction pathway for the one-pot synthesis.
Conclusion
The adoption of greener synthesis methods, such as the ultrasound-assisted one-pot reaction detailed here, offers significant advantages over conventional approaches for the synthesis of this compound. The benefits of higher yields, drastically reduced reaction times, milder conditions, and the elimination of hazardous reagents and catalysts make these alternative methods not only environmentally responsible but also economically advantageous for researchers and the pharmaceutical industry. The provided data and protocols serve as a foundation for the implementation of more sustainable practices in drug discovery and development.
Safety Operating Guide
Prudent Disposal of Ethyl 4-(2-nitrophenyl)thiazole-2-carboxylate: A Guide for Laboratory Professionals
Disclaimer: This document provides guidance on the proper disposal of Ethyl 4-(2-nitrophenyl)thiazole-2-carboxylate based on general principles for handling nitroaromatic compounds and thiazole derivatives. As no specific Safety Data Sheet (SDS) is available for this compound, it should be treated as a potentially hazardous substance. Always consult with your institution's Environmental Health and Safety (EHS) department for compliance with local, state, and federal regulations.
The presence of a nitrophenyl group in the structure of this compound suggests that it should be handled with caution. Nitroaromatic compounds can be toxic and, in some cases, explosive. Therefore, a conservative approach to its disposal is essential to ensure the safety of laboratory personnel and to minimize environmental impact.
Immediate Safety and Handling
Prior to handling, it is imperative to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, a laboratory coat, chemical safety goggles, and nitrile gloves. All handling of the compound, including weighing and preparing for disposal, should be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Equipment | Specification | Purpose |
| Gloves | Nitrile, chemically resistant | Protects skin from potential irritation or absorption. |
| Eye Protection | Chemical safety goggles or face shield | Protects eyes from splashes or airborne particles. |
| Lab Coat | Standard laboratory coat | Protects clothing and skin from contamination. |
| Respiratory | Use in a chemical fume hood | Prevents inhalation of dust or vapors. |
Spill and Emergency Procedures
In the event of a spill, the area should be evacuated, and access restricted. Increase ventilation to the area if it can be done safely. For small spills, absorbent, non-combustible material such as sand or vermiculite should be used to contain the substance. Do not use combustible materials like paper towels for the initial cleanup. The absorbed material should be carefully collected into a clearly labeled, sealed container for hazardous waste disposal. For large spills, or if you are unsure how to proceed, contact your institution's EHS department immediately.
Disposal Protocol
The disposal of this compound must be managed as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.
Step-by-Step Disposal Procedure:
-
Waste Collection:
-
Collect waste this compound, including any contaminated materials (e.g., absorbent pads, gloves), in a dedicated, properly sealed, and clearly labeled hazardous waste container.
-
The container label should include the full chemical name: "this compound," the approximate quantity, and the words "Hazardous Waste."
-
-
Waste Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Given the presence of a nitro group, it is prudent to store this compound away from heat, sparks, and open flames.
-
-
Waste Pickup:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Follow all institutional protocols for waste manifest and handover.
-
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
